molecular formula C22H20N4O B15589228 BI-1347

BI-1347

Cat. No.: B15589228
M. Wt: 356.4 g/mol
InChI Key: WULUGQONDYDNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHEMBL4455382 is a Unknown drug.
CDK8 and CDK19 inhibito

Properties

IUPAC Name

2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULUGQONDYDNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BI-1347: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1347 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3] These kinases are crucial components of the Mediator complex, a key transcriptional co-regulator.[1][2] While initially investigated for direct effects on cancer cell proliferation, emerging evidence strongly suggests that the primary anti-tumor activity of this compound is mediated through the enhancement of the host's innate immune system, specifically Natural Killer (NK) cells.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer, with a focus on its immunomodulatory functions, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Enhancement of NK Cell Cytotoxicity

The principal anti-cancer effect of this compound is not through direct cytotoxicity to most tumor cells, but rather by augmenting the tumor-killing capacity of NK cells.[4][6] This is achieved through the inhibition of CDK8/19, which leads to a cascade of events within NK cells, ultimately enhancing their ability to lyse target cancer cells.

The key signaling pathway involves the suppression of STAT1 (Signal Transducer and Activator of Transcription 1) phosphorylation at the serine 727 residue (S727) in NK cells.[4][5][6] This inhibition, in turn, boosts the production of essential cytolytic molecules, perforin (B1180081) and granzyme B (GZMB).[4][5][6] The increased availability of these molecules enhances the ability of NK cells to mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and direct killing of tumor cells.[4]

Signaling Pathway: this compound Action on NK Cells

BI1347_NK_Pathway cluster_nk_cell NK Cell CDK8 CDK8 STAT1 STAT1 CDK8->STAT1 Phosphorylates CDK19 CDK19 BI1347 This compound BI1347->CDK8 BI1347->CDK19 pSTAT1 pSTAT1 (S727) STAT1->pSTAT1 S727 Perforin Perforin pSTAT1->Perforin Inhibits production GZMB Granzyme B pSTAT1->GZMB Inhibits production Cytotoxicity Enhanced Cytotoxicity Perforin->Cytotoxicity GZMB->Cytotoxicity

Caption: this compound inhibits CDK8/19, preventing STAT1 phosphorylation and boosting perforin/granzyme B production in NK cells.

Quantitative Data

In Vitro Potency
CompoundTargetIC50 (nM)Assay Type
This compoundCDK81Cell-free assay
This compoundCDK81.1Cell-free assay[3]
BI-1374 (Negative Control)CDK8671Not Specified[1][2]
In Vivo Efficacy
Cancer ModelTreatmentDosageTumor Growth Inhibition (TGI)Median Survival AdvantageReference
B16-F10-luc2 MelanomaThis compound10 mg/kg, daily94% on day 23, 88% on day 294 days[4]
EMT6 Breast CancerThis compound10 mg/kg, dailyNot specified0.5 days[4]
EMT6 Breast CancerThis compound (intermittent)10 mg/kg, 5 days on/5 days offNot specified4 days[4]
EMT6 Breast CancerThis compound (intermittent) + BI-8382 (SMAC mimetic)10 mg/kg (this compound), 50 mg/kg (BI-8382)Not specified10 days (vs. vehicle)[4]
RAS-mutant NeuroblastomaThis compound + Selumetinib (B1684332) (MEK inhibitor)10 mg/kg (this compound), 25 mg/kg (Selumetinib)Sustained and more durable effect vs. selumetinib aloneImproved survival (P = 0.0038)[7]

Combination Therapy

Synergy with SMAC Mimetics

This compound demonstrates synergistic anti-tumor activity when combined with SMAC (Second Mitochondria-derived Activator of Caspase) mimetics, such as BI-8382.[4] SMAC mimetics increase the number of tumor-infiltrating NK and T-cells.[4] The combination of enhanced NK cell cytotoxicity by this compound and increased immune cell infiltration by SMAC mimetics results in a potent anti-tumor response.[4]

Overcoming Resistance to MEK Inhibitors

In RAS-mutant neuroblastoma and other solid tumors, MEK inhibitors can induce a compensatory upregulation of pro-growth gene expression, leading to therapeutic resistance.[7][8][9] this compound, through its inhibition of the CDK8/CCNC (Cyclin C) module of the Mediator complex, can antagonize this transcriptional adaptation.[7][8] By preventing the compensatory upregulation of growth-promoting genes, this compound enhances the efficacy of MEK inhibitors.[7][8]

BI1347_MEK_Synergy MEKi MEK Inhibitor RAS_MAPK RAS/MAPK Pathway MEKi->RAS_MAPK TumorGrowth Tumor Growth RAS_MAPK->TumorGrowth CompensatoryUpregulation Compensatory Upregulation of Pro-Growth Genes RAS_MAPK->CompensatoryUpregulation CompensatoryUpregulation->TumorGrowth Drives Resistance CDK8_CCNC CDK8/CCNC CDK8_CCNC->CompensatoryUpregulation BI1347 This compound BI1347->CDK8_CCNC

Caption: this compound prevents compensatory upregulation of pro-growth genes induced by MEK inhibitors, enhancing their anti-tumor effect.

Experimental Protocols

In Vivo Tumor Growth Inhibition Studies
  • Animal Models: Syngeneic mouse models such as B16-F10-luc2 melanoma and EMT6 breast cancer are utilized.[4] For neuroblastoma studies, SK-N-AS and KP-N-SI9s cell lines can be used to establish xenografts.[7]

  • Drug Formulation and Administration:

    • This compound is prepared for oral administration (p.o.).[7]

    • Selumetinib is prepared in a vehicle of 0.5% HPMC and 0.1% Tween 80 for oral administration.[7]

  • Dosing Regimen:

    • This compound is typically administered daily at a dose of 10 mg/kg.[4][7]

    • Intermittent dosing schedules (e.g., 5 days on / 5 days off) have also been explored and shown to be effective.[4]

    • Selumetinib is administered twice daily (b.i.d.) at 25 mg/kg.[7]

  • Tumor Measurement and Endpoints:

    • Tumor volume is measured regularly using calipers.

    • Animals are euthanized when tumors reach a predetermined humane endpoint (e.g., 2 cm in any direction).[7]

    • Primary endpoints include tumor growth inhibition and overall survival.

Cell-Cycle Analysis
  • Cell Lines: SK-N-AS and KP-N-SI9s neuroblastoma cells are suitable for these assays.[7]

  • Treatment: Cells are treated with DMSO (vehicle control), this compound, a MEK inhibitor (e.g., trametinib), or a combination of both.[7]

  • EdU Incorporation: After treatment (e.g., 4 days), cells are incubated with 10 µM EdU for 90 minutes.[7]

  • Staining and Flow Cytometry: Cells are harvested, fixed, permeabilized, and stained using a Click-iT Plus EdU Alexa Fluor 647 Flow Cytometry Assay Kit according to the manufacturer's instructions.[7] Analysis is performed using a flow cytometer.

Pharmacodynamic Modulation of STAT1 Phosphorylation
  • Cell Lines: NK-92MI cells or primary human NK cells can be used.[4]

  • Treatment: Cells are treated with varying concentrations of a CDK8/19 inhibitor.

  • Analysis: Western blotting is performed on cell lysates to detect the levels of phosphorylated STAT1 (S727) and total STAT1. A reduction in the ratio of pSTAT1 to total STAT1 indicates target engagement.

NK Cell Cytotoxicity Assay
  • Effector Cells: Purified NK cells from healthy donors are pretreated with vehicle or this compound for 48 hours.[4]

  • Target Cells: Primary leukemia cells (e.g., from chronic lymphocytic leukemia patients) are used as target cells.[4]

  • Co-culture: Effector and target cells are co-cultured at a specific effector-to-target (E:T) ratio (e.g., 1:1) for a defined period (e.g., 4 hours).[4]

  • ADCC: For antibody-dependent cell-mediated cytotoxicity assays, an antibody targeting the cancer cells (e.g., rituximab (B1143277) for B-cell malignancies) is included.[4]

  • Analysis: Lysis of target cells is quantified, often by measuring the release of a pre-loaded fluorescent dye or by flow cytometry to count remaining viable target cells.

Conclusion

This compound represents a novel approach to cancer therapy by targeting the host immune system rather than the tumor directly. Its ability to inhibit CDK8/19 and subsequently enhance NK cell-mediated cytotoxicity provides a strong rationale for its development, particularly in combination with other immunotherapies and targeted agents. The synergistic effects observed with SMAC mimetics and MEK inhibitors highlight the potential of this compound to overcome resistance mechanisms and improve therapeutic outcomes in a variety of cancer types. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this promising compound.

References

BI-1347: A Potent and Selective Dual Inhibitor of CDK8 and CDK19 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1347 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. As components of the Mediator complex's kinase module, CDK8 and CDK19 are crucial regulators of transcription. Dysregulation of their activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activity, selectivity profile, and in vivo efficacy. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its application in preclinical research and drug discovery.

Introduction

The Mediator complex is a multi-protein assembly that serves as a critical bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a central role in gene expression regulation. The kinase module of the Mediator complex, consisting of CDK8, Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its function. CDK8 and its paralog CDK19 share a high degree of sequence homology and are considered to be functionally redundant in many contexts.

The aberrant activity of the CDK8/19 module has been linked to the pathogenesis of various cancers, including colorectal, breast, and prostate cancer, as well as acute myeloid leukemia (AML).[1] CDK8/19 can act as oncogenes by phosphorylating and activating transcription factors that drive cell proliferation and survival, such as the STAT family of proteins.[2] Consequently, the development of selective CDK8/19 inhibitors has emerged as a promising therapeutic strategy. This compound is a testament to these efforts, demonstrating nanomolar potency and high selectivity for CDK8 and CDK19, making it a valuable tool for interrogating the biological functions of these kinases and for preclinical evaluation of their therapeutic potential.[3][4]

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of CDK8 and CDK19.[1] By blocking the kinase activity of the CDK8/19 module within the Mediator complex, this compound prevents the phosphorylation of downstream substrates. One of the key downstream effects of CDK8/19 inhibition is the suppression of STAT1 phosphorylation at serine 727 (S727).[2] This post-translational modification is crucial for the full transcriptional activity of STAT1. By inhibiting STAT1 S727 phosphorylation, this compound can modulate the expression of STAT1 target genes, which are involved in inflammatory and immune responses.[5]

Furthermore, CDK8/19 inhibition by this compound has been shown to enhance the anti-tumor activity of natural killer (NK) cells.[2][5] This is achieved by augmenting the production of cytolytic molecules such as perforin (B1180081) and granzyme B in NK cells, leading to enhanced lysis of tumor cells.[2][5]

cluster_mediator Mediator Complex cluster_nucleus Nucleus CDK8_19 CDK8/CDK19 CyclinC Cyclin C Core_Mediator Core Mediator (Head, Middle, Tail) CDK8_19->Core_Mediator TF Transcription Factors (e.g., STAT1) CDK8_19->TF phosphorylates NK_activity Enhanced NK Cell Cytotoxicity CDK8_19->NK_activity suppresses MED12 MED12 MED13 MED13 RNAPII RNA Polymerase II Core_Mediator->RNAPII recruits TF->Core_Mediator binds STAT1_S727 p-STAT1 (S727) Gene Target Gene Transcription RNAPII->Gene BI1347 This compound BI1347->CDK8_19 inhibits

This compound Mechanism of Action

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and cellular activity.

Table 1: Biochemical and Cellular Potency
ParameterValueCell Line/Assay ConditionReference
CDK8 IC50 1.1 nMCell-free assay[4]
1.4 nMKinase assay[6]
1.0 nM/cyclinC inhibition[3][7]
CDK19 IC50 1.7 nMKinase assay[6]
pSTAT1 S727 Inhibition IC50 3 nMNK-92 cells[7]
Perforin Secretion EC50 10 nMNK-92 cells[7]
7.2 nMNK92MI cells[4]
MV-4-11 Proliferation IC50 7 nMAML cell line[7]
NK-92 Proliferation IC50 >10,000 nMNK cell line[7]
Table 2: Kinase Selectivity Profile
KinaseInhibitionConcentrationReference
CDK1, 2, 4, 6, 7, 9No inhibition1 µM[6]
Panel of 318 kinasesSelective for CDK8/191 µM[6]
Panel of 326 kinasesOnly CDK19 inhibited (IC50 < 1 µM)Not specified[5]
Table 3: In Vitro DMPK and Physicochemical Properties
ParameterValueReference
Caco-2 Permeability (A-B) @ pH 7.4 95 x 10-6 cm/s[1]
Caco-2 Efflux Ratio 1.1[1]
Human Hepatocyte Clearance 17% QH[1]
Plasma Protein Binding (Human) 98%[1]
Solubility (FaSSIF / FeSSIF) 11 / 280 µg/mL[1]

Experimental Protocols

CDK8/CycC Kinase Assay (Biochemical)

This protocol outlines a typical biochemical assay to determine the IC50 of this compound against CDK8/CycC.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare assay buffer p2 Dilute recombinant CDK8/CycC enzyme p3 Prepare substrate solution (e.g., peptide substrate + ATP) p4 Create serial dilution of this compound r1 Add buffer, enzyme, and This compound to microplate wells p4->r1 r2 Pre-incubate r1->r2 r3 Initiate reaction by adding substrate solution r2->r3 r4 Incubate at room temperature r3->r4 d1 Stop reaction r4->d1 d2 Add detection reagent (e.g., ADP-Glo™) d1->d2 d3 Measure luminescence d2->d3 a1 Plot luminescence vs. log[this compound] d3->a1 a2 Calculate IC50 value using non-linear regression a1->a2

Kinase Assay Workflow

Methodology:

  • Preparation: A kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) is prepared. Recombinant human CDK8/CycC enzyme is diluted in this buffer. A substrate solution containing a specific peptide substrate and ATP at a concentration close to its Km is prepared. This compound is serially diluted in DMSO and then in the kinase buffer.

  • Reaction: The enzyme, buffer, and varying concentrations of this compound (or DMSO as a vehicle control) are added to the wells of a microplate. After a brief pre-incubation period, the kinase reaction is initiated by the addition of the substrate solution. The reaction is allowed to proceed for a defined time at room temperature.

  • Detection: The reaction is terminated, and a detection reagent is added to quantify the kinase activity. For example, the ADP-Glo™ Kinase Assay can be used to measure the amount of ADP produced, which is directly proportional to the enzyme activity.

  • Data Analysis: The luminescence signal is plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular p-STAT1 (S727) Inhibition Assay

This protocol describes a method to measure the inhibition of STAT1 phosphorylation in a cellular context.

Methodology:

  • Cell Culture: NK-92 cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO for a specified duration (e.g., 2 hours).

  • Cell Lysis: After treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Detection: The level of phosphorylated STAT1 at S727 in the cell lysates is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based assay (e.g., AlphaLISA®). Total STAT1 levels are also measured for normalization.

  • Data Analysis: The ratio of p-STAT1 (S727) to total STAT1 is calculated for each treatment condition. The percentage of inhibition is determined relative to the DMSO control, and the IC50 value is calculated by non-linear regression.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cluster_analysis Data Analysis s1 Implant tumor cells (e.g., MV-4-11) subcutaneously into immunodeficient mice s2 Allow tumors to reach a palpable size (e.g., 100-200 mm³) s1->s2 s3 Randomize mice into treatment and control groups s2->s3 t1 Administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage s3->t1 t2 Monitor tumor volume and body weight regularly (e.g., 2-3 times/week) t1->t2 e1 Continue treatment for a defined period or until tumors reach a predetermined size t2->e1 e2 Euthanize mice and excise tumors e1->e2 a1 Compare tumor growth curves between groups e2->a1 a2 Calculate tumor growth inhibition (TGI) a1->a2 a3 Assess tolerability based on body weight changes

In Vivo Xenograft Study Workflow

Methodology:

  • Tumor Cell Implantation: A suitable cancer cell line (e.g., MV-4-11 AML cells) is implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).[6]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean size of approximately 100-200 mm³. Mice are then randomized into different treatment groups (e.g., vehicle control, this compound at various doses).

  • Drug Administration: this compound is formulated in an appropriate vehicle and administered to the mice, typically via oral gavage, at a specified dose and schedule (e.g., 10 mg/kg, once daily).[4][6]

  • Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment. The anti-tumor efficacy is assessed by comparing the tumor growth between the treated and control groups.

In Vivo Efficacy and Pharmacodynamics

In vivo studies have demonstrated the anti-tumor activity of this compound in various cancer models. In a mouse xenograft model using MV-4-11 AML cells, oral administration of this compound at 10 mg/kg resulted in a reduction in tumor volume.[6] this compound has also shown efficacy in melanoma and breast cancer xenograft models, where its administration increased the response rate and survival of the mice.[2][5]

Pharmacodynamic studies in mice have shown that a single oral dose of this compound can significantly reduce the phosphorylation of STAT1S727 in splenocytes, with the effect being observed as early as 6 hours post-dose.[5] This confirms target engagement in a relevant in vivo setting.

This compound exhibits favorable pharmacokinetic properties, including low clearance and good oral bioavailability in mice.[5] After a 25 mg/kg oral dose, the plasma concentration of this compound at 24 hours was approximately 100-fold higher than its CDK8 IC50, suggesting that daily dosing is sufficient for complete target coverage.[5]

Combination Therapy Potential

The immunomodulatory effects of this compound, particularly its ability to enhance NK cell function, make it an attractive candidate for combination therapies. Studies have shown that CDK8/19 inhibition can augment the anti-tumoral activity of immune checkpoint inhibitors, such as anti-PD-1 antibodies, and SMAC mimetics.[2][5] The combination of this compound with a SMAC mimetic resulted in increased survival in a breast cancer model.[2][5] These findings suggest that this compound can be combined with agents that promote T-cell mediated antitumor immunity to achieve synergistic effects.[5]

Clinical Development Status

As of the latest available information, this compound is a preclinical candidate and has not entered clinical trials.[7] While other CDK8/19 inhibitors are currently under clinical investigation, there is no public record of an Investigational New Drug (IND) application for this compound.

Conclusion

This compound is a potent, selective, and orally bioavailable dual inhibitor of CDK8 and CDK19. Its well-characterized mechanism of action, involving the suppression of STAT1 phosphorylation and enhancement of NK cell-mediated cytotoxicity, provides a strong rationale for its use in cancer research. The comprehensive data presented in this guide, along with the detailed experimental protocols, will aid researchers in effectively utilizing this compound as a chemical probe to explore the biology of the Mediator complex and to evaluate the therapeutic potential of CDK8/19 inhibition in various disease models.

References

A Technical Guide to BI-1347: Elucidating its Role as a Potent and Selective Inhibitor of the Mediator Complex Kinase Module

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Mediator complex is a crucial multi-protein assembly that serves as a central integrator of transcriptional regulation in eukaryotes.[1][2] A key regulatory component of this complex is the dissociable kinase module, composed of Cyclin-Dependent Kinase 8 (CDK8) or its paralog CDK19, Cyclin C, MED12, and MED13.[1][2] The CDK8 module acts as a molecular switch, phosphorylating transcription factors and components of the RNA polymerase II machinery to modulate gene expression.[3] Dysregulation of CDK8 activity has been implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of BI-1347, a potent and selective small-molecule inhibitor of CDK8 and CDK19.[1][2][4][5] We will detail its mechanism of action, summarize key quantitative data, and provide comprehensive protocols for essential experimental assays used in its characterization. This document aims to equip researchers with the necessary information to effectively utilize this compound as a chemical probe to investigate the biological functions of the Mediator kinase module.

The Mediator Complex and the Role of the CDK8 Kinase Module

The Mediator complex is a large, evolutionarily conserved co-regulator that acts as a bridge between gene-specific transcription factors and the general RNA polymerase II (Pol II) transcription machinery.[1][2][6] Structurally, it is organized into four distinct modules: the Head, Middle, Tail, and a transiently associated Kinase module.[1][2][7] The Kinase module, comprising either CDK8 or CDK19, Cyclin C, MED12, and MED13, plays a pivotal role in transcriptional control.[1][2][8] CDK8 can function as both a positive and negative regulator of transcription by phosphorylating a variety of substrates, including transcription factors such as STATs and SMADs, and the C-terminal domain of RNA Pol II.[3][9][10][11] This activity modulates the expression of genes involved in numerous signaling pathways critical for development and disease.[6][8][9][10][11]

cluster_Mediator Mediator Complex cluster_Kinase Kinase Module Head Head PolII RNA Polymerase II Head->PolII recruits & regulates Middle Middle Tail Tail CDK8_19 CDK8/19 CycC Cyclin C CDK8_19->CycC MED12 MED12 CDK8_19->MED12 MED13 MED13 CDK8_19->MED13 TF Transcription Factors CDK8_19->TF phosphorylates CDK8_19->PolII phosphorylates TF->Tail interacts Gene Target Gene PolII->Gene transcribes cluster_Kinase cluster_Kinase cluster_Kinase->Middle associates

Figure 1: Structure of the Mediator complex and the role of the CDK8 module.

This compound: A Potent and Selective CDK8/CDK19 Inhibitor

This compound is a highly potent and selective inhibitor of the kinase activity of CDK8 and its paralog CDK19.[1][2] It is an orally active compound suitable for both in vitro and in vivo studies, making it an invaluable tool for dissecting the roles of the Mediator kinase module in health and disease.[4][5] this compound exhibits nanomolar potency against CDK8, leading to the modulation of downstream signaling pathways and anti-tumor activity in preclinical models.[1][4][12] A structurally similar but significantly less active compound, BI-1374, is available as a negative control for in vitro experiments.[1][13][14]

Mechanism of Action of this compound

This compound functions by directly inhibiting the ATP-dependent kinase activity of CDK8 and CDK19 within the Mediator's kinase module.[1][15] This inhibition prevents the phosphorylation of downstream substrates, thereby altering the transcriptional landscape of the cell.[8] For instance, inhibition of CDK8 by this compound has been shown to suppress the phosphorylation of STAT1 at serine 727 (S727), a modification required for maximal transcriptional activation by STAT1.[4][12] This leads to an augmentation of the production of cytolytic molecules like perforin (B1180081) and granzyme B in Natural Killer (NK) cells, enhancing their tumor surveillance capabilities.[1][12][16]

cluster_Mediator Mediator Kinase Module CDK8 CDK8/19 pSTAT1 pSTAT1 (S727) CDK8->pSTAT1 phosphorylates BI1347 This compound BI1347->CDK8 inhibits STAT1 STAT1 Transcription Gene Transcription (e.g., IFN-γ regulated genes) pSTAT1->Transcription activates NK_Activation NK Cell Activation (Perforin, Granzyme B) Transcription->NK_Activation leads to cluster_workflow TR-FRET Assay Workflow A 1. Prepare Reagents: - CDK8 Enzyme - Eu-labeled Antibody - Kinase Tracer - Test Compound (this compound) B 2. Add 3X Test Compound to 384-well plate A->B C 3. Add 3X Kinase/Antibody mixture B->C D 4. Add 3X Tracer solution C->D E 5. Incubate at room temperature (e.g., 60 minutes) D->E F 6. Read TR-FRET signal on plate reader E->F G 7. Analyze Data: - Plot dose-response curve - Calculate IC50 F->G cluster_workflow CETSA Workflow A 1. Cell Culture & Treatment: Treat intact cells with this compound or vehicle (DMSO) B 2. Heat Challenge: Aliquot cells and heat at a range of temperatures A->B C 3. Cell Lysis: (e.g., freeze-thaw cycles) B->C D 4. Separate Fractions: Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins C->D E 5. Protein Analysis: Quantify soluble CDK8 in the supernatant via Western Blot D->E F 6. Analyze Data: - Plot % soluble CDK8 vs. Temp - Compare melt curves to determine thermal shift (ΔTagg) E->F

References

The Impact of BI-1347 on Natural Killer Cell Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 and 19 (CDK8/19), on the activity of Natural Killer (NK) cells. The information presented is collated from preclinical studies and is intended to inform further research and development in the field of immuno-oncology.

Core Mechanism of Action

This compound enhances the anti-tumor functions of NK cells by modulating a specific intracellular signaling pathway. As a selective inhibitor of CDK8 and its close paralog CDK19, this compound prevents the phosphorylation of the Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (S727).[1][2] This inhibitory action on pSTAT1S727 relieves a suppressive signal, leading to the increased production of key cytolytic molecules, perforin (B1180081) and granzyme B, within NK cells.[1][2] The augmentation of these cytotoxic granules ultimately results in enhanced NK cell-mediated lysis of target cancer cells.[1][2]

Signaling Pathway of this compound in NK Cells

BI1347_NK_Pathway BI1347 This compound CDK8_19 CDK8 / CDK19 BI1347->CDK8_19 Inhibits pSTAT1 pSTAT1 (S727) CDK8_19->pSTAT1 Phosphorylates Cytolytic_Molecules Perforin & Granzyme B Production pSTAT1->Cytolytic_Molecules Suppresses STAT1 STAT1 NK_Activity Enhanced NK Cell Cytotoxicity Cytolytic_Molecules->NK_Activity

Caption: this compound inhibits CDK8/19, reducing STAT1 S727 phosphorylation and boosting cytolytic molecule production.

Quantitative Analysis of this compound's Effects on NK Cells

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound
ParameterCell Line/SystemValueReference
CDK8 Inhibition (IC₅₀) Biochemical Assay1.1 nM[3][4]
pSTAT1S727 Inhibition (IC₅₀) NK-92 Cells3 nM[3]
Perforin Secretion (EC₅₀) NK-92MI Cells7.2 nM[3][5]
Granzyme B Production Mouse Splenic NK Cells~4-fold increase[1][5]
Proliferation Inhibition (IC₅₀) NK-92 Cells>10,000 nM[3]
Table 2: In Vivo Effects of this compound in Murine Models
ModelTreatment ScheduleKey FindingReference
B16-F10 Melanoma 10 mg/kg, daily oral gavageReduced tumor burden and pSTAT1S727[5]
EMT6 Breast Cancer 10 mg/kg, daily oral gavageMedian survival increased to 22.5 days (vs. 22 days control)[1]
EMT6 Breast Cancer 10 mg/kg, 5 days on / 5 days offMedian survival increased to 26 days[1]
EMT6 Breast Cancer 10 mg/kg this compound (intermittent) + 50 mg/kg BI-8382 (SMAC mimetic)Synergistic increase in survival[1]

Experimental Protocols

This section details the methodologies used in the key experiments to determine the effect of this compound on NK cell activity.

Cell Lines and Culture
  • NK-92MI Cells: Maintained in MEM Alpha medium supplemented with 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.2 mM inositol, 0.1 mM 2-mercaptoethanol, 0.02 mM folic acid, 12.5% fetal bovine serum, 12.5% horse serum, and 100-200 U/ml IL-2.

  • Primary Human NK Cells: Isolated from healthy donor peripheral blood mononuclear cells (PBMCs) and cultured in media containing IL-2 and IL-12.[1]

  • Mouse Splenic NK Cells: Isolated from spleens and activated with IL-15 in vitro.[1]

STAT1S727 Phosphorylation Assay
  • Cell Treatment: NK-92MI cells or primary human NK cells were treated with varying concentrations of this compound or a vehicle control.

  • Cell Lysis: After incubation, cells were lysed to extract proteins.

  • Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT1 (S727) and total STAT1.

  • Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.

Perforin Secretion Assay (ELISA)
  • Cell Culture: NK-92MI cells were treated with a dose range of this compound (0.1 nM to 10 µM) for 24 hours.[5]

  • Supernatant Collection: After treatment, the cell culture supernatant was collected.

  • ELISA: The concentration of perforin in the supernatant was quantified using a commercial human perforin ELISA kit according to the manufacturer's instructions.

Granzyme B Production Assay (Flow Cytometry)
  • Cell Treatment: Mouse splenic NK cells were treated with 150 nM this compound for 44 hours in the presence of IL-15.[5]

  • Surface Staining: Cells were stained with antibodies against surface markers to identify the NK cell population (e.g., CD3⁻, NK1.1⁺).

  • Fixation and Permeabilization: Cells were fixed and permeabilized to allow for intracellular staining.

  • Intracellular Staining: Cells were stained with a fluorochrome-conjugated antibody specific for granzyme B.

  • Flow Cytometry Analysis: The percentage of granzyme B-positive NK cells was determined by flow cytometry.

General Experimental Workflow

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Cell_Source NK Cell Source (e.g., NK-92MI, Primary Cells) Treatment Incubation with This compound or Vehicle Cell_Source->Treatment pSTAT1_Assay pSTAT1 Analysis (Western Blot) Treatment->pSTAT1_Assay Perforin_Assay Perforin Secretion (ELISA) Treatment->Perforin_Assay GranzymeB_Assay Granzyme B Production (Flow Cytometry) Treatment->GranzymeB_Assay Cytotoxicity_Assay Cytotoxicity Assay Treatment->Cytotoxicity_Assay

Caption: A generalized workflow for in vitro analysis of this compound's effects on NK cells.

In Vivo Studies and Combination Therapies

In syngeneic mouse models of melanoma and breast cancer, oral administration of this compound demonstrated anti-tumor activity.[1] Notably, an intermittent dosing schedule (e.g., 5 days on, 5 days off) was found to be more effective than continuous daily dosing, suggesting this approach may prevent a hypo-responsive state in NK cells.[1]

Furthermore, this compound has shown synergistic anti-tumor effects when combined with other immunomodulatory agents. The combination of this compound with a SMAC mimetic (BI-8382) resulted in enhanced survival in a breast cancer model, an effect attributed to an increase in the number of tumor-infiltrating NK cells and the augmented cytotoxic capacity provided by this compound.[1] This suggests a promising therapeutic strategy of combining CDK8/19 inhibition with agents that modulate the adaptive immune system.

Conclusion

This compound enhances NK cell anti-tumor activity through a well-defined mechanism involving the inhibition of the CDK8/19-pSTAT1S727 axis, leading to increased production of perforin and granzyme B. Both in vitro and in vivo studies support its potential as a novel immuno-oncology agent, particularly in combination with other immunotherapies. The data presented in this guide provide a comprehensive foundation for researchers and drug developers exploring the therapeutic potential of CDK8/19 inhibition in cancer treatment.

References

BI-1347: A Technical Guide to its Anti-Tumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

BI-1347 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3][4][5] Emerging research highlights its significant anti-tumor activity, not through direct cytotoxicity to cancer cells, but by enhancing the innate immune system's ability to recognize and eliminate malignant cells. This document provides a detailed overview of this compound's mechanism of action, quantitative efficacy data, and the experimental protocols used to elucidate its therapeutic potential for researchers, scientists, and drug development professionals.

Mechanism of Action: Enhancing Natural Killer (NK) Cell Function

This compound's primary anti-tumor effect is mediated through the modulation of Natural Killer (NK) cells, a critical component of the innate immune system responsible for tumor surveillance.[1][2][6][7]

CDK8 and CDK19 are components of the Mediator complex, a multi-protein assembly that links gene-specific transcription factors to the RNA polymerase II machinery, thereby regulating gene expression.[1][2] In NK cells, CDK8 and CDK19 act as signaling intermediates. This compound selectively inhibits these kinases, leading to a cascade of events that bolsters the anti-tumor functions of NK cells:

  • Suppression of STAT1 Phosphorylation: this compound suppresses the phosphorylation of STAT1 at the S727 residue in NK cells.[6][7] This modulation is a key event in augmenting NK cell activity.

  • Increased Production of Cytolytic Molecules: Inhibition of CDK8/19 by this compound leads to an increased production of essential cytolytic molecules, perforin (B1180081) and granzyme B (GZMB), within NK cells.[6][7] These molecules are crucial for inducing apoptosis in target cancer cells.

  • Enhanced NK Cell-Mediated Lysis: The increased levels of perforin and granzyme B result in enhanced NK cell-mediated lysis of tumor cells, including primary leukemia cells.[6][7]

This mechanism suggests that this compound's efficacy is primarily tumor-extrinsic, relying on the activation of the host's immune system rather than direct action on the cancer cells, particularly in solid tumors.[6]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

Target/AssayIC50/EC50 (nM)Cell Line/SystemReference
CDK81Cell-free assay[1]
CDK81.1Cell-free assay[3][5]
CDK81.4Cell-free assay[4]
CDK191.7Cell-free assay[4]
Inhibition of proliferation7MV-4-11 cells[1]
Secretion of Perforin10NK-92 cells[1]
Inhibition of proliferation>10,000NK-92 cells[1]

Table 2: In Vivo Efficacy of this compound in Murine Cancer Models

Tumor ModelTreatment RegimenOutcomeReference
EMT6 breast cancer10 mg/kg dailyMedian Survival: 22.5 days (vs. 22 days for control)[6]
EMT6 breast cancer10 mg/kg, 5 days on / 5 days offMedian Survival: 26 days (vs. 22 days for control)[6]
EMT6 breast cancer10 mg/kg this compound (intermittent) + 50 mg/kg BI-8382 (SMAC mimetic) dailyIncreased survival compared to single agents[6]
B16-F10 melanomaNot specifiedIncreased response rate and survival[6][7]
MV4-11 xenograft10 mg/kgReduced tumor volume[4]

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound.

1. In Vivo Murine Tumor Xenograft Studies

  • Animal Models: Studies have utilized various murine solid tumor cell lines such as MC-38, B16-F10 (melanoma), and EMT6 (breast cancer) implanted in mice.[6] For leukemia models, MV4-11 cells have been used to create xenografts.[4]

  • Drug Administration: this compound is formulated for oral gavage, often in a vehicle like 0.5% Natrosol.[8] Dosing regimens have included daily administration (e.g., 10 mg/kg) and intermittent schedules (e.g., 10 mg/kg for 5 days on, 5 days off).[6]

  • Efficacy Assessment: Tumor growth is monitored regularly, often by measuring tumor volume with calipers. In models using luciferase-expressing cells (e.g., B16-F10-luc2), tumor burden is quantified using in vivo imaging to detect average radiance.[8] The primary endpoint for survival studies is typically a humane endpoint, such as the first signs of breathing difficulties, at which point the mice are sacrificed.[8] Body weight is also monitored as a measure of toxicity.[8]

2. Analysis of STAT1 Phosphorylation

  • Cell Lines and Primary Cells: This has been assessed in the NK-92MI cell line and in primary human and murine NK cells.[7]

  • Methodology: Cells are treated with the CDK8/19 inhibitor (this compound or a related compound). Following treatment, cell lysates are analyzed to determine the levels of phosphorylated STAT1 at the S727 residue. This is typically done using techniques like Western blotting or flow cytometry with phospho-specific antibodies.[7][8] For in vivo pharmacodynamic studies, splenocytes and NK1.1+ NK cells are isolated from treated mice at various time points (e.g., 6 and 24 hours) for analysis.[8]

3. Measurement of Cytolytic Molecule Production

  • Granzyme B (GZMB) Production: Murine splenic NK cells are treated with this compound in the presence of IL-15. The percentage of GZMB-positive NK cells (gated as CD3-, NK1.1+) is then determined by intracellular staining followed by flow cytometry.[7]

  • Perforin Secretion: The NK-92MI cell line is treated with a CDK8/19 inhibitor. The amount of perforin secreted into the cell culture supernatant is then quantified using a commercial ELISA kit.[7]

4. NK Cell-Mediated Lysis Assay

  • Target and Effector Cells: Primary leukemia cells from patients (e.g., chronic lymphocytic leukemia) serve as target cells. Purified NK cells from healthy donors, pre-treated with this compound or a vehicle control, are used as effector cells.[6]

  • Assay Conditions: Target and effector cells are co-cultured at a specific effector-to-target (E:T) ratio (e.g., 1:1) for a defined period (e.g., 4 hours). In antibody-dependent cell-mediated cytotoxicity (ADCC) assays, an antibody like Rituximab is included.[6]

  • Quantification of Lysis: The depletion of target cells (e.g., B-cells) is measured, often by cell counting or flow cytometry, and normalized to control-treated samples to determine the extent of lysis.[6]

Visualizations: Signaling Pathways and Experimental Workflows

BI1347_Mechanism_of_Action cluster_NK_Cell NK Cell BI1347 This compound CDK8_19 CDK8/CDK19 (Mediator Complex) BI1347->CDK8_19 Inhibits pSTAT1 pSTAT1(S727) CDK8_19->pSTAT1 Phosphorylates Cytolytic_Molecules Perforin & Granzyme B Production CDK8_19->Cytolytic_Molecules Suppresses pSTAT1->Cytolytic_Molecules Regulates NK_Lysis Enhanced NK Cell-Mediated Tumor Lysis Cytolytic_Molecules->NK_Lysis Tumor_Cell Tumor Cell NK_Lysis->Tumor_Cell Induces Apoptosis

Caption: Mechanism of this compound in enhancing NK cell anti-tumor activity.

InVivo_Efficacy_Workflow cluster_Treatment_Groups Dosing Regimens start Tumor Cell Implantation (e.g., B16-F10 in mice) treatment Treatment Initiation start->treatment control Vehicle Control (e.g., 0.5% Natrosol) treatment->control bi1347 This compound Treatment (e.g., 10 mg/kg p.o.) treatment->bi1347 monitoring Tumor Growth & Body Weight Monitoring control->monitoring bi1347->monitoring endpoint Endpoint Analysis monitoring->endpoint

References

BI-1347: A Potent and Selective Chemical Probe for Interrogating CDK8 Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BI-1347, a highly potent and selective chemical probe for Cyclin-Dependent Kinase 8 (CDK8). As a critical component of the Mediator complex, CDK8 plays a pivotal role in transcriptional regulation, making it a compelling target for therapeutic intervention in oncology and other diseases. This document details the mechanism of action of this compound, its quantitative biochemical and cellular activities, and protocols for its use in interrogating CDK8 biology.

The CDK8 Signaling Pathway

CDK8, along with its close homolog CDK19, forms the kinase module of the Mediator complex, which acts as a bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery.[1][2] The Mediator complex is a multi-protein assembly organized into four modules: head, middle, tail, and the CDK/Cyclin module (comprising CDK8 or CDK19, Cyclin C, MED12, and MED13).[1][2] CDK8 can influence transcription both positively and negatively. It has been shown to phosphorylate the C-terminal domain of RNA Pol II, as well as various transcription factors, including STAT1, SMADs, and p53, thereby modulating their activity.[3][4][5][6] Dysregulation of CDK8 activity has been implicated in various cancers, including those of the colon, breast, and pancreas, as well as in hematological malignancies.[2][3]

Below is a diagram illustrating the central role of CDK8 in transcriptional regulation.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription_machinery Transcription Machinery cluster_transcription_factors Transcription Factors CDK8 CDK8 CyclinC Cyclin C CDK8->CyclinC MED12 MED12 CDK8->MED12 MED13 MED13 CDK8->MED13 RNAPolII RNA Polymerase II CDK8->RNAPolII phosphorylates Transcription Gene Transcription RNAPolII->Transcription STAT1 STAT1 STAT1->CDK8 recruit p53 p53 p53->CDK8 recruit beta_catenin β-catenin beta_catenin->CDK8 recruit SMADs SMADs SMADs->CDK8 recruit Signal Upstream Signals (e.g., Wnt, TGF-β, IFN-γ) Signal->STAT1 Signal->p53 Signal->beta_catenin Signal->SMADs BI1347 This compound BI1347->CDK8 inhibits Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Potency Assay (e.g., Kinase Assay) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cellular_Potency Cellular Potency Assay (e.g., Proliferation, Signaling) Selectivity_Profiling->Cellular_Potency Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-STAT1) Cellular_Potency->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Target_Engagement->PK_PD Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy Conclusion Validated Chemical Probe Efficacy->Conclusion Start Probe Discovery/ Identification Start->Biochemical_Assay

References

Preclinical Profile of BI-1347: A Deep Dive into its Anti-Leukemic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth overview of the preclinical studies of BI-1347, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19. The following data and protocols have been synthesized from publicly available research to guide researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound in various leukemia models.

Core Compound Activity

This compound is an orally active small molecule inhibitor with a high affinity for CDK8, demonstrating an IC50 of 1.1 nM.[1] Its mechanism of action is centered on the inhibition of the CDK8/19-Cyclin C complex, a key regulator of transcription. This inhibition leads to downstream effects on signaling pathways critical for cancer cell proliferation and survival, most notably the suppression of STAT1 phosphorylation at serine 727 (S727).

In Vitro Efficacy in Leukemia Models

This compound has demonstrated promising activity against leukemia cells in vitro, both as a single agent and in combination with other therapies.

Direct Anti-proliferative Effects

Quantitative analysis of this compound's ability to inhibit the proliferation of various leukemia cell lines reveals a particular sensitivity in Acute Myeloid Leukemia (AML) models.

Cell LineLeukemia SubtypeIC50 (nM)
MV-4-11bAcute Myeloid Leukemia (AML)7

Further research is required to establish the IC50 values for other relevant AML cell lines such as MOLM-13 and OCI-AML3, as well as for Acute Lymphoblastic Leukemia (ALL) cell lines like Jurkat and REH.

Enhancement of Immune-Mediated Killing of Leukemia Cells

A key finding in the preclinical evaluation of this compound is its ability to enhance the activity of Natural Killer (NK) cells, an essential component of the innate immune system's anti-tumor response.

  • Increased Cytotoxicity of NK Cells: this compound treatment has been shown to increase the proportion of granzyme B-positive NK cells, indicating an enhanced cytotoxic potential.[2]

  • Enhanced Perforin (B1180081) Secretion: In the human NK cell line NK92MI, this compound increased perforin secretion with an EC50 of 7.2 nM.[2]

  • Synergy with Monoclonal Antibodies: In co-culture experiments with primary Chronic Lymphocytic Leukemia (CLL) cells, this compound enhanced the antibody-dependent cell-mediated cytotoxicity (ADCC) of rituximab (B1143277), a monoclonal antibody targeting CD20 on B-cells. This suggests a potential for combination therapies in CLL and other B-cell malignancies.

In Vivo Studies in Preclinical Models

While direct in vivo studies of this compound in leukemia-specific xenograft or patient-derived xenograft (PDX) models are not yet extensively reported in the available literature, data from other cancer models provide valuable insights into its pharmacokinetic profile and anti-tumor activity.

In a B16-F10-luc2 syngeneic melanoma model, oral administration of this compound at 10 mg/kg once daily resulted in a significant reduction of STAT1 S727 phosphorylation for at least 6 hours by 60%.[2] This dose was well-tolerated with minimal impact on body weight and led to a lower tumor burden.[2]

The development and publication of in vivo studies utilizing AML and ALL xenograft and PDX models are critical next steps in the preclinical evaluation of this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the Mediator complex-associated kinases CDK8 and CDK19. This disrupts the phosphorylation of key transcription factors, notably STAT1, leading to reduced expression of genes involved in cell survival and proliferation.

BI1347_Mechanism cluster_0 This compound Action cluster_1 Mediator Complex cluster_2 Downstream Signaling BI1347 This compound CDK8_19 CDK8/19 BI1347->CDK8_19 Inhibition STAT1_p pSTAT1 (S727) CDK8_19->STAT1_p Phosphorylation Gene_Expression Target Gene Expression STAT1_p->Gene_Expression Activation Apoptosis Apoptosis Gene_Expression->Apoptosis Induction Proliferation Cell Proliferation Gene_Expression->Proliferation Suppression

Caption: Mechanism of action of this compound in leukemia cells.

Experimental Workflow for In Vitro Leukemia Cell Viability Assay

The following workflow outlines a standard protocol for assessing the anti-proliferative effects of this compound on leukemia cell lines.

Cell_Viability_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis start Seed Leukemia Cells (e.g., MV-4-11b, MOLM-13) in 96-well plates treat Add serial dilutions of this compound start->treat incubate Incubate for 72 hours at 37°C treat->incubate assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) incubate->assay end Determine IC50 assay->end

Caption: Workflow for leukemia cell viability assay.

Detailed Experimental Protocols

In Vitro Leukemia Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV-4-11b, MOLM-13, OCI-AML3, Jurkat, REH)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Culture leukemia cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of medium.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours at 37°C.

  • Allow the plates to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

STAT1 Phosphorylation Western Blot Assay

Objective: To assess the effect of this compound on STAT1 phosphorylation in leukemia cells.

Materials:

  • Leukemia cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed leukemia cells in 6-well plates and allow them to adhere overnight (if applicable).

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with ECL substrate.

  • Capture the image using an imaging system and quantify band intensities. Normalize phospho-STAT1 levels to total STAT1 and the loading control (GAPDH).

NK Cell Co-culture with CLL Cells and Rituximab

Objective: To evaluate the ability of this compound to enhance NK cell-mediated ADCC of CLL cells in the presence of rituximab.

Materials:

  • Primary CLL cells from patient samples

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors as a source of NK cells

  • This compound

  • Rituximab

  • RPMI-1640 medium with 10% FBS

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD19 for B-cells, anti-CD56 for NK cells, and a viability dye)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate primary CLL cells from patient blood.

  • Co-culture PBMCs (effector cells) with CLL cells (target cells) at an appropriate effector-to-target (E:T) ratio (e.g., 10:1) in a 96-well U-bottom plate.

  • Treat the co-culture with this compound at various concentrations.

  • Add rituximab at a fixed concentration (e.g., 1 µg/mL).

  • Include appropriate controls: CLL cells alone, CLL cells with rituximab, CLL cells with PBMCs, and CLL cells with PBMCs and this compound.

  • Incubate the plate for 4 hours at 37°C.

  • Stain the cells with fluorescently labeled antibodies against CD19 and CD56, and a viability dye.

  • Acquire data on a flow cytometer.

  • Analyze the percentage of dead (viability dye positive) CD19+ CLL cells in each condition to determine the level of ADCC.

Conclusion

The preliminary preclinical data for this compound in leukemia models is encouraging. Its potent and selective inhibition of CDK8/19, leading to direct anti-proliferative effects in AML cells and enhancement of NK cell-mediated killing of CLL cells, positions it as a promising therapeutic candidate. Further in vivo studies in leukemia-specific models are warranted to fully elucidate its therapeutic potential and to guide its clinical development for the treatment of hematological malignancies.

References

Methodological & Application

Application Notes and Protocols for BI-1347, a Potent and Selective CDK8/19 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1347 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19, with an IC50 of approximately 1 nM for CDK8.[1][2][3][4] As components of the Mediator complex, CDK8 and CDK19 are crucial regulators of transcription, linking various signaling pathways to the RNA polymerase II machinery.[1][4] Inhibition of CDK8/19 has emerged as a promising therapeutic strategy in oncology and immunology. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.

Data Presentation

In Vitro Activity of this compound
ParameterCell Line/AssayValueReference
IC50 (CDK8) Cell-free assay1.1 nM[2][3]
IC50 (CDK8) Cell-free assay1.4 nM[5]
IC50 (CDK19) Cell-free assay1.7 nM[5]
EC50 (Perforin Secretion) NK-92MI cells7.2 nM[2][4]
IC50 (Proliferation) MV-4-11b cells7 nM[4]
IC50 (Proliferation) NK-92 cells>10,000 nM[4]
In Vivo Efficacy of this compound
ModelDosingKey FindingReference
MV-4-11 Xenograft 10 mg/kg, p.o. dailyReduced tumor volume[5]
B16-F10-luc2 Melanoma 10 mg/kg, p.o. dailyReduced STAT1 S727 phosphorylation by 60% and inhibited tumor growth[2][6]
EMT6 Breast Cancer 10 mg/kg, p.o. dailyIncreased median survival[6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

BI1347_Mechanism_of_Action cluster_mediator Mediator Complex CDK8_19 CDK8 / CDK19 STAT1 STAT1 CDK8_19->STAT1 Phosphorylates Transcription Gene Transcription (e.g., Pro-growth genes) CDK8_19->Transcription Regulates BI1347 This compound BI1347->CDK8_19 Inhibits NK_Activation NK Cell Activation (Perforin, Granzyme B ↑) BI1347->NK_Activation Promotes pSTAT1 p-STAT1 (S727) STAT1->pSTAT1 pSTAT1->Transcription Regulates

Caption: this compound inhibits CDK8/19, leading to reduced STAT1 phosphorylation and altered gene transcription.

General Experimental Workflow for this compound In Vitro Studies

BI1347_Experimental_Workflow start Start cell_culture Cell Culture (e.g., NK cells, Cancer lines) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., CCK-8, MTT) treatment->viability protein_analysis Protein Analysis (Western Blot for p-STAT1) treatment->protein_analysis functional_assay Functional Assay (e.g., NK cell cytotoxicity) treatment->functional_assay end End viability->end protein_analysis->end functional_assay->end

Caption: A typical workflow for characterizing the effects of this compound in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in DMSO.[3][5] To prepare a high-concentration stock solution (e.g., 10 mM or 71 mg/mL), dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO.[3]

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: For cell culture experiments, the final concentration of DMSO in the medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[7] A negative control compound, BI-1374 (CDK8 IC50 = 671 nM), can be used to confirm on-target effects.[1][4]

Cell Viability / Proliferation Assay (CCK-8/MTT)

This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MV-4-11)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight (for adherent cells).[8]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Treatment: Remove the old medium (if applicable) and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same DMSO concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until the color develops.[8][9]

    • For MTT: Add MTT reagent and incubate, then add solubilization solution to dissolve the formazan (B1609692) crystals.[7]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[8]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Western Blot for Phospho-STAT1

This protocol is used to assess the inhibition of CDK8/19 activity by measuring the phosphorylation status of its downstream target, STAT1, at serine 727.[6]

Materials:

  • Cell line of interest (e.g., NK-92MI or B16-F10)

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-STAT1 S727, anti-total-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-1 µM) for a specified time (e.g., 6 hours).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-STAT1 S727) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.

NK Cell Function Assay (Granzyme B Production)

This protocol describes how to measure the effect of this compound on the production of cytotoxic molecules in Natural Killer (NK) cells.

Materials:

  • Mouse splenic NK cells or human NK-92MI cell line

  • Complete culture medium appropriate for NK cells

  • This compound stock solution

  • Flow cytometry staining buffer

  • Antibodies for flow cytometry (e.g., anti-Granzyme B, cell surface markers)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture NK cells according to standard protocols. Treat the cells with this compound (e.g., 150 nM) or vehicle control for a specified period (e.g., 44 hours).[2][10]

  • Cell Staining (Surface Markers): Harvest the cells and wash them with staining buffer. If desired, stain for cell surface markers according to the antibody manufacturer's protocol.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer, then wash and permeabilize them using a permeabilization buffer to allow intracellular antibody access.

  • Intracellular Staining: Add the anti-Granzyme B antibody to the permeabilized cells and incubate as recommended by the manufacturer.

  • Data Acquisition: Wash the cells and resuspend them in staining buffer. Acquire data using a flow cytometer.

  • Analysis: Analyze the flow cytometry data to determine the percentage of Granzyme B-positive cells and the mean fluorescence intensity in the this compound-treated group compared to the control group. An increase in Granzyme B indicates enhanced NK cell cytotoxic potential.[10]

References

Application Notes and Protocols: BI-1347 In Vivo Dosing and Administration Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1347 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19, with an IC50 of approximately 1 nM.[1][2][3] CDK8 and CDK19 are key components of the Mediator complex, which plays a crucial role in regulating gene transcription by linking transcription factors to the RNA polymerase II machinery.[1][2] Inhibition of CDK8/19 has emerged as a promising therapeutic strategy in oncology. This compound has demonstrated anti-tumor activity in preclinical models, and its mechanism of action involves the modulation of downstream signaling pathways, including the phosphorylation of STAT1 at serine 727 (S727).[4][5] These application notes provide a comprehensive guide for the in vivo use of this compound, including dosing, administration, and relevant experimental protocols.

This compound Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of the CDK8/19 module within the Mediator complex. This inhibition prevents the phosphorylation of key downstream targets, such as STAT1 on serine 727, which is a critical step in the transcriptional activation of interferon-gamma (IFNγ)-responsive genes.[1][4][6]

BI1347_Signaling_Pathway cluster_mediator Mediator Complex CDK8_19 CDK8/19 STAT1 STAT1 CDK8_19->STAT1 Phosphorylates (S727) BI1347 This compound BI1347->CDK8_19 Inhibits pSTAT1_S727 pSTAT1 (S727) Transcription Gene Transcription pSTAT1_S727->Transcription Regulates

Caption: this compound inhibits CDK8/19, preventing STAT1 S727 phosphorylation and modulating gene transcription.

In Vivo Dosing and Administration

This compound is orally bioavailable and has shown efficacy in mouse models when administered by oral gavage.

Preparation of this compound for Oral Administration

The following protocol describes the preparation of a this compound formulation for oral gavage in mice. This formulation is based on common vehicles used for poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl) or sterile water (ddH2O)

  • Sterile tubes and syringes

Protocol:

  • Stock Solution Preparation: Prepare a clear stock solution of this compound in DMSO. For example, create a 10 mg/mL stock solution. Ensure the powder is completely dissolved.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following order:

    • 40% PEG300

    • 5% Tween-80

    • 45% sterile saline or ddH2O

  • Final Formulation: To prepare the final dosing solution, first add the required volume of the this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear. Then, add the Tween-80 and mix again until clear. Finally, add the saline or ddH2O to reach the final volume. The final concentration of DMSO should be kept low (e.g., 1-5%) to minimize toxicity. For a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 µL/g, the final concentration of this compound would be 1 mg/mL.

  • Administration: Administer the freshly prepared solution to mice via oral gavage using an appropriate gauge feeding needle.

In Vivo Dosing Regimen
Animal ModelDoseAdministration RouteDosing ScheduleReference
B16-F10 syngeneic melanoma mice10 mg/kgOral gavageOnce daily for 30 days[7]
C57BL/6 mice (for PK/PD)25 mg/kgOralSingle dose[4]
C57BL/6 mice (for PK)1 mg/kgIntravenousSingle dose[4]
EMT6 mammary carcinoma model10 mg/kgOral gavageIntermittent schedule[7][8]
MV4-11 mouse xenograft model10 mg/kgNot specifiedNot specified[9]

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile in mice, characterized by low clearance and excellent oral bioavailability.

ParameterValueAnimal ModelDosingReference
ClearanceLow (14% of liver blood flow)C57BL/6 mice1 mg/kg IV[4]
Bioavailability (F)ExcellentC57BL/6 mice25 mg/kg PO[4]
24h Plasma Concentration~100-fold > CDK8 IC50C57BL/6 mice25 mg/kg PO[4]

Experimental Protocols

Murine Syngeneic Tumor Model for Efficacy Studies (B16-F10 Melanoma)

This protocol describes the establishment of the B16-F10 melanoma model in C57BL/6 mice to evaluate the in vivo efficacy of this compound.

Materials:

  • B16-F10 murine melanoma cells

  • C57BL/6 mice (female, 6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes and needles

  • Calipers

Protocol:

  • Cell Culture: Culture B16-F10 cells in complete medium until they reach 70-80% confluency.

  • Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each C57BL/6 mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and vehicle control groups.

  • Dosing: Administer this compound (e.g., 10 mg/kg, prepared as described above) or vehicle control via oral gavage daily.

  • Efficacy Assessment: Continue treatment and tumor monitoring for a predefined period (e.g., 21-30 days) or until tumors in the control group reach the predetermined endpoint. Body weight should be monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

In Vivo Pharmacodynamic Assessment (STAT1 S727 Phosphorylation)

This protocol outlines the procedure for assessing the in vivo target engagement of this compound by measuring the phosphorylation of STAT1 at S727 in spleen or tumor tissue.

Materials:

  • Treated and control mice from the efficacy study

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Tissue homogenizer

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-pSTAT1 (S727) and anti-total STAT1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Tissue Collection: At a specified time point after the final dose (e.g., 6 hours), euthanize the mice and harvest spleens or tumor tissues.

  • Tissue Lysis: Immediately homogenize the tissues in ice-cold lysis buffer.

  • Protein Extraction: Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary anti-pSTAT1 (S727) antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate. g. Strip the membrane and re-probe with an anti-total STAT1 antibody as a loading control.

  • Data Analysis: Quantify the band intensities and express the level of pSTAT1 (S727) relative to the total STAT1 level.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study with this compound.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Cell Culture (e.g., B16-F10) Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Dosing BI1347_Prep This compound Formulation BI1347_Prep->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue_Harvest Harvest Tumors/Spleens Endpoint->Tissue_Harvest Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tissue_Harvest->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (pSTAT1 Western Blot) Tissue_Harvest->PD_Analysis

Caption: Workflow for in vivo efficacy and pharmacodynamic studies of this compound.

References

Application Notes and Protocols for BI-1347 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of a BI-1347 stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, making it a valuable tool for research in oncology and immunology.[1][2][3]

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₂₂H₂₀N₄O[1][4]
Molecular Weight 356.42 g/mol [1]
CAS Number 2163056-91-3[1][4]
Appearance Solid[4]
Solubility in DMSO 71 mg/mL (199.2 mM) to 125 mg/mL (350.71 mM)[1][5][6]
Storage (Powder) 3 years at -20°C; 2 years at 4°C[1]
Storage (in DMSO) 2 years at -80°C; 1 year at -20°C[1][5]

Note: The solubility of this compound in DMSO can be enhanced with the use of sonication.[1][5] It is also noted that hygroscopic DMSO can negatively impact solubility, so the use of freshly opened DMSO is recommended.[5][6]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits CDK8 and CDK19, which are components of the Mediator complex.[2][3] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.[2][3] One of the key downstream effects of CDK8/19 inhibition by this compound is the suppression of STAT1 phosphorylation at the S727 residue.[7][8] This modulation of the STAT1 pathway can enhance the activity of Natural Killer (NK) cells, promoting their tumor surveillance and cytotoxicity.[7][8]

BI1347_Pathway cluster_0 This compound Action cluster_1 Downstream Signaling BI1347 This compound CDK8_19 CDK8 / CDK19 (Mediator Complex) BI1347->CDK8_19 Inhibits STAT1 STAT1 pSTAT1 pSTAT1 (S727) CDK8_19->pSTAT1 Blocks Phosphorylation STAT1->pSTAT1 Phosphorylation Gene_Expression Target Gene Expression pSTAT1->Gene_Expression Regulates

Caption: this compound inhibits CDK8/19, blocking STAT1 phosphorylation and altering gene expression.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/low-water content DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 356.42 g/mol * (1000 mg / 1 g) = 3.56 mg

  • Weigh this compound:

    • Carefully weigh out 3.56 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.[1][5] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][5]

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/ or Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

In Vitro Cell-Based Assay Protocol Example

This protocol provides a general guideline for treating cells with this compound. Specific cell lines and assay endpoints will require optimization.

Materials:

  • Cells of interest (e.g., human NK92MI cells or mouse splenic NK cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to treat NK92MI cells, a range of 0.1 nM to 10 µM may be used.[1] For mouse splenic NK cells, a concentration of 150 nM has been shown to be effective.[1]

    • Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is typically below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24 to 44 hours).[1]

  • Downstream Analysis:

    • Following incubation, perform the desired downstream analysis, such as assessing cell viability, protein phosphorylation (e.g., pSTAT1), or functional assays like measuring perforin (B1180081) and granzyme B production.[1]

In Vivo Experimental Considerations

For in vivo studies, this compound has been administered via oral gavage.[1][5] A typical dosage used in mouse xenograft models is 10 mg/kg.[4] The formulation for in vivo use often involves a vehicle containing DMSO, PEG300, Tween-80, and saline.[1] It is crucial to consult specific in vivo protocols and animal welfare guidelines when designing such experiments.

References

Application Notes: Probing STAT1 Signaling with BI-1347

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BI-1347 is a potent and highly selective, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with an IC50 of 1.1 nM.[1][2] CDK8, along with its paralog CDK19, functions as a transcriptional regulator within the Mediator complex.[3] This complex links transcription factors to the RNA polymerase II machinery, thereby controlling gene expression.[3] One of the key substrates of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1) protein.[4]

STAT1 is a critical transcription factor in cytokine signaling, particularly for interferons (IFNs).[5][6] Its activation involves phosphorylation at two key residues: Tyrosine 701 (Tyr701) and Serine 727 (Ser727).[7][8] While phosphorylation at Tyr701 by Janus kinases (JAKs) is essential for STAT1 dimerization, nuclear translocation, and DNA binding, the subsequent phosphorylation at Ser727 by CDK8 is crucial for achieving maximal transcriptional activity for a subset of IFN-regulated genes.[4][5][9]

These application notes provide a detailed protocol for utilizing this compound to investigate its effect on the phosphorylation of STAT1 at Serine 727 (p-STAT1 S727) using the Western blot technique. By inhibiting CDK8, this compound is expected to decrease p-STAT1 (S727) levels, making it a valuable tool for researchers studying cytokine signaling, immune responses, and oncology.[10][11]

This compound Signaling Pathway Inhibition

The diagram below illustrates the canonical interferon signaling pathway leading to STAT1 activation and highlights the specific inhibitory action of this compound.

BI1347_STAT1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR Interferon Receptor JAK JAK Kinase IFNR->JAK 2. Receptor Activation STAT1_mono STAT1 (monomer) JAK->STAT1_mono 3. Tyr701 Phosphorylation STAT1_dimer p-STAT1 (Tyr701) Dimer STAT1_mono->STAT1_dimer 4. Dimerization STAT1_dimer_nuc p-STAT1 (Tyr701) Dimer STAT1_dimer->STAT1_dimer_nuc 5. Nuclear Translocation CDK8 CDK8/Mediator STAT1_dimer_nuc->CDK8 6. Binds Promoter pSTAT1_S727 p-STAT1 (S727) (Maximal Activation) CDK8->pSTAT1_S727 7. Ser727 Phosphorylation Gene Target Gene Expression (e.g., IRF1, GBP1) pSTAT1_S727->Gene 8. Transcription IFN Interferon (IFN-γ) IFN->IFNR 1. Ligand Binding BI1347 This compound BI1347->CDK8 Inhibition

Caption: IFN-γ signaling pathway leading to STAT1 activation and inhibition by this compound.

Quantitative Data for this compound

The following table summarizes key quantitative metrics for this compound based on published data.

ParameterValueCell/Assay TypeReference
CDK8 IC50 1.1 nMCell-free assay[1][2]
Perforin Secretion EC50 7.2 nMNK-92 Cells[1]
Inhibition of p-STAT1 (S727) ~60% reductionIn vivo xenograft model (10 mg/kg)[1]
MV-4-11 Proliferation IC50 7 nMMV-4-11b Cells[3]

Western Blot Protocol for p-STAT1 (S727) Detection

This protocol provides a detailed methodology for assessing the effect of this compound on STAT1 Ser727 phosphorylation in cultured cells.

A. Materials and Reagents

  • Cell Lines: Appropriate cell lines responsive to interferon stimulation (e.g., HeLa, A549, U937).

  • Treatments:

    • This compound (reconstituted in DMSO).[2]

    • Interferon-gamma (IFN-γ) as a positive control for STAT1 phosphorylation.[12]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels, running buffer, 2x Laemmli sample buffer.

  • Transfer: PVDF membrane, transfer buffer.[12]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12][13]

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT1 (Ser727) antibody (e.g., from Cell Signaling Technology #9177 or Proteintech 28977-1-AP).[5][14]

    • Rabbit or mouse anti-total-STAT1 antibody.

    • Loading control antibody (e.g., anti-GAPDH, anti-β-Actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

B. Cell Culture and Treatment

  • Plate cells and grow to 70-80% confluency.

  • (Optional) Serum-starve cells overnight if basal phosphorylation is high.

  • Pre-treat cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with IFN-γ (e.g., 10-100 ng/mL) for 15-30 minutes to induce STAT1 phosphorylation.[12]

  • Prepare four sample groups:

    • Vehicle control (unstimulated)

    • Vehicle + IFN-γ stimulation

    • This compound + IFN-γ stimulation

    • This compound only

C. Protein Extraction (Lysis)

  • After treatment, immediately place culture dishes on ice and wash cells twice with ice-cold PBS.[15]

  • Aspirate PBS and add ice-cold lysis buffer containing phosphatase and protease inhibitors.[13][15]

  • Scrape cells and transfer the lysate to a microcentrifuge tube.[15]

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

D. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

E. SDS-PAGE and Electrotransfer

  • Add an equal volume of 2x Laemmli sample buffer to 20-40 µg of protein from each sample.[13]

  • Boil the samples at 95-100°C for 5 minutes.[15]

  • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.[12]

F. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13]

  • Incubate the membrane with the primary anti-p-STAT1 (Ser727) antibody, diluted in 5% BSA/TBST (typically 1:1000), overnight at 4°C.[14][15]

  • Wash the membrane three times for 5-10 minutes each with TBST.[15]

  • Incubate with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

G. Detection

  • Prepare the ECL detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.

H. Stripping and Re-probing

  • To confirm equal protein loading and total STAT1 levels, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.

  • After stripping, re-block the membrane and probe with an antibody for total STAT1, followed by a loading control antibody like GAPDH.

Experimental Workflow Diagram

The following diagram provides a visual summary of the Western blot protocol.

WB_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Data Analysis arrow N1 1. Cell Culture & Treatment N2 2. Cell Lysis (with inhibitors) N1->N2 N4 4. SDS-PAGE N3 3. Protein Quantification (BCA) N2->N3 N5 5. PVDF Transfer N4->N5 N9 9. ECL Detection N6 6. Blocking (BSA) N5->N6 N7 7. Primary Ab (p-STAT1 S727) N6->N7 N8 8. Secondary Ab (HRP-conjugated) N7->N8 N10 10. Stripping & Re-probing (Total STAT1) N9->N10 N11 11. Densitometry & Analysis N10->N11

Caption: A streamlined workflow for Western blot analysis of p-STAT1 (S727).

References

Application Notes and Protocols for Cell Viability Assay Using BI-1347

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1347 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19, with an IC50 of 1.1 nM for CDK8.[1][2][3] As a component of the Mediator complex, CDK8 plays a critical role in regulating gene transcription by linking transcriptional regulators with the RNA polymerase II machinery.[2][4] Dysregulation of CDK8 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][4] this compound has demonstrated anti-tumoral activity and the ability to enhance the cytotoxic function of Natural Killer (NK) cells, highlighting its potential in cancer immunotherapy.[1][5][6][7]

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability, a crucial step in preclinical drug evaluation.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of the CDK8/cyclin C module within the Mediator complex.[2] This inhibition can lead to the modulation of various signaling pathways. One key mechanism is the suppression of STAT1 S727 phosphorylation.[1][5] The Mediator complex is a central hub for diverse signaling pathways, and by inhibiting CDK8, this compound can influence gene expression programs that control cell proliferation, survival, and immune responses.[2][4]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssay TypeEndpointIC50/EC50Incubation TimeReference
MDA-MB-231CellTiter-GloInhibition of ProliferationNot Specified4 days[1]
MDA-MB-468CellTiter-GloInhibition of Proliferation28.82 µM4 days[1]
MV-4-11Proliferation AssayInhibition of Proliferation7 nMNot Specified[4]
NK-92Proliferation AssayInhibition of Proliferation>10,000 nMNot Specified[4]
NK-92MIPerforin SecretionIncreased Perforin Levels7.2 nM24 hours[1]
Mouse Splenic NK cellsGranzyme B ProductionIncreased GZMB+ cells150 nM44 hours[1]

Signaling Pathway

BI1347_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Machinery CDK8_CycC CDK8/CycC RNA_Pol_II RNA Polymerase II CDK8_CycC->RNA_Pol_II Phosphorylation STAT1 STAT1 CDK8_CycC->STAT1 Phosphorylation NK_Cell_Activation NK Cell Activation CDK8_CycC->NK_Cell_Activation Negative Regulation MED12 MED12 MED13 MED13 Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation BI1347 This compound BI1347->CDK8_CycC pSTAT1 pSTAT1 (S727) STAT1->pSTAT1 pSTAT1->Gene_Expression

Caption: Signaling pathway of this compound, a CDK8/CycC inhibitor.

Experimental Protocols

Cell Viability Assay Using a Tetrazolium-Based Method (e.g., MTT or WST-8)

This protocol provides a general framework for assessing cell viability upon treatment with this compound. It is recommended to optimize parameters such as cell seeding density and incubation time for each cell line used.

1. Materials

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Appropriate cancer cell line (e.g., MDA-MB-231, MDA-MB-468, MV-4-11)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Tetrazolium-based cell viability reagent (e.g., MTT, WST-8)

  • Solubilization solution (for MTT assay, e.g., acidified isopropanol (B130326) or DMSO)

  • Multichannel pipette

  • Microplate reader

2. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.[1]

3. Experimental Workflow

Caption: Experimental workflow for the cell viability assay.

4. Detailed Procedure

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or 10,000 cells/well for suspension cells) in 100 µL of complete medium.[8]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting range is from 0.1 nM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group. The final DMSO concentration should typically be less than 0.5%.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. For suspension cells, add the concentrated drug solution directly to the wells.

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for a predetermined period, for example, 72 to 96 hours, at 37°C in a humidified 5% CO2 incubator.[1]

  • Addition of Viability Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[9] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[9]

    • For WST-8 (CCK-8) assay: Add 10 µL of the WST-8 solution to each well and incubate for 1-4 hours at 37°C.[8]

  • Measurement of Absorbance:

    • Measure the absorbance at the appropriate wavelength using a microplate reader. For MTT, the absorbance is typically measured at 570 nm.[8] For WST-8, the absorbance is measured at 450 nm.[8]

5. Data Analysis

  • Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting

  • High variability between replicates: Ensure accurate and consistent cell seeding and pipetting. Check for edge effects on the 96-well plate.

  • Low signal or inconsistent results: Optimize cell seeding density and incubation times. Ensure the viability reagent is not expired and is handled correctly.

  • This compound precipitation: Ensure the final DMSO concentration is low and that the compound is fully dissolved in the medium before adding to the cells.

Safety Precautions

  • This compound is a chemical compound for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and reagents.

  • Handle all cell lines in a certified biosafety cabinet.

References

Application Notes and Protocols: Determination of BI-1347 IC50 against CDK8 using an In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4][5][6][7] The described in vitro kinase assay is based on a luminescent method that quantifies kinase activity, offering a robust and high-throughput-compatible means of assessing inhibitor potency.

Introduction

Cyclin-Dependent Kinase 8 (CDK8), along with its close paralog CDK19, is a key component of the Mediator complex, which plays a crucial role in regulating transcription by RNA polymerase II.[2][3][5] Dysregulation of CDK8 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3] this compound is a small molecule inhibitor that has demonstrated high potency and selectivity for CDK8, with a reported IC50 in the low nanomolar range.[1][2][3][4][5] Accurate determination of the IC50 value is a critical step in the characterization of such inhibitors.

This protocol details the use of a luminescent kinase assay, specifically the ADP-Glo™ Kinase Assay, to determine the IC50 of this compound against CDK8. The principle of this assay is the measurement of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[8][9]

Signaling Pathway Context

CDK8_Signaling_Pathway cluster_mediator Mediator Complex CDK8 CDK8/CycC RNAPII RNA Polymerase II CDK8->RNAPII Phosphorylation MED12 MED12 MED13 MED13 TF Transcription Factors (e.g., STAT1) TF->CDK8 Signal Integration Gene Target Gene Transcription RNAPII->Gene BI1347 This compound BI1347->CDK8 Inhibition

Caption: Simplified signaling pathway of CDK8 within the Mediator complex and the inhibitory action of this compound.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Recombinant Human CDK8/CycC Complex(e.g., Promega)(Varies)-80°C
Generic Kinase Substrate (e.g., STAT1)(e.g., SignalChem)(Varies)-80°C
This compound(e.g., MedChemExpress)HY-120350-20°C
ADP-Glo™ Kinase AssayPromegaV9101-20°C
ATP(e.g., Sigma)A7699-20°C
Kinase Buffer 1(Varies)(See below)4°C
DMSO, anhydrous(e.g., Sigma)D2650RT
384-well white, flat-bottom plates(e.g., Corning)3570RT

Kinase Buffer 1 Composition: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

Experimental Workflow

experimental_workflow A Prepare Reagents (this compound dilutions, Kinase, Substrate/ATP mix) B Dispense this compound to Plate A->B C Add Kinase to Plate B->C D Incubate (Pre-incubation) C->D E Initiate Reaction (Add Substrate/ATP Mix) D->E F Incubate (Kinase Reaction) E->F G Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H Incubate G->H I Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) H->I J Incubate I->J K Measure Luminescence J->K L Data Analysis (IC50 Calculation) K->L

Caption: Workflow for the in vitro kinase assay to determine the IC50 of this compound.

Step-by-Step Procedure
  • This compound Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in DMSO to create a concentration gradient. A 10-point, 3-fold dilution series starting from 1 µM is recommended.

    • Further dilute the DMSO serial dilutions into Kinase Buffer 1 to create the final working solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer 1) control to the wells of a 384-well plate.

  • Kinase Addition:

    • Dilute the recombinant CDK8/CycC enzyme in Kinase Buffer 1 to a working concentration (e.g., 2-5 ng/µL).

    • Add 2.5 µL of the diluted CDK8/CycC enzyme to each well.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Prepare a 2X Substrate/ATP mix in Kinase Buffer 1 containing the kinase substrate (e.g., 0.2 µg/µL STAT1) and ATP (e.g., 20 µM). The optimal ATP concentration should be at or near the Km for CDK8.

    • Add 5 µL of the 2X Substrate/ATP mix to each well to start the kinase reaction.

  • Kinase Reaction Incubation:

    • Mix the plate gently for 1 minute.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate for 1 minute.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Mix the plate for 1 minute.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The luminescent signal is directly proportional to kinase activity.

    • Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Signal_Inhibitor is the signal in the presence of this compound.

    • Signal_Vehicle is the signal of the vehicle control (maximum kinase activity).

    • Signal_Background is the signal in the absence of kinase (no activity).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation

Table 1: Example Plate Layout for IC50 Determination

Well(s)This compound Conc.KinaseSubstrate/ATPPurpose
1-3--+Background Control
4-6-++Vehicle (Max Signal)
7-9Conc. 1++Test Concentration
...............
34-36Conc. 10++Test Concentration

Table 2: Summary of Reagent Concentrations and Volumes

ReagentStock ConcentrationVolume per WellFinal Concentration in Reaction
This compound / Vehicle4X Final Conc.2.5 µL1X
CDK8/CycC Enzyme4X Final Conc.2.5 µL1X
Substrate/ATP Mix2X Final Conc.5 µL1X
Total Kinase Reaction Volume -10 µL -
ADP-Glo™ Reagent-10 µL-
Kinase Detection Reagent-20 µL-
Total Assay Volume -40 µL -

Table 3: this compound Reference IC50 Values

Target KinaseReported IC50 (nM)
CDK81.0 - 1.5
CDK19~1.7

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and enzyme/substrate batches.[10]

Conclusion

This protocol provides a robust and reproducible method for determining the IC50 of this compound against CDK8. The use of the ADP-Glo™ Kinase Assay offers high sensitivity and a broad dynamic range, making it well-suited for the characterization of potent kinase inhibitors. Adherence to the detailed steps and careful data analysis will ensure the generation of accurate and reliable potency data, which is essential for drug discovery and development programs targeting CDK8.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BI-1347

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1347 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] CDK8 is a component of the Mediator complex, which plays a crucial role in the regulation of transcription by RNA polymerase II.[1][4] Dysregulation of CDK8 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][4] this compound has demonstrated anti-tumoral activity and has been shown to modulate the phosphorylation of downstream targets such as STAT1.[5][6]

These application notes provide detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis. The provided protocols will focus on two key cellular processes affected by CDK inhibitors: cell cycle progression and apoptosis.

Data Presentation

The following tables summarize the in vitro activity of this compound from biochemical and cell-based assays. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Inhibitory Activity of this compound [2]

Target/AssayCell LineIC50 (nM)
CDK8/cyclinC inhibition-1
Inhibition of pSTAT1 S727NK-923

Table 2: Anti-proliferative Activity of this compound [2]

Cell LineIC50 (nM)
MV-4-11b7
NK-92>10,000

Table 3: Functional Activity of this compound in NK cells [2]

AssayCell LineEC50 (nM)
Secretion of PerforinNK-9210

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it modulates and the experimental workflows for its characterization.

CDK8_Signaling_Pathway This compound Mechanism of Action BI1347 This compound CDK8 CDK8/CycC (Mediator Complex) BI1347->CDK8 Inhibition STAT1 STAT1 CDK8->STAT1 Phosphorylation Transcription_Factors Other Transcription Factors (e.g., SMADs, NOTCH) CDK8->Transcription_Factors Phosphorylation NK_Activation NK Cell Activation (Granzyme B, Perforin ↑) CDK8->NK_Activation Negative Regulation pSTAT1 pSTAT1 (S727) STAT1->pSTAT1 Gene_Expression Altered Gene Expression pSTAT1->Gene_Expression Transcription_Factors->Gene_Expression Cell_Cycle_Control Cell Cycle Control Genes (e.g., p21) Gene_Expression->Cell_Cycle_Control Apoptosis_Genes Apoptosis-related Genes Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_cell_culture Cell Culture and Treatment cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis Cell_Seeding Seed Cells Treatment Treat with this compound (Dose-response and Time-course) Cell_Seeding->Treatment Harvest_Apoptosis Harvest Cells Treatment->Harvest_Apoptosis Harvest_CC Harvest Cells Treatment->Harvest_CC Wash_Apoptosis Wash with PBS Harvest_Apoptosis->Wash_Apoptosis Stain_Apoptosis Stain with Annexin V-FITC and Propidium Iodide (PI) Wash_Apoptosis->Stain_Apoptosis Acquisition Flow Cytometry Acquisition Stain_Apoptosis->Acquisition Fixation Fix with Cold Ethanol Harvest_CC->Fixation Stain_CC Stain with Propidium Iodide (PI) and RNase A Fixation->Stain_CC Stain_CC->Acquisition Analysis Data Analysis (Quantification of Apoptotic Cells and Cell Cycle Phases) Acquisition->Analysis

References

Application Notes and Protocols for BI-1347 Solubility in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1347 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key component of the Mediator complex involved in transcriptional regulation.[1][2] As a crucial tool for studying the biological roles of CDK8 and for potential therapeutic development, understanding its solubility characteristics in various experimental buffers is paramount for accurate and reproducible results. These application notes provide a summary of the known solubility of this compound in different solvents and aqueous buffers, along with detailed protocols for preparing solutions and determining its solubility.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₀N₄O
Molecular Weight356.42 g/mol [3]
CAS Number2163056-91-3[3]

This compound Solubility Data

The solubility of this compound has been determined in various organic solvents and aqueous buffer systems. The following table summarizes the available quantitative data. It is important to note that the solubility of this compound in aqueous solutions is generally low and can be significantly influenced by pH and the presence of co-solvents.

Solvent/BufferConcentrationTemperatureMethod
Organic Solvents
DMSO~125 mg/mL (350.71 mM)Room TemperatureRequires sonication[3]
DMSO71 mg/mL (199.2 mM)Room TemperatureStandard Dissolution[4]
Aqueous Buffers
McIlvaine Buffer (Citrate-Phosphate)No quantitative value reported, but solubility was determined.Not SpecifiedHPLC/DAD-UV
McIlvaine Buffer (Citrate-Phosphate)No quantitative value reported, but solubility was determined.Not SpecifiedHPLC/DAD-UV
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.84 mM)Room TemperatureClear Solution[3]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (5.84 mM)Room TemperatureClear Solution[3]
10% DMSO, 90% corn oil≥ 2.08 mg/mL (5.84 mM)Room TemperatureClear Solution[3]

Note: The solubility in common buffers such as PBS and TRIS has not been explicitly reported in the literature. Researchers should determine the solubility in their specific buffer system using the protocols provided below.

Signaling Pathway of this compound

This compound primarily targets CDK8, a subunit of the Mediator complex's Cdk8 module (which also includes Cyclin C, MED12, and MED13).[5][6][7][8][9] The Mediator complex acts as a bridge between transcription factors and RNA Polymerase II, thereby regulating gene expression. By inhibiting CDK8, this compound can modulate the phosphorylation of transcription factors, such as STAT1 at serine 727, which in turn affects the expression of downstream genes.[1][2][10] This mechanism is particularly relevant in the context of cancer and immunology, where CDK8 inhibition has been shown to enhance the anti-tumor activity of NK cells.[1][10][11][12]

BI1347_Signaling_Pathway This compound Signaling Pathway cluster_mediator Mediator Complex CDK8 CDK8 CycC Cyclin C TF Transcription Factors (e.g., STAT1) CDK8->TF Phosphorylation MED12 MED12 MED13 MED13 Core_Mediator Core Mediator (Head, Middle, Tail Modules) RNA_Pol_II RNA Polymerase II Core_Mediator->RNA_Pol_II Recruitment & Regulation CDK_Module CDK8 Module BI1347 This compound BI1347->CDK8 Inhibition pTF Phosphorylated Transcription Factors (e.g., pSTAT1 S727) Gene_Expression Altered Gene Expression pTF->Gene_Expression Modulation RNA_Pol_II->Gene_Expression Transcription

Caption: this compound inhibits CDK8, preventing transcription factor phosphorylation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for poorly aqueous-soluble compounds.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 2.8057 mL of DMSO to 1 mg of this compound).[3]

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes, or until the solution is clear.[3] Gentle warming (e.g., to 37°C) can be applied if necessary, but the stability of this compound at elevated temperatures should be considered.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of this compound Solubility in Aqueous Buffers (Shake-Flask Method)

This protocol outlines the shake-flask method, a standard approach to determine the thermodynamic solubility of a compound in a specific aqueous buffer.

Materials:

  • This compound (solid powder)

  • Experimental buffer of interest (e.g., PBS pH 7.4, TRIS pH 8.0)

  • Small glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a known volume of the desired experimental buffer to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by HPLC-UV or LC-MS to determine the concentration of dissolved this compound. A standard curve of this compound should be prepared in the same solvent as the diluted sample for accurate quantification.

  • Calculation: The solubility is the concentration determined in the supernatant, adjusted for the dilution factor.

Solubility_Workflow Solubility Determination Workflow A Add excess this compound to buffer B Equilibrate with shaking (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC or LC-MS) E->F G Determine solubility F->G

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. While highly soluble in DMSO, its aqueous solubility is limited. The provided data and protocols offer a foundation for researchers to effectively work with this potent CDK8 inhibitor. It is strongly recommended that the solubility be determined in the specific experimental buffer and conditions to be used in any assay to ensure accurate and reliable results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1347 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] As components of the Mediator complex, CDK8 and CDK19 are crucial regulators of transcription.[4] In the context of immunology, this compound has emerged as a significant modulator of Natural Killer (NK) cell activity. These application notes provide a comprehensive overview of the recommended concentrations, experimental protocols, and the underlying mechanism of action for utilizing this compound to enhance NK cell-mediated anti-tumor immunity.

This compound enhances NK cell effector functions by suppressing the phosphorylation of STAT1 at serine 727 (STAT1S727), an inhibitory signal in NK cells.[1][2] This mode of action leads to an increased production of key cytolytic molecules, perforin (B1180081) and granzyme B (GZMB), thereby augmenting the ability of NK cells to lyse target tumor cells.[1][2][5]

Quantitative Data Summary

The following tables summarize the effective concentrations and key quantitative outcomes of this compound treatment on NK cells from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on NK Cells

Cell TypeParameter MeasuredConcentration / IC₅₀ / EC₅₀Incubation TimeKey FindingReference
Human NK-92MI cellsInhibition of pSTAT1S727IC₅₀: 3 nMNot SpecifiedPotent inhibition of the negative regulatory phosphorylation on STAT1.[6]
Human NK-92MI cellsPerforin SecretionEC₅₀: 7.2 nM - 10 nM24 hoursSignificant increase in the secretion of the cytotoxic protein perforin.[4][7][8]
Mouse Splenic NK cellsGranzyme B (GZMB) Production150 nM44 hoursApproximately 4-fold increase in the proportion of GZMB-positive NK cells.[7][8]
Human NK-92MI cellsProliferation InhibitionIC₅₀: >10,000 nMNot SpecifiedThis compound does not affect the proliferation of NK-92 cells at active concentrations.[4][6]
Primary Human NK cellsAntibody-Dependent Cell-Mediated Cytotoxicity (ADCC)Not Specified48 hours (pretreatment)Enhanced rituximab-mediated ADCC against primary leukemia cells.[1]

Table 2: In Vivo Efficacy and Dosing of this compound

Animal ModelDosing RegimenPharmacodynamic EffectTherapeutic OutcomeReference
B16-F10-luc2 Syngeneic Melanoma10 mg/kg, daily, oral gavage60% reduction in pSTAT1S727 for at least 6 hours.94% tumor growth inhibition on day 23 and a median survival advantage of 4 days.[1]
EMT6 Murine Breast Cancer10 mg/kg, intermittent (5 days on / 5 days off)Not SpecifiedIncreased median survival.[1]
EMT6 Murine Breast Cancer10 mg/kg this compound (intermittent) + 50 mg/kg BI-8382 (daily)Not SpecifiedStrong synergistic antitumor efficacy and increased survival.[1]

Signaling Pathway

The mechanism of this compound in enhancing NK cell activity is centered on the inhibition of the CDK8/19-STAT1 signaling axis. The following diagram illustrates this pathway.

BI1347_Signaling_Pathway cluster_NK_Cell NK Cell BI1347 This compound CDK8_19 CDK8 / CDK19 BI1347->CDK8_19 Inhibition STAT1_S727 pSTAT1 (S727) (Inhibitory Signal) CDK8_19->STAT1_S727 Phosphorylation Cytolytic_Molecules Perforin & Granzyme B Production STAT1_S727->Cytolytic_Molecules Suppression NK_Activation Enhanced NK Cell Cytotoxicity Cytolytic_Molecules->NK_Activation

Caption: this compound signaling pathway in NK cells.

Experimental Protocols

Below are detailed protocols for key experiments to assess the effect of this compound on NK cell activation.

In Vitro NK Cell Cytotoxicity Assay

This protocol details how to measure the ability of this compound to enhance NK cell-mediated lysis of tumor target cells.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow step1 1. NK Cell Preparation Isolate primary NK cells or use NK cell lines (e.g., NK-92MI). step2 2. This compound Pre-treatment Incubate NK cells with desired concentrations of this compound (e.g., 10 nM - 1 µM) and controls (DMSO) for 24-48 hours. step1->step2 step3 3. Target Cell Labeling Label tumor target cells (e.g., K562) with a viability dye (e.g., Calcein-AM). step2->step3 step4 4. Co-culture Co-culture pre-treated NK cells with labeled target cells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1). step3->step4 step5 5. Incubation Incubate the co-culture for 4 hours. step4->step5 step6 6. Data Acquisition Measure target cell lysis by quantifying the release of the label (e.g., fluorescence) in the supernatant or by flow cytometry. step5->step6

Caption: Workflow for in vitro NK cell cytotoxicity assay.

Detailed Methodology:

  • Cell Culture: Culture human NK-92MI cells in appropriate media supplemented with IL-2. Target tumor cells (e.g., K562) are cultured in standard media.

  • This compound Treatment: Plate NK-92MI cells and treat with a dose range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.

  • Target Cell Preparation: Harvest target cells and label with a fluorescent dye such as Calcein-AM or use a chromium-51 (B80572) release assay.

  • Co-incubation: Mix the this compound-treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Cytotoxicity Measurement: After a 4-hour incubation, measure the release of the label into the supernatant using a plate reader or quantify the percentage of dead target cells using flow cytometry.

  • Data Analysis: Calculate the percentage of specific lysis for each condition.

Granzyme B and Perforin Production Analysis

This protocol describes how to measure the intracellular and secreted levels of GZMB and perforin from NK cells following this compound treatment.

Methodology for Intracellular Staining (Flow Cytometry):

  • Cell Treatment: Treat isolated primary NK cells or NK cell lines with this compound (e.g., 150 nM for 44 hours for murine splenic NK cells) or vehicle control. IL-15 can be used to activate murine NK cells.

  • Surface Staining: Stain the cells with antibodies against NK cell markers (e.g., CD3-, NK1.1+ for mouse).

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit.

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against Granzyme B.

  • Flow Cytometry: Acquire and analyze the samples on a flow cytometer to determine the percentage of GZMB-positive NK cells.

Methodology for Secreted Perforin (ELISA):

  • Cell Treatment and Supernatant Collection: Treat NK-92MI cells with a range of this compound concentrations for 24 hours.[7] Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants using a commercial perforin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of perforin in the supernatants and calculate the EC₅₀ value for this compound-induced perforin secretion.

Western Blot for Phospho-STAT1 (S727)

This protocol is for assessing the direct molecular target engagement of this compound in NK cells.

Western_Blot_Workflow cluster_workflow pSTAT1 Western Blot Workflow step1 1. Cell Lysis Treat NK-92MI cells with this compound (e.g., 1-1000 nM) for a specified time, then lyse the cells. step2 2. Protein Quantification Determine protein concentration of the lysates. step1->step2 step3 3. SDS-PAGE Separate proteins by sodium dodecyl sulfate polyacrylamide gel electrophoresis. step2->step3 step4 4. Protein Transfer Transfer separated proteins to a PVDF membrane. step3->step4 step5 5. Immunoblotting Probe the membrane with primary antibodies against pSTAT1 (S727) and total STAT1. step4->step5 step6 6. Detection Incubate with secondary antibodies and visualize bands using a chemiluminescence detection system. step5->step6

Caption: Workflow for Western blot analysis of pSTAT1.

Detailed Methodology:

  • Cell Treatment: Treat NK-92MI cells with various concentrations of this compound for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phospho-STAT1 (S727) and total STAT1 overnight. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the band intensities.

Conclusion

This compound is a valuable tool for enhancing NK cell-mediated anti-tumor responses. The provided data and protocols offer a solid foundation for researchers to design and execute experiments investigating the immunomodulatory effects of this CDK8/19 inhibitor. The recommended in vitro concentrations for observing significant NK cell activation range from the low nanomolar to sub-micromolar levels, with an EC₅₀ for perforin release around 7.2-10 nM. For in vivo studies, an oral dose of 10 mg/kg has been shown to be effective. The detailed protocols and pathway diagrams serve as a guide for the practical application and mechanistic understanding of this compound in immuno-oncology research.

References

Troubleshooting & Optimization

Troubleshooting lack of BI-1347 effect in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering a lack of observable effects with BI-1347, a potent and selective inhibitor of CDK8 and CDK19, in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective and potent small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3] It functions by inhibiting the kinase activity of the CDK8/Cyclin C complex within the larger Mediator complex.[1][3] The Mediator complex serves as a critical bridge between gene-specific transcription factors and the RNA Polymerase II transcription machinery, thereby regulating gene expression.[1][3]

Q2: What are the expected cellular effects of this compound?

A2: The effects of this compound are highly context-dependent. Its primary role is to modulate transcription. A key pharmacodynamic marker of target engagement is the reduction of STAT1 phosphorylation at the Serine 727 residue (p-STAT1 S727).[4][5] In immune cells, particularly Natural Killer (NK) cells, this compound has been shown to enhance the production of cytotoxic molecules like perforin (B1180081) and granzyme B, boosting their anti-tumor activity.[1][4][5]

Q3: My cells are not dying after treatment with this compound. Is the compound not working?

A3: Not necessarily. Unlike conventional cytotoxic agents, this compound does not typically induce widespread cell death, especially in solid tumor cell lines.[5] Many solid tumor cell lines are resistant to the anti-proliferative effects of this compound in vitro.[5] Its anti-tumor activity observed in vivo is often attributed to the modulation of the tumor microenvironment and enhancement of anti-tumor immunity, rather than direct killing of cancer cells.[5][6] You should first verify target engagement by measuring the inhibition of a downstream biomarker like p-STAT1 (S727).[5]

Q4: What is a suitable concentration range for in vitro experiments?

A4: this compound is potent, with an IC50 for CDK8 of approximately 1.1 nM in biochemical assays.[4][7] For cell-based assays, effective concentrations can vary. For example, inhibition of proliferation in the sensitive hematological cell line MV-4-11 occurs with an IC50 of 7 nM, while enhancement of perforin secretion in NK-92 cells has an EC50 of 7.2-10 nM.[3][4] A good starting point for a dose-response experiment is a range from 1 nM to 1 µM. It is critical to use the lowest effective concentration to minimize potential off-target effects.[8]

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[2][7] It is sparingly soluble in DMSO at 1-10 mg/mL.[2] Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9] When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) to prevent solvent-induced toxicity.[10] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide: Lack of this compound Effect

This guide is designed to help you identify the cause when you do not observe an expected effect after treating your cell line with this compound.

Problem 1: No observable change in cell phenotype (e.g., proliferation, viability).
Possible CauseSuggested Solution & Next Steps
1.1 Inappropriate Assay or Endpoint The primary effect of this compound is transcriptional modulation, not necessarily cytotoxicity.[5] • Verify Target Engagement: First, confirm the drug is active in your cells by performing a Western blot to check for a dose-dependent reduction in p-STAT1 (S727), a key downstream target.[5] • Select Relevant Assays: If you confirm target engagement, consider assays that measure changes in gene expression (RT-qPCR, RNA-seq) or specific cellular functions relevant to CDK8 inhibition in your model system.
1.2 Intrinsic Cell Line Resistance Your chosen cell line may not depend on the CDK8/19 pathway for survival or proliferation. Many solid tumor cell lines are known to be resistant to this compound's anti-proliferative effects in vitro.[5] • Confirm Target Expression: Check for the expression of CDK8 and CDK19 in your cell line via Western blot or RT-qPCR. • Literature Review: Investigate whether the CDK8/19-STAT1 axis is a known dependency in your specific cancer type or cell line. • Use a Positive Control Cell Line: If possible, test this compound on a known sensitive cell line, such as the AML cell line MV-4-11, to confirm your drug stock and experimental setup are valid.[3]
1.3 Suboptimal Drug Concentration or Incubation Time The concentration may be too low, or the treatment duration too short to elicit a response. • Perform a Dose-Response Curve: Test a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for target engagement and any potential phenotypic effects.[8] • Conduct a Time-Course Experiment: Assess target engagement and phenotype at multiple time points (e.g., 6, 24, 48, 72 hours) to identify the optimal treatment duration.
Problem 2: No evidence of target engagement (p-STAT1 S727 levels are unchanged).
Possible CauseSuggested Solution & Next Steps
2.1 Compound Instability or Insolubility The compound may have degraded or precipitated out of the solution. • Use Fresh Stock: Prepare fresh dilutions from a validated, properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.[9] • Check for Precipitation: After diluting the stock in your culture medium, visually inspect the medium under a microscope for any signs of compound precipitation. • Assess Stability: If problems persist, consider assessing the compound's stability in your specific cell culture medium over the course of the experiment.[9]
2.2 Issues with Experimental Technique Inaccurate dilutions or cell handling can lead to inconsistent results. • Verify Pipetting and Dilutions: Ensure pipettes are calibrated and that serial dilutions are performed accurately. • Check Cell Health: Confirm that cells are healthy, in the logarithmic growth phase, and plated at the correct density. Stressed cells can respond differently to treatment.[10]
2.3 Ineffective Downstream Assay The Western blot or other assay used to measure the downstream marker may be flawed. • Validate Antibodies: Ensure your primary antibodies for p-STAT1 (S727) and total STAT1 are specific and validated for the application. • Include Controls: Run positive and negative controls for the Western blot itself (e.g., a lysate from cells treated with a known activator/inhibitor of the pathway, if available). Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
2.4 Use of an Inactive Control If you are comparing against a negative control, ensure it is appropriate. • Recommended Negative Control: Boehringer Ingelheim provides BI-1374, a structurally related but much less active molecule (CDK8 IC50 = 671 nM), as a negative control for this compound.[3] This is superior to a vehicle-only control for confirming on-target effects.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeCell Line / TargetResult (IC50 / EC50)Reference
Kinase InhibitionCDK8 (cell-free)1.1 nM[4][7]
Kinase InhibitionCDK19 (cell-free)1.7 nM[2]
Proliferation InhibitionMV-4-11 (AML)7 nM[3]
Proliferation InhibitionNK-92 (NK cell leukemia)>10,000 nM[3]
Perforin SecretionNK-92 (NK cell leukemia)7.2 - 10 nM[3][4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight356.42 g/mol [7]
FormulaC22H20N4O[7]
SolubilityDMSO: 71 mg/mL (199.2 mM) Note: Described as "sparingly soluble" at 1-10 mg/mL by another vendor.[2][7]

Visualized Guides and Workflows

BI1347_Signaling_Pathway This compound Mechanism of Action cluster_mediator Mediator Complex cluster_nucleus Nucleus CDK8 CDK8 / CDK19 CyclinC Cyclin C CDK8->CyclinC RNAPII RNA Pol II CDK8->RNAPII phosphorylates & regulates STAT1 STAT1 CDK8->STAT1 phosphorylates TF Transcription Factors TF->CDK8 recruits Gene Target Genes RNAPII->Gene transcribes pSTAT1 p-STAT1 (S727) BI1347 This compound BI1347->CDK8 inhibits

Caption: this compound inhibits CDK8/19 in the Mediator complex, affecting transcription.

Troubleshooting_Workflow Troubleshooting Workflow for this compound start No observable effect of this compound q1 Is target engagement (e.g., p-STAT1 inhibition) confirmed? start->q1 pheno_issue Phenotype Issue q1->pheno_issue Yes target_issue Target Engagement Issue q1->target_issue No a1_1 Use relevant assay (e.g., qPCR, functional assay) pheno_issue->a1_1 a1_2 Consider cell line is intrinsically resistant pheno_issue->a1_2 q2 Check Compound (Solubility, Stability, Age) target_issue->q2 q3 Check Experiment (Concentration, Time, Cell Health) target_issue->q3 q4 Check Assay (e.g., Antibody Validation) target_issue->q4 a1_3 Use positive control cell line (e.g., MV-4-11) a1_2->a1_3 solution Problem Identified q2->solution q3->solution q4->solution

Caption: A logical workflow for troubleshooting the lack of this compound effect.

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT1 (S727) Inhibition

This protocol is essential to verify the on-target activity of this compound in your cell line.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere/stabilize for 24 hours.

    • Treat cells with a dose-response range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (a 6-hour treatment is often sufficient for signaling pathway analysis). Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

    • Scrape cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto a 4-15% Tris-glycine polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-STAT1 (Ser727) overnight at 4°C, following the manufacturer's recommended dilution in 5% BSA/TBST.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing:

    • To normalize for protein levels, strip the membrane according to a validated protocol and re-probe with a primary antibody for total STAT1.

    • Subsequently, probe for a loading control like GAPDH or β-actin to confirm equal loading.

Protocol 2: Cell Proliferation Assay (using CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding:

    • Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined optimal density. Density should be low enough to allow for several days of growth without reaching over-confluency in the control wells.

  • Compound Treatment:

    • After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle-only control and a "no cells" control for background luminescence. Use at least triplicate wells for each condition.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the average background luminescence (from "no cells" wells) from all other measurements.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-only control wells.

    • Plot the results to generate a dose-response curve and calculate the IC50 value if applicable.

References

Technical Support Center: Optimizing BI-1347 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BI-1347, a potent and selective CDK8/CDK19 inhibitor, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its closely related paralog, CDK19.[1] CDK8 and CDK19 are components of the Mediator complex, which acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.[2][3] By inhibiting the kinase activity of CDK8/CDK19, this compound can modulate the transcription of specific genes involved in various cellular processes, including cell proliferation and immune responses.[4][5]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell line and assay-dependent. Based on its in vitro potency, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. For instance, inhibition of STAT1 phosphorylation (S727) in NK-92 cells occurs with an IC50 of 3 nM, while induction of perforin (B1180081) secretion in the same cells has an EC50 of 10 nM.[6] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: Is there a recommended negative control for this compound?

A3: Yes, the compound BI-1374 is a structurally similar analog with significantly weaker activity against CDK8 (IC50 = 671 nM) and can be used as an effective negative control in your experiments to ensure that the observed effects are due to specific inhibition of CDK8/CDK19.[2][6]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). For in vitro experiments, it is recommended to prepare fresh working solutions by diluting the stock solution in your cell culture medium. Stock solutions can be stored at -20°C or -80°C for extended periods.[7] Avoid repeated freeze-thaw cycles.

Q5: In which signaling pathways is this compound known to be active?

A5: this compound, by inhibiting CDK8, primarily impacts transcriptional regulation. A key downstream effect is the modulation of the JAK/STAT signaling pathway.[1] Specifically, inhibition of CDK8 by this compound has been shown to suppress the phosphorylation of STAT1 at serine 727 (S727), which can enhance the cytotoxic function of Natural Killer (NK) cells.[4][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low activity observed at expected concentrations. Cell Line Insensitivity: The chosen cell line may not be dependent on CDK8/CDK19 signaling for the measured endpoint.Confirm Target Engagement: Use Western blotting to check for inhibition of a known downstream marker, such as phospho-STAT1 (S727), in a dose-dependent manner.[8] If the target is inhibited without a functional effect, consider using a different cell line.
Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a response.Perform a Dose-Response and Time-Course Experiment: Test a broader range of this compound concentrations (e.g., 1 nM to 10 µM) and measure the effect at different time points (e.g., 6, 24, 48 hours) to identify the optimal conditions.[8]
Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare Fresh Stock and Working Solutions: Prepare a fresh stock solution of this compound in DMSO and use it to make fresh working dilutions for your experiment.
High background or off-target effects observed. Concentration Too High: Using an excessively high concentration of this compound can lead to non-specific effects.Lower the Concentration: Refer to the IC50 and EC50 values in the data table below and use a concentration that is relevant to the target of interest. Perform a dose-response experiment to find the lowest effective concentration.
Vehicle (DMSO) Toxicity: High concentrations of the solvent can be toxic to cells.Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experimental design.[9]
Inconsistent results between experiments. Variability in Experimental Conditions: Minor variations in cell density, passage number, or reagent preparation can lead to inconsistent outcomes.Standardize Protocols: Maintain consistent cell culture practices, including cell passage number and seeding density. Prepare reagents fresh and use calibrated equipment.
Cell Line Instability: The genetic or phenotypic characteristics of the cell line may have changed over time.Use Low-Passage Cells: Thaw a fresh vial of low-passage cells from a reputable source for your experiments.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various assays.

Parameter Target/Assay Cell Line/System Value Reference
IC50 CDK8Cell-free assay1.1 nM[7][10]
IC50 CDK8Cell-free assay1.4 nM[1]
IC50 CDK19Cell-free assay1.7 nM[1]
IC50 Inhibition of pSTAT1 (S727)NK-92 cells3 nM[6]
IC50 Inhibition of proliferationMV-4-11b cells7 nM[6]
EC50 Secretion of PerforinNK-92 cells10 nM[6]
Effective Concentration Enhancement of Granzyme BMouse splenic NK cells150 nM[7][11]

Experimental Protocols

Protocol: Western Blot for Phospho-STAT1 (S727) Inhibition in NK-92 Cells

This protocol describes how to assess the inhibitory activity of this compound on CDK8 by measuring the phosphorylation of a key downstream target, STAT1.

Materials:

  • NK-92 cell line

  • RPMI-1640 medium with appropriate supplements

  • This compound

  • DMSO (vehicle)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1 (S727), anti-total-STAT1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed NK-92 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to acclimate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Include a DMSO-only vehicle control.

  • Treatment: Add the prepared this compound dilutions and the vehicle control to the respective wells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.[7]

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT1 (S727), total STAT1, and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-STAT1 signal to total STAT1 and the loading control (GAPDH). Plot the normalized p-STAT1 levels against the this compound concentration to determine the IC50 value.

Visualizations

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Machinery cluster_output Cellular Response CDK8 CDK8/CDK19 CyclinC Cyclin C RNAPII RNA Polymerase II CDK8->RNAPII Phosphorylation MED12 MED12 MED13 MED13 TF Transcription Factors (e.g., STAT1) TF->CDK8 Recruitment Gene_Expression Gene Expression TF->Gene_Expression RNAPII->Gene_Expression Transcription Immune_Function Enhanced NK Cell Cytotoxicity Gene_Expression->Immune_Function BI1347 This compound BI1347->CDK8 Inhibition

Caption: Simplified signaling pathway of CDK8/CDK19 inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Start Start: Cell Culture (e.g., NK-92) Prepare_BI1347 Prepare this compound Serial Dilutions Start->Prepare_BI1347 Seed_Cells Seed Cells into Plate Start->Seed_Cells Treat_Cells Add this compound & Controls to Cells Prepare_BI1347->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24h) Treat_Cells->Incubate Harvest_Cells Harvest Cells for Analysis Incubate->Harvest_Cells Endpoint_Assay Perform Endpoint Assay (e.g., Western Blot, Viability Assay) Harvest_Cells->Endpoint_Assay Data_Analysis Analyze Data & Determine IC50/EC50 Endpoint_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro testing of this compound.

References

BI-1347 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI-1347. Our resources address potential issues related to off-target effects and provide guidance on how to mitigate them during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and highly selective inhibitor of Cyclin-dependent kinase 8 (CDK8).[1][2][3][4] It is not a TRPC6 inhibitor. This compound exhibits an IC50 of approximately 1 nM for CDK8.[1][2][3] Due to its high potency and favorable pharmacokinetic profile, it is suitable for both in vitro and in vivo studies to explore the biological functions of CDK8.[1][2][3]

Q2: What are the known off-targets of this compound?

This compound demonstrates high selectivity for CDK8.[5] Its closest off-target is CDK19, a closely related paralog of CDK8.[1][5] In broader kinase screening panels, this compound has shown minimal activity against a wide range of other kinases, indicating a very favorable selectivity profile.[3][5] For instance, out of 326 kinases tested, only CDK19 was inhibited with an IC50 value below 1.0 μmol/L.[5]

Q3: I am observing unexpected effects in my experiment with this compound. Could these be off-target effects?

While this compound is highly selective, unexpected results can arise. Here are some troubleshooting steps:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting CDK8 in your experimental system. A common method is to measure the phosphorylation of a known CDK8 substrate, such as STAT1 at serine 727 (pSTAT1 S727).[3][6] A reduction in pSTAT1 S727 levels upon treatment with this compound would indicate on-target activity.[3][6]

  • Use a Negative Control: Employ a structurally similar but significantly less potent compound as a negative control. BI-1374, with a CDK8 IC50 of 671 nM, is an ideal negative control for this compound.[1][2][3] If the unexpected effect is not observed with BI-1374 at the same concentration, it is more likely to be an on-target effect of CDK8 inhibition.[6]

  • Consider the Biological Context: The downstream effects of CDK8 inhibition can be complex and cell-type specific. CDK8 is part of the Mediator complex, which regulates the transcription of numerous genes.[1][2] The observed phenotype may be a genuine consequence of CDK8 inhibition in your specific model.

  • Titrate the Concentration: Use the lowest effective concentration of this compound to minimize the potential for any off-target activity.

Q4: How can I mitigate potential off-target effects of this compound?

Given its high selectivity, mitigating off-target effects for this compound primarily involves good experimental practice:

  • Dose-Response Studies: Conduct careful dose-response experiments to identify the minimal concentration of this compound required to achieve the desired on-target effect.

  • Orthogonal Approaches: Confirm your findings using a different CDK8 inhibitor with a distinct chemical structure.[6] Additionally, consider genetic approaches such as siRNA or CRISPR-Cas9 to knock down CDK8 and see if the phenotype recapitulates the effects of this compound.

  • Negative Control Experiments: As mentioned, always include the negative control compound BI-1374 in your experiments.[1][2][3][6]

Data Presentation: Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against CDK8 and other selected kinases.

TargetIC50 (nM)Source
CDK8 1-1.8 [1][3][5]
CDK19Not explicitly quantified but noted as the primary off-target[5]
CDK111.7[3]
MLCK531[3]
AURKB809[3]
FLT31360[3]
ICK2390[3]
STK163550[3]
Other CDKs (1, 2, 4, 6, 7, 9)>300-fold selectivity[5]

Experimental Protocols

Protocol: Assessing Kinase Inhibitor Selectivity via a Broad Kinase Panel

This protocol describes a general workflow for evaluating the selectivity of a kinase inhibitor like this compound across a wide range of kinases.

Objective: To determine the IC50 values of an inhibitor against a large panel of purified kinases.

Materials:

  • Kinase inhibitor (e.g., this compound)

  • A commercial kinase screening service (e.g., Invitrogen™, Eurofins™, DiscoverX™) offering a panel of 300+ kinases.

  • Purified, active kinases

  • Appropriate kinase-specific substrates

  • ATP (radiolabeled or for use in luminescence-based assays)

  • Assay buffer

  • Multi-well plates

  • Plate reader (scintillation counter or luminometer)

Methodology:

  • Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Create a series of dilutions to cover a wide concentration range (e.g., from 10 µM down to 0.1 nM).

  • Assay Setup: In a multi-well plate, combine the assay buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted inhibitor to the wells. Include a DMSO-only control (vehicle) and a positive control inhibitor if available.

  • Reaction Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined amount of time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., measuring substrate phosphorylation via radiolabel incorporation or using a luminescence-based ATP detection method).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

  • Selectivity Profile Generation: Compile the IC50 values for all kinases in the panel to generate a comprehensive selectivity profile.

Visualizations

cluster_0 CDK8/Mediator Complex Signaling TF Transcription Factors (e.g., STAT1) Mediator Mediator Complex TF->Mediator recruits PolII RNA Polymerase II Mediator->PolII regulates CDK8 CDK8/CycC CDK8->TF phosphorylates CDK8->Mediator associates with Gene Target Gene Transcription PolII->Gene BI1347 This compound BI1347->CDK8

Caption: Signaling pathway of the CDK8/Mediator complex and the inhibitory action of this compound.

cluster_1 Workflow for Identifying Off-Target Effects Start Start: Unexpected Experimental Result Step1 Confirm On-Target Engagement (e.g., pSTAT1 assay) Start->Step1 Step2 Perform Dose-Response Curve Step1->Step2 Step4 Broad Kinase Screening Panel Step1->Step4 If needed Step3 Test with Negative Control (BI-1374) Step2->Step3 Step5 Orthogonal Validation (e.g., siRNA, different inhibitor) Step3->Step5 Result Distinguish On-Target vs. Off-Target Effect Step5->Result

Caption: Experimental workflow for troubleshooting and identifying potential off-target effects.

cluster_2 Troubleshooting Unexpected Results with this compound q1 Unexpected Phenotype Observed? q2 Is pSTAT1 S727 Inhibited? q1->q2 Yes q3 Is Effect Seen with Negative Control (BI-1374)? q2->q3 Yes ans3 Compound Not Active in System. Check Assay. q2->ans3 No q4 Is Effect Dose- Dependent? q3->q4 No ans2 Potential Off-Target Effect or Artifact q3->ans2 Yes ans1 Likely On-Target CDK8 Effect q4->ans1 Yes q4->ans2 No

Caption: A logical decision tree for troubleshooting unexpected experimental outcomes with this compound.

Note on TRPC6 Inhibitors

While this compound is a CDK8 inhibitor, the query mentioned TRPC6. For researchers interested in TRPC6, it is important to use a selective inhibitor validated for this target. For example, BI 749327 is a potent and selective TRPC6 inhibitor.[7] Mitigating off-target effects for TRPC6 inhibitors would involve similar principles as outlined above:

  • Confirm Selectivity: Assess activity against closely related channels like TRPC3 and TRPC7.[8]

  • Use Appropriate Assays: Employ electrophysiological methods like whole-cell patch-clamp to confirm on-target channel blockade.[7][8]

  • Genetic Validation: Use TRPC6 knockout models to confirm that the inhibitor's effect is truly mediated by TRPC6.[7]

Researchers should always verify the primary target of their small molecule inhibitors to ensure accurate experimental design and interpretation.

References

Addressing BI-1347 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BI-1347. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Cyclin-dependent kinase 8 (CDK8) and CDK19, with an IC50 of 1.1 nM for CDK8.[1][2] CDK8 and CDK19 are components of the Mediator complex, which links transcriptional regulators to the RNA polymerase II machinery, thereby regulating gene expression.[3][4] By inhibiting CDK8/19, this compound can modulate signaling pathways, such as suppressing the phosphorylation of STAT1, and has been shown to enhance the anti-tumor activity of natural killer (NK) cells.[1][5]

Q2: I've noticed a precipitate forming after adding this compound to my cell culture medium. What is the likely cause?

A2: Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature and low aqueous solubility.[6] This phenomenon, often called "crashing out," typically occurs when a concentrated stock solution (usually in DMSO) is diluted into the culture medium, exceeding the compound's solubility limit in the aqueous environment.[6]

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: To avoid solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v).[7] Higher concentrations can negatively impact cell health and experimental outcomes.

Q4: Can I warm the this compound stock solution if I see crystals?

A4: If you observe precipitate in your stock solution, you can gently warm the vial in a 37°C water bath and vortex vigorously to try and redissolve the compound.[7] However, to ensure accurate dosing, preparing a fresh stock solution is the most reliable approach.[7]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation is a common problem with hydrophobic compounds like this compound.[6] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[6]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[6]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[6]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[6] Add the compound dropwise while gently vortexing the media.[6]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[6]Always use pre-warmed (37°C) cell culture media for dilutions.[6]
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, too high a final concentration can be toxic to cells. A common mistake is to try and solve solubility by increasing DMSO, which can lead to other issues.Keep the final DMSO concentration at or below 0.1%.[7]
Issue 2: Precipitate Forms Over Time During Long-Term Experiments

Question: My this compound solution is clear initially, but I observe a precipitate in the culture plates after 24-48 hours. Why is this happening and how can I prevent it?

Answer: Delayed precipitation can occur due to changes in the media environment over the course of an experiment.

Potential CauseExplanationRecommended Solution
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[6]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6]
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[6]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[6]
Interaction with Media Components Components in the serum or media may interact with this compound over time, reducing its solubility.Consider reducing the serum concentration if your cell line allows it. Alternatively, test different media formulations.
pH Shift in Media Cellular metabolism can cause the pH of the culture media to change over time, which can affect the solubility of the compound.Ensure your media has sufficient buffering capacity (e.g., bicarbonate) and that the CO2 level in the incubator is appropriate.[8]

Data Presentation

This compound Solubility Data
SolventSolubilityNotes
DMSO 71 mg/mL (199.2 mM)[2]Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Some sources report 125 mg/mL (350.71 mM) with the need for ultrasonic treatment.[9]
Ethanol Slightly soluble: 0.1-1 mg/ml[10]---
Aqueous Media (pH 7) <1.0 µg/mL[4]Very low aqueous solubility.
FaSSIF / FeSSIF 11 / 280 µg/mL[4]FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) are biorelevant media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).[6]

  • Dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, brief sonication can be used to aid dissolution.[6][9]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.[6]

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Prepare a serial dilution of the this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). It is recommended to test a range of final concentrations (e.g., 1 µM to 100 µM).

  • Mixing: To prepare the final working solutions, add the required volume of the 10 mM stock to the pre-warmed media in sterile tubes. Immediately vortex each tube thoroughly to ensure rapid mixing.[6]

  • Incubation: Incubate the tubes at 37°C for 1-2 hours to mimic cell culture conditions.[7]

  • Observation: Visually inspect the tubes for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[6]

  • Quantitative Assessment (Optional): For a more quantitative measure, transfer the solutions to a 96-well plate and read the absorbance at a wavelength between 500-600 nm. An increase in absorbance compared to a media-only control indicates precipitation.[6]

Visualizations

CDK8 Signaling Pathway

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_nucleus Nucleus CDK8 CDK8/CDK19 CyclinC Cyclin C CDK8->CyclinC Core_Mediator Core Mediator (Head, Middle, Tail) CDK8->Core_Mediator Kinase Module TF Transcription Factors (e.g., STAT1) CDK8->TF phosphorylates CyclinC->Core_Mediator Kinase Module MED12 MED12 MED12->Core_Mediator Kinase Module MED13 MED13 MED13->Core_Mediator Kinase Module PolII RNA Polymerase II Core_Mediator->PolII regulates TF->Core_Mediator recruits DNA DNA PolII->DNA binds to Gene_Expression Target Gene Expression DNA->Gene_Expression transcribes BI1347 This compound BI1347->CDK8 inhibits

Caption: Simplified diagram of the CDK8 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility Assessment

Solubility_Workflow start Start prep_stock Prepare High Conc. This compound Stock in DMSO start->prep_stock serial_dilute Create Serial Dilutions in Pre-warmed Media prep_stock->serial_dilute incubate Incubate at 37°C serial_dilute->incubate observe Visual & Spectrophotometric Observation incubate->observe precipitate Precipitate Observed observe->precipitate Yes no_precipitate No Precipitate observe->no_precipitate No end Determine Max. Soluble Concentration precipitate->end no_precipitate->end

Caption: Workflow for determining the maximum soluble concentration of this compound in cell culture media.

Troubleshooting Logic for Precipitation

Troubleshooting_Logic cluster_immediate Immediate Precipitation Causes cluster_delayed Delayed Precipitation Causes start Precipitation Observed with this compound timing When does it precipitate? start->timing immediate Immediately upon dilution timing->immediate Immediately delayed Over time in culture timing->delayed Over Time conc Concentration too high? immediate->conc evap Evaporation? delayed->evap dilution Dilution method? conc->dilution No sol_conc Lower final concentration conc->sol_conc Yes temp Media temperature? dilution->temp Slow sol_dilution Use serial dilution and slow addition dilution->sol_dilution Rapid sol_temp Use pre-warmed media temp->sol_temp Cold temp_cycle Temperature cycling? evap->temp_cycle No sol_evap Ensure proper humidity, use sealed plates evap->sol_evap Yes sol_temp_cycle Minimize incubator opening temp_cycle->sol_temp_cycle Yes

Caption: A logical decision tree for troubleshooting this compound precipitation issues.

References

Why is my BI-1347 not inhibiting STAT1 phosphorylation?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the CDK8/19 inhibitor, BI-1347.

Troubleshooting Guide

Question: Why is my this compound not inhibiting STAT1 phosphorylation in my cell-based assay?

Answer:

Failure to observe inhibition of STAT1 phosphorylation with this compound can arise from several factors, ranging from the specifics of the signaling pathway to the technical execution of the experiment. This guide will walk you through a series of troubleshooting steps to identify the potential cause of the issue.

A primary consideration is that this compound is a selective inhibitor of CDK8 and its close paralog CDK19. In the context of STAT1 signaling, CDK8 is known to phosphorylate STAT1 at the serine 727 residue (S727), which is associated with the maximal transcriptional activity of STAT1. This compound is therefore expected to specifically inhibit the phosphorylation of STAT1 at S727, not the canonical tyrosine 701 (Y701) phosphorylation, which is the initial and essential step for STAT1 activation, dimerization, and nuclear translocation.

Below is a troubleshooting workflow to help you pinpoint the issue.

troubleshooting_workflow start Start: No inhibition of STAT1 phosphorylation observed q1 Are you assaying for the correct phosphorylation site (pSTAT1 S727)? start->q1 r1 This compound inhibits CDK8, which phosphorylates STAT1 at S727. It is not expected to inhibit Y701 phosphorylation. Solution: Use an antibody specific for pSTAT1(S727). q1->r1 No q2 Is the CDK8/pSTAT1(S727) pathway active in your cell model and experimental conditions? q1->q2 Yes a1_yes Yes a1_no No, I'm looking at pSTAT1 Y701. r1->q2 r2 Confirm pathway activation. 1. Check literature for CDK8 expression   in your cell line. 2. Ensure your stimulus (e.g., IFN-γ)   induces pSTAT1(S727). 3. Run a positive control (e.g., IFN-γ   stimulation without inhibitor). q2->r2 No/Unsure q3 Have you optimized the experimental conditions for this compound? q2->q3 Yes a2_yes Yes a2_no Unsure/No r2->q3 r3 Optimize inhibitor concentration and incubation time. 1. Perform a dose-response curve   (e.g., 1 nM to 10 µM). 2. Optimize pre-incubation time with   this compound before stimulation. q3->r3 No q4 Are you following best practices for Western blotting of phosphorylated proteins? q3->q4 Yes a3_yes Yes a3_no No r3->q4 r4 Review your Western blot protocol. 1. Use fresh phosphatase and protease   inhibitors. 2. Block with 5% BSA in TBST, not milk. 3. Ensure adequate protein loading. 4. Optimize antibody dilutions and   incubation times. q4->r4 No/Unsure q5 Have you verified the integrity and handling of this compound? q4->q5 Yes a4_yes Yes a4_no Unsure/No r4->q5 r5 Check compound stability and solubility. 1. Prepare fresh stock solutions in DMSO. 2. Avoid repeated freeze-thaw cycles. 3. Ensure solubility in your final   culture medium. q5->r5 No end If issues persist, consider off-target effects or alternative signaling pathways in your model. Contact technical support. q5->end Yes a5_no No r5->end

Troubleshooting workflow for this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in relation to STAT1?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19. CDK8 is a component of the Mediator complex and has been identified as a kinase that phosphorylates STAT1 on serine 727 (S727). This phosphorylation is not the primary activation step but is important for the maximal transcriptional activity of STAT1. Therefore, this compound is expected to reduce the phosphorylation of STAT1 at S727, thereby modulating the expression of a subset of STAT1 target genes.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IFN-γ) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat1_c STAT1 jak->stat1_c Y701 Phosphorylation p_stat1_y pSTAT1(Y701) stat1_c->p_stat1_y dimer pSTAT1 Dimer p_stat1_y->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation p_stat1_s pSTAT1(S727) nucleus->p_stat1_s S727 Phosphorylation cdk8 CDK8 bi1347 This compound bi1347->cdk8 Inhibition transcription Gene Transcription p_stat1_s->transcription

Simplified JAK/STAT signaling pathway showing the action of this compound.

Q2: Should I expect this compound to inhibit STAT1 phosphorylation induced by any stimulus?

A2: Not necessarily. The effect of this compound is dependent on the role of CDK8 in phosphorylating STAT1 at S727 in response to a specific stimulus. While this has been shown for stimuli like Interferon-gamma (IFN-γ), it is important to verify that the CDK8-pSTAT1(S727) axis is active under your experimental conditions.

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type, treatment duration, and the specific endpoint being measured. A good starting point is to perform a dose-response experiment ranging from 1 nM to 10 µM. Based on published data, concentrations in the nanomolar to low micromolar range are often effective.[1]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.

Q5: What are some critical points for a successful Western blot for phosphorylated STAT1?

A5: Detecting phosphorylated proteins requires special care:

  • Sample Preparation: Always use freshly prepared lysis buffer containing both protease and phosphatase inhibitors.

  • Blocking: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking. Milk contains phosphoproteins that can interfere with the antibody and cause high background.

  • Antibodies: Use antibodies that are specific for the phosphorylated form of the protein you are interested in (pSTAT1 S727 or pSTAT1 Y701). Also, probe for total STAT1 as a loading control.

  • Controls: Include appropriate positive and negative controls, such as stimulated and unstimulated cells, and a vehicle control.

Experimental Protocols

Protocol: Induction and Detection of STAT1 S727 Phosphorylation by Western Blot

This protocol provides a general framework. Optimization of cell number, stimulation time, and antibody concentrations may be required for your specific cell line.

1. Cell Culture and Treatment: a. Seed your cells in a suitable culture vessel and grow to 70-80% confluency. b. Pre-treat the cells with this compound at the desired concentrations (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours). c. Stimulate the cells with a known inducer of STAT1 S727 phosphorylation (e.g., 10 ng/mL IFN-γ) for an optimized duration (e.g., 30 minutes). Include an unstimulated control.

2. Cell Lysis: a. After treatment, place the culture vessel on ice and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

3. Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for pSTAT1(S727) overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 5-10 minutes each. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10-15 minutes each. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. For normalization, the membrane can be stripped and re-probed for total STAT1 and a loading control like β-actin or GAPDH.

Data Presentation

Table 1: Example Experimental Parameters for this compound Treatment

ParameterRecommended Range/ValueNotes
Cell Line User-definedEnsure the cell line expresses CDK8 and shows STAT1 S727 phosphorylation upon stimulation.
Stimulus IFN-γ (1-100 ng/mL)Other stimuli may be used depending on the research question.
Stimulation Time 15 - 60 minutesOptimize for peak pSTAT1(S727) signal.
This compound Concentration 1 nM - 10 µMPerform a dose-response curve to determine the IC50.
This compound Pre-incubation 1 - 4 hoursOptimize for maximal inhibition.
Vehicle Control DMSO (≤ 0.1%)Must be included in all experiments.
Western Blot Loading 20 - 40 µg total proteinAdjust based on the abundance of STAT1 in your cell line.
Primary Antibody (pS727) Vendor recommended dilutionOptimize for best signal-to-noise ratio.
Primary Antibody (Total STAT1) Vendor recommended dilutionUse for normalization.
Blocking Buffer 5% BSA in TBSTDo not use milk.

References

BI-1347 Technical Support Center: Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of the selective CDK8/19 inhibitor, BI-1347, in solution. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal long-term stability, this compound stock solutions, typically prepared in DMSO, should be stored at -80°C for up to two years or at -20°C for up to one year.[1][2][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2] For short-term storage, solutions can be kept at -20°C for up to one month.[2]

Q2: In which solvents can I dissolve this compound?

A2: For in vitro experiments, this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] The solubility in DMSO is high, with concentrations of up to 125 mg/mL being achievable with the help of ultrasonication.[1][4] For in vivo studies, complex solvent systems are required. Common formulations include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil.[1]

Q3: Is this compound stable in aqueous solutions or cell culture media?

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To determine the stability of this compound under your unique experimental conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed. This involves analyzing the concentration and purity of this compound in your solution over time. A general protocol for this type of analysis is provided in the "Experimental Protocols" section of this document.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed after diluting DMSO stock solution into aqueous buffer. The aqueous solubility of this compound has been exceeded.- Lower the final concentration of this compound in your assay.- Consider using a co-solvent system or a formulation with solubility-enhancing excipients.- Adjust the pH of your aqueous buffer, as the solubility of compounds can be pH-dependent.
Inconsistent or lower-than-expected activity in cellular assays. Degradation of this compound in the working solution.- Prepare fresh working solutions from your frozen DMSO stock for each experiment.- Minimize the time the compound spends in aqueous media before being added to cells.- Perform a stability check of this compound in your cell culture medium using HPLC.
Difficulty dissolving this compound powder. Insufficient solubilization.- When preparing a high-concentration stock in DMSO, use ultrasonication and gentle warming to aid dissolution.[4]- Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[2]

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound as a solid and in solution, based on information from various suppliers.

Form Storage Temperature Duration
Powder -20°C3 years[1][2]
4°C2 years[1]
In Solvent (DMSO) -80°C2 years[1][3]
-20°C1 year[1][3]
-20°C1 month[2]

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution by HPLC

This protocol provides a general framework for evaluating the chemical stability of this compound in a specific solution over time using a stability-indicating HPLC method.

Objective: To quantify the concentration of this compound and detect the presence of any degradation products over a defined period.

Materials:

  • This compound

  • Desired solvent/buffer (e.g., cell culture medium)

  • High-purity solvents for HPLC mobile phase (e.g., acetonitrile (B52724), water with formic acid or ammonium (B1175870) formate)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Centrifuge

  • HPLC vials

Procedure:

  • Method Development: Develop an HPLC method capable of separating this compound from potential degradation products. This may involve forced degradation studies, where the compound is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method should be optimized for mobile phase composition, flow rate, and column temperature to achieve good peak shape and resolution.

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in the desired buffer at the final working concentration.

    • Immediately take an aliquot of this solution.

    • To stop any further degradation, quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge the sample to pellet any precipitated proteins or salts.

    • Transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline (T=0) measurement.

  • Incubate Samples: Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution and process them as described in step 2.

  • HPLC Analysis: Analyze the samples from each time point using the developed HPLC method.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Mandatory Visualizations

Signaling Pathway of this compound Action

BI1347_Pathway IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK JAK IFNgR->JAK activates STAT1_inactive STAT1 (inactive) JAK->STAT1_inactive phosphorylates pSTAT1_Y701 pSTAT1 (Y701) STAT1_inactive->pSTAT1_Y701 STAT1_dimer STAT1 Dimer pSTAT1_Y701->STAT1_dimer dimerizes GAS GAS element STAT1_dimer->GAS translocates to nucleus and binds DNA pSTAT1_S727 pSTAT1 (S727) STAT1_dimer->pSTAT1_S727 Nucleus Nucleus Mediator Mediator Complex GAS->Mediator CDK8 CDK8/CycC Mediator->CDK8 CDK8->STAT1_dimer phosphorylates S727 Transcription Gene Transcription pSTAT1_S727->Transcription modulates BI1347 This compound BI1347->CDK8 inhibits Stability_Workflow start Start: Prepare this compound in desired solution t0_sample Take T=0 aliquot start->t0_sample incubate Incubate solution under experimental conditions start->incubate quench Quench samples (e.g., with cold acetonitrile) t0_sample->quench time_points Collect aliquots at defined time points (e.g., 2, 4, 8, 24h) incubate->time_points time_points->quench hplc Analyze all samples by HPLC quench->hplc analyze Analyze data: - % this compound remaining vs T=0 - Presence of new peaks hplc->analyze end End: Determine stability profile analyze->end Troubleshooting_Logic start Inconsistent experimental results observed? precipitation Is precipitation visible upon dilution? start->precipitation concentration Is final concentration too high? precipitation->concentration Yes degradation Suspect chemical degradation? precipitation->degradation No check_solubility Action: Check aqueous solubility limit concentration->check_solubility No lower_conc Action: Lower final concentration concentration->lower_conc Yes fresh_solution Action: Prepare fresh working solutions daily degradation->fresh_solution Yes end Problem Resolved check_solubility->end lower_conc->end hplc_check Action: Perform HPLC stability check in media fresh_solution->hplc_check hplc_check->end

References

Cell line-specific sensitivity to BI-1347

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cell line-specific sensitivity of BI-1347, a potent and selective CDK8/19 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are components of the Mediator complex, which regulates gene transcription. By inhibiting CDK8/19, this compound modulates the phosphorylation of downstream targets, including STAT1 at serine 727 (S727).[3] A key functional consequence of CDK8/19 inhibition by this compound is the enhancement of Natural Killer (NK) cell-mediated cytotoxicity through increased production of perforin (B1180081) and granzyme B.[3][4]

Q2: In which cancer types is this compound expected to be most effective as a single agent?

A2: As a single agent, this compound demonstrates significant anti-proliferative activity in a very specific subset of hematological cancer cell lines.[3] In vitro studies have shown that most solid tumor cell lines are not sensitive to single-agent this compound treatment.[3] However, in vivo, this compound can exhibit anti-tumor effects in solid tumor models, which is thought to be mediated by its immune-stimulatory effects on NK cells rather than direct cytotoxicity to the cancer cells.[3]

Q3: Is there a known biomarker for sensitivity to this compound?

A3: Currently, there is no single, universally accepted biomarker that predicts sensitivity to this compound. However, the expression and activity of CDK8/19 and the status of the STAT1 signaling pathway may influence cellular response. The most pronounced single-agent sensitivity has been observed in a select group of hematological cell lines.[3] In the context of combination therapies, mutations in the RAS/MAPK pathway, such as in neuroblastoma, can indicate potential synergy with MEK inhibitors.[5]

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, preclinical studies have shown that this compound can act synergistically with other targeted therapies. A notable example is its combination with MEK inhibitors (like trametinib) in RAS-mutant neuroblastoma cell lines.[5] In this context, this compound enhances the anti-proliferative effects of MEK inhibition.[5] Additionally, its ability to boost NK cell activity suggests potential combinations with other immunotherapies.[3]

Troubleshooting Guides

Problem 1: No significant anti-proliferative effect is observed in my solid tumor cell line treated with this compound.

  • Possible Cause 1: Intrinsic Resistance. The majority of solid tumor cell lines are intrinsically resistant to the direct anti-proliferative effects of this compound in vitro.[3] The primary anti-tumor activity of this compound in solid tumors in vivo is believed to be immune-mediated.

  • Troubleshooting Steps:

    • Confirm Cell Line Type: Verify that your cell line is of solid tumor origin.

    • Consider In Vivo Models: If the goal is to assess the therapeutic potential of this compound in solid tumors, consider transitioning to in vivo models where the effects on the tumor microenvironment and immune system can be evaluated.

    • Explore Combination Therapies: Investigate the possibility of combining this compound with other agents that may be effective in your cell line of interest. For RAS-mutant cancers, combination with a MEK inhibitor is a rational approach.[5]

Problem 2: High variability in IC50 values for this compound in a sensitive hematological cell line.

  • Possible Cause 1: Inconsistent Cell Culture Conditions. Factors such as cell passage number, confluency, and media composition can affect drug sensitivity.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. Ensure the quality and consistency of cell culture media and supplements.

    • Optimize Assay Protocol: Refer to the detailed "Cell Viability Assay" protocol below to ensure consistency in drug incubation time, reagent concentrations, and plate reading.

  • Possible Cause 2: Drug Stability and Storage. Improper storage and handling of this compound can lead to degradation and loss of potency.

  • Troubleshooting Steps:

    • Follow Storage Recommendations: Store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound from the stock solution for each experiment.

Problem 3: No decrease in STAT1 S727 phosphorylation is observed after this compound treatment.

  • Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The effect of this compound on pSTAT1(S727) is dose- and time-dependent.

  • Troubleshooting Steps:

    • Perform a Dose-Response and Time-Course Experiment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for different durations (e.g., 1, 6, 24 hours) to determine the optimal conditions for observing a decrease in pSTAT1(S727).

    • Verify Antibody Specificity: Ensure that the anti-pSTAT1(S727) antibody used for Western blotting is specific and validated for the application.

  • Possible Cause 2: Low Basal pSTAT1(S727) Levels. In some cell lines, the basal level of STAT1 S727 phosphorylation may be too low to detect a significant decrease.

  • Troubleshooting Steps:

    • Stimulate the Pathway: Consider treating cells with an agent known to induce STAT1 phosphorylation (e.g., interferon) to increase the basal signal before treating with this compound.

    • Use a Sensitive Detection Method: Employ a highly sensitive chemiluminescent substrate for Western blot detection.

Data Presentation

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound

Cell LineCancer TypeSensitivityIC50 (nM)Notes
Hematological Malignancies
MV-4-11Acute Myeloid LeukemiaSensitive7[2]
OCI-Ly3Diffuse Large B-cell LymphomaSensitive< 1000[3]
HBL-1Diffuse Large B-cell LymphomaSensitive< 1000[3]
KG1Acute Myeloid LeukemiaSensitive< 1000[3]
MM1RMultiple MyelomaSensitive< 1000[3]
NK-92Natural Killer Cell LymphomaResistant> 10,000Proliferation is unaffected, but perforin secretion is enhanced (EC50 = 7.2 nM).[2]
Solid Tumors
HCT-116Colorectal CarcinomaResistant32,940[6]
MC-38Colon Adenocarcinoma (murine)ResistantNot reported[3]
EMT6Mammary Carcinoma (murine)ResistantNot reported[3]
B16-F10-luc2Melanoma (murine)ResistantNot reportedShows in vivo sensitivity.[3]
NCI-H23Lung Cancer (KRAS G12C)Resistant (as single agent)Not reportedShows synergy with MEK inhibitors.[5]
CFPAC-1Pancreatic Cancer (KRAS G12V)Resistant (as single agent)Not reportedShows synergy with MEK inhibitors.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a sensitive cancer cell line.

Materials:

  • Sensitive cancer cell line (e.g., MV-4-11)

  • Complete growth medium

  • This compound

  • DMSO (for drug dilution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated STAT1 (S727)

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pSTAT1(S727) and anti-total STAT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pSTAT1(S727) antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-total STAT1 antibody as a loading control.

NK Cell Cytotoxicity Assay (Granzyme B Release)

Materials:

  • NK cells (e.g., primary NK cells or NK-92 cell line)

  • Target cancer cells

  • Complete RPMI-1640 medium

  • This compound

  • Granzyme B ELISA kit

  • 96-well V-bottom plates

Procedure:

  • Effector Cell Preparation:

    • Culture NK cells in complete RPMI-1640 medium.

    • Pre-treat the NK cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 24-48 hours.

  • Target Cell Preparation:

    • Culture the target cancer cells in their appropriate medium.

  • Co-culture:

    • Wash and resuspend both effector (NK) and target cells.

    • Plate the target cells in a 96-well V-bottom plate (e.g., 1 x 10^4 cells/well).

    • Add the pre-treated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).

    • Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

  • Granzyme B Measurement:

    • Measure the concentration of Granzyme B in the supernatants using a Granzyme B ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Mandatory Visualizations

BI1347_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Binding STAT1 STAT1 JAK->STAT1 Phosphorylates Y701 pSTAT1_Y701 pSTAT1 (Y701) STAT1->pSTAT1_Y701 Gene_Transcription Gene Transcription pSTAT1_Y701->Gene_Transcription Dimerizes and Translocates pSTAT1_S727 pSTAT1 (S727) BI1347 This compound CDK8_19 CDK8/19 BI1347->CDK8_19 NK_Cell NK Cell BI1347->NK_Cell Enhances Activity CDK8_19->pSTAT1_S727 Phosphorylates S727 CDK8_19->NK_Cell Regulates Activity GranzymeB_Perforin Granzyme B & Perforin Release NK_Cell->GranzymeB_Perforin

Caption: this compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (Hematological vs. Solid Tumor) Drug_Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Western_Blot 5. Western Blot (pSTAT1 S727) Drug_Treatment->Western_Blot NK_Assay 6. NK Cell Cytotoxicity Assay (Granzyme B Release) Drug_Treatment->NK_Assay IC50_Determination 4. IC50 Determination Viability_Assay->IC50_Determination Xenograft_Model 7. Xenograft Model IC50_Determination->Xenograft_Model Inform In Vivo Studies BI1347_Administration 8. This compound Administration Xenograft_Model->BI1347_Administration Tumor_Growth_Monitoring 9. Monitor Tumor Growth BI1347_Administration->Tumor_Growth_Monitoring Immune_Analysis 10. Analyze Immune Response Tumor_Growth_Monitoring->Immune_Analysis

Caption: Experimental workflow for assessing this compound sensitivity.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Start Experiment with this compound Observe_Effect Observe Expected Effect? Start->Observe_Effect No_Effect No or Unexpected Effect Observe_Effect->No_Effect No Success Experiment Successful Observe_Effect->Success Yes Check_Cell_Line Check Cell Line Sensitivity Profile No_Effect->Check_Cell_Line Check_Drug Check Drug Concentration & Stability Check_Cell_Line->Check_Drug Check_Protocol Review Experimental Protocol Check_Drug->Check_Protocol Consider_Mechanism Consider Mechanism of Action (e.g., Immune-mediated) Check_Protocol->Consider_Mechanism Consider_Mechanism->Start Re-design Experiment

Caption: Logical troubleshooting workflow for this compound experiments.

References

Interpreting unexpected results in BI-1347 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the CDK8/19 inhibitor, BI-1347.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3] It functions by blocking the kinase activity of the CDK8/Cyclin C module within the larger Mediator complex. This complex is a critical co-regulator of gene transcription, linking transcription factors to the RNA polymerase II machinery.[1][3] A key downstream effect of this compound is the inhibition of STAT1 phosphorylation at serine 727 (p-STAT1 S727).[4][5]

Q2: What is the expected effect of this compound on Natural Killer (NK) cells?

A2: this compound has been shown to enhance the cytotoxic function of NK cells.[1][4][6] This is achieved by suppressing STAT1 S727 phosphorylation, which leads to increased production of cytolytic molecules such as perforin (B1180081) and granzyme B.[4][6][7] This enhancement of NK cell activity can contribute to anti-tumor immune surveillance.[1][3][4]

Q3: Can this compound be used in combination with other therapies?

A3: Yes, studies have shown that this compound can be used in combination with other agents to enhance anti-tumor activity. For example, it has been shown to augment the efficacy of MEK inhibitors and immunotherapies like anti-PD-1 antibodies and SMAC mimetics.[4][5][6][8]

Q4: What is a suitable negative control for this compound experiments?

A4: The compound BI-1374, a structurally related analogue with significantly less activity against CDK8 (over 600-fold less active), is recommended as a negative control for in vitro and in vivo experiments to ensure that the observed effects are due to on-target CDK8/19 inhibition.[1][8]

Troubleshooting Unexpected Results

Problem 1: No decrease in p-STAT1 (S727) levels is observed after this compound treatment.

  • Possible Cause 1: Suboptimal experimental conditions.

    • Troubleshooting:

      • Verify Inhibitor Potency: Ensure the this compound stock solution is fresh and has been stored correctly. Consider testing its activity in a cell-free kinase assay if possible.

      • Optimize Treatment Duration and Concentration: Conduct a time-course (e.g., 1, 4, 8, 24 hours) and a dose-response (e.g., 10 nM to 10 µM) experiment to identify the optimal conditions for inhibiting p-STAT1 in your specific cell line.[9]

  • Possible Cause 2: Low or absent CDK8/19 expression.

    • Troubleshooting:

      • Confirm Target Expression: Verify the expression levels of CDK8 and CDK19 in your cell line using Western Blot or qPCR. If the target proteins are not expressed, this compound will not have an effect.

  • Possible Cause 3: Issues with antibody or Western Blot protocol.

    • Troubleshooting:

      • Validate Antibodies: Ensure your primary and secondary antibodies are specific and used at the recommended dilutions. Include positive and negative controls in your Western Blot.

      • Optimize Protocol: Review your Western Blot protocol for potential issues with protein transfer, antibody incubation times, or washing steps.

Problem 2: this compound does not inhibit cell proliferation in my cancer cell line.

  • Possible Cause 1: The cell line is not dependent on CDK8/19 signaling for survival.

    • Troubleshooting:

      • Confirm Target Engagement: First, confirm that this compound is inhibiting its target (p-STAT1) in your cell line via Western Blot (see Protocol 1). If the target is inhibited but there is no effect on proliferation, it is likely that the cell line's survival is not driven by CDK8/19 signaling.[9]

  • Possible Cause 2: Development of resistance.

    • Troubleshooting:

      • Long-term Exposure: If you are conducting long-term experiments, consider the possibility of acquired resistance. Analyze gene expression changes over time to investigate potential resistance mechanisms.[9]

Problem 3: Inconsistent results in in vivo xenograft studies.

  • Possible Cause 1: Issues with drug formulation or administration.

    • Troubleshooting:

      • Verify Formulation: Ensure this compound is properly formulated for oral gavage. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare the working solution fresh daily.[7][10]

      • Confirm Dosing: Double-check the calculated dose and administration schedule. A typical dose for in vivo studies is 10 mg/kg daily.[7][8][10]

  • Possible Cause 2: Pharmacokinetic variability.

    • Troubleshooting:

      • Assess Target Engagement in Tumors: If feasible, collect tumor samples at different time points after administration to confirm target inhibition (e.g., reduction in p-STAT1) within the tumor tissue.[8]

      • Consider Dosing Schedule: Some studies have shown that an intermittent dosing schedule (e.g., 5 days on, 5 days off) may be more effective and better tolerated than continuous daily dosing.[4][5]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Selectivity vs. Other Kinases
CDK81.1 - 1.4Highly selective over CDK1, -2, -4, -6, -7, and -9, and a panel of 318 additional kinases at 1 µM.[2]
CDK191.7

Table 2: In Vitro Activity of this compound

Cell LineAssayEffectConcentration/EC50
Mouse Splenic NK CellsGranzyme B Production~4-fold increase in GZMB+ cells150 nM (44h)[7][10]
Human NK92MI CellsPerforin SecretionIncreased perforin levels7.2 nM (EC50) (24h)[7][10]
MV-4-11Proliferation Inhibition7 nM (IC50)[3]
NK-92Proliferation InhibitionNo significant inhibition>10,000 nM (IC50)[3]

Table 3: In Vivo Experimental Summary for this compound

Animal ModelDosage and AdministrationKey FindingsReference
B16-F10-luc2 syngeneic melanoma10 mg/kg, oral gavage, once dailyReduced p-STAT1 S727 by 60% for at least 6h. Lower tumor burden.[4][7][10]
MV4-11 mouse xenograft10 mg/kgReduced tumor volume.[2]
EMT6 mammary carcinoma10 mg/kg, oral gavage, intermittent schedule (5 days on/5 days off) in combination with BI-8382Increased efficacy compared to monotherapy.[4][7][10]
SK-N-AS (RAS-mutant neuroblastoma) xenograft10 mg/kg, oral gavage, dailyWell-tolerated. Effective target inhibition in tumors.[8]

Experimental Protocols

Protocol 1: Western Blot for p-STAT1 (S727)

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-STAT1 (S727) and total STAT1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: NK Cell Cytotoxicity Assay

  • Cell Preparation:

    • Isolate primary NK cells from peripheral blood or use an NK cell line (e.g., NK92MI).

    • Culture target cancer cells.

  • This compound Treatment:

    • Pre-treat NK cells with this compound (e.g., 150 nM for 44 hours) to enhance their cytotoxic potential.

  • Co-culture:

    • Co-culture the pre-treated NK cells with target cancer cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Cytotoxicity Measurement:

    • After a 4-hour incubation, measure target cell lysis using a lactate (B86563) dehydrogenase (LDH) release assay or a calcein-AM release assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each E:T ratio.

Protocol 3: In Vivo Xenograft Study

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID) for human tumor xenografts.

  • Tumor Implantation:

    • Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth with calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound).[8]

  • Drug Administration:

    • Prepare this compound fresh daily in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

    • Administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg) and schedule (e.g., daily or intermittent).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health of the animals.

  • Endpoint:

    • Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.

    • Excise tumors for further analysis (e.g., Western Blot for target engagement, immunohistochemistry).

Visualizations

BI1347_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Machinery cluster_nucleus Nucleus CDK8 CDK8/CycC RNAPII RNA Pol II CDK8->RNAPII Phosphorylation STAT1 STAT1 CDK8->STAT1 Phosphorylation Mediator_Core Mediator Core (Head, Middle, Tail) Mediator_Core->RNAPII TF Transcription Factors TF->Mediator_Core pSTAT1 p-STAT1 (S727) Gene_Expression Target Gene Expression pSTAT1->Gene_Expression Modulates BI1347 This compound BI1347->CDK8 Inhibition Troubleshooting_Workflow Start Unexpected Result: No change in p-STAT1 Check_Inhibitor Verify this compound activity and storage Start->Check_Inhibitor Optimize_Conditions Perform dose-response and time-course Check_Inhibitor->Optimize_Conditions If inhibitor is OK Result_OK Problem Solved Check_Inhibitor->Result_OK If inhibitor was issue Check_Target Confirm CDK8/19 expression (WB/qPCR) Optimize_Conditions->Check_Target If no effect Optimize_Conditions->Result_OK If effect is observed Check_WB Review Western Blot protocol and antibodies Check_Target->Check_WB If target is expressed Result_Not_OK Consult Further Check_Target->Result_Not_OK If target not expressed Check_WB->Result_OK If protocol is optimized Check_WB->Result_Not_OK If issues persist In_Vivo_Logic_Diagram Start Inconsistent In Vivo Results Check_Formulation Verify drug formulation and preparation schedule Start->Check_Formulation Check_Dosing Confirm dose calculation and administration route Check_Formulation->Check_Dosing If formulation is correct Result_OK Consistent Results Check_Formulation->Result_OK If formulation was the issue Assess_Target_Engagement Analyze p-STAT1 in tumor tissue Check_Dosing->Assess_Target_Engagement If dosing is correct Check_Dosing->Result_OK If dosing was the issue Consider_Schedule Evaluate intermittent vs. continuous dosing Assess_Target_Engagement->Consider_Schedule If target not engaged Assess_Target_Engagement->Result_OK If target engaged Consider_Schedule->Result_OK If schedule is optimized Result_Not_OK Re-evaluate Model Consider_Schedule->Result_Not_OK If still inconsistent

References

Impact of serum concentration on BI-1347 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI-1347, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19). This guide addresses common questions and troubleshooting scenarios, with a particular focus on the impact of serum concentration on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets CDK8 and its close homolog CDK19.[1] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[1] In the context of immuno-oncology, CDK8/19 can phosphorylate the transcription factor STAT1 at the serine 727 residue (STAT1-S727). This phosphorylation acts as a negative regulatory signal in Natural Killer (NK) cells, dampening their cytotoxic function. By inhibiting CDK8/19, this compound prevents the phosphorylation of STAT1-S727, leading to enhanced production of cytotoxic molecules like perforin (B1180081) and granzyme B, and ultimately boosting the anti-tumor activity of NK cells.[2][3]

Q2: What is the in vitro potency of this compound?

A2: this compound is a highly potent inhibitor of CDK8 with a reported IC50 of approximately 1 nM in cell-free assays.[1] Its cellular activity is also in the nanomolar range, though this can be influenced by experimental conditions such as serum concentration.

Q3: How does serum concentration affect the activity of this compound?

A3: this compound exhibits high binding to plasma proteins. The reported plasma protein binding in human plasma is 98%, and in the presence of 10% Fetal Calf Serum (FCS), the binding is 64%.[1] This high degree of protein binding means that in the presence of serum, a significant fraction of the compound will be sequestered by serum proteins, primarily albumin, and will not be available to engage with its cellular targets. Consequently, a higher nominal concentration of this compound is required in assays containing serum to achieve the same biological effect as in serum-free conditions.

Q4: Should I use serum in my cell-based assays with this compound?

A4: The decision to include serum in your assay depends on the specific research question.

  • For mechanistic studies aiming to understand the direct cellular effects of this compound, using low-serum or serum-free conditions is recommended to minimize the confounding factor of protein binding.

  • For experiments that aim to better mimic physiological conditions or for longer-term assays where cell health and proliferation are critical, the inclusion of serum is often necessary. In such cases, it is crucial to be aware of the potential for reduced compound potency due to protein binding and to titrate the compound concentration accordingly.

Q5: What is a suitable negative control for experiments with this compound?

A5: A structurally related but significantly less active compound is an ideal negative control. While a specific negative control for this compound is not always commercially available, using a well-characterized inactive analog from the same chemical series, if available, is the best practice. Alternatively, a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) is essential.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no activity of this compound in cell-based assays. High Serum Concentration: As detailed in the FAQs, this compound has high plasma protein binding. Serum proteins will sequester the compound, reducing its free concentration and apparent potency.1. Reduce Serum Concentration: If your experimental design allows, reduce the percentage of serum in your culture medium (e.g., to 2% or 5%). 2. Increase this compound Concentration: Perform a dose-response experiment over a wider concentration range to determine the effective concentration in your specific serum conditions. 3. Use Serum-Free Medium: For short-term experiments, consider using a serum-free medium.
Compound Degradation: Improper storage or handling can lead to the degradation of the compound.1. Proper Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Fresh Dilutions: Prepare fresh dilutions of this compound in your assay medium for each experiment.
Cell Line Insensitivity: The target pathway (CDK8/19-STAT1) may not be active or relevant in your chosen cell line.1. Target Expression: Confirm that your cell line expresses CDK8, CDK19, and STAT1. 2. Pathway Activity: Use a positive control (e.g., interferon-gamma) to confirm that the STAT1 pathway can be activated in your cells.
High background signal in the assay. Serum-Induced Effects: Serum contains various growth factors and cytokines that can activate signaling pathways, potentially masking the effect of this compound.1. Serum Starvation: Before treating with this compound, consider serum-starving your cells for a few hours to reduce baseline signaling. 2. Use Reduced-Serum Medium: As mentioned above, lowering the serum concentration can help reduce background signals.
Non-specific Binding of Detection Antibodies: In assays like In-Cell ELISA or Western blotting, antibodies may bind non-specifically.1. Blocking: Ensure adequate blocking of the plate or membrane with an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST). 2. Antibody Titration: Optimize the concentration of your primary and secondary antibodies.
Inconsistent results between experiments. Variability in Serum Batches: Different lots of fetal bovine serum can have varying compositions of proteins and growth factors.1. Lot Testing: If possible, test a new lot of serum for its effect on your assay before using it for critical experiments. 2. Use a Single Lot: For a series of related experiments, use the same lot of serum to ensure consistency.
Pipetting Errors or Inconsistent Cell Seeding: 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling. 2. Consistent Cell Seeding: Ensure a uniform cell number is seeded in each well.

Data Presentation

Table 1: In Vitro Activity and Physicochemical Properties of this compound

ParameterValueReference
Target CDK8 / CDK19[1]
IC50 (CDK8, cell-free) 1 nM[1]
Plasma Protein Binding (Human) 98%[1]
Plasma Protein Binding (10% FCS) 64%[1]

Experimental Protocols

Protocol 1: In-Cell ELISA for Phospho-STAT1 (Ser727)

This protocol is designed to measure the inhibition of STAT1 phosphorylation at Ser727 in response to this compound treatment.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., NK-92)

  • Complete growth medium (with and without serum)

  • This compound

  • Vehicle control (DMSO)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against phospho-STAT1 (Ser727)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • (Optional) Serum Starvation: If desired, replace the growth medium with low-serum or serum-free medium and incubate for 2-4 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and a vehicle control in the appropriate assay medium (with or without serum). Add the compound solutions to the cells and incubate for the desired time (e.g., 1-24 hours).

  • Fixation: Carefully remove the medium and wash the cells with PBS. Add fixing solution and incubate for 20 minutes at room temperature.

  • Quenching and Permeabilization: Wash the cells with PBS. Add quenching solution and incubate for 20 minutes at room temperature. Wash again and then add permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells and add blocking buffer. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the cells and add the primary antibody diluted in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the cells thoroughly. Add TMB substrate and incubate until a color change is observed. Add stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Mandatory Visualizations

CDK8_Signaling_Pathway cluster_cell NK Cell Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates (Y701) STAT1_dimer STAT1 Dimer (pY701) Gene_Transcription Gene Transcription (e.g., Granzyme B, Perforin) STAT1_dimer->Gene_Transcription Promotes STAT1->STAT1_dimer pSTAT1_S727 pSTAT1 (S727) STAT1->pSTAT1_S727 CDK8_19 CDK8/19 CDK8_19->STAT1 Phosphorylates (S727) BI_1347 This compound BI_1347->CDK8_19 Inhibits pSTAT1_S727->Gene_Transcription Inhibits Cytotoxicity Enhanced NK Cell Cytotoxicity Gene_Transcription->Cytotoxicity

Caption: CDK8/19 signaling pathway in NK cells and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Activity Assay Start Start Cell_Culture 1. Seed Cells in 96-well Plate Start->Cell_Culture Serum_Condition 2. Set Serum Condition (e.g., 10% FBS or Serum-Free) Cell_Culture->Serum_Condition Compound_Prep 3. Prepare this compound Serial Dilutions Serum_Condition->Compound_Prep Treatment 4. Treat Cells with This compound or Vehicle Compound_Prep->Treatment Incubation 5. Incubate for Defined Period Treatment->Incubation Assay 6. Perform Assay (e.g., pSTAT1 In-Cell ELISA) Incubation->Assay Data_Acquisition 7. Read Plate Assay->Data_Acquisition Data_Analysis 8. Analyze Data (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for assessing the impact of this compound.

References

Validation & Comparative

BI-1347 in Focus: A Comparative Guide to CDK8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BI-1347 against other Cyclin-Dependent Kinase 8 (CDK8) inhibitors, supported by experimental data. CDK8 has emerged as a significant therapeutic target in oncology due to its role as a transcriptional regulator within the Mediator complex. [1] Inhibition of CDK8 and its closely related paralog, CDK19, can modulate the expression of genes crucial for cell proliferation and survival.[1]

This compound is a potent and selective, orally active inhibitor of CDK8.[2] It has demonstrated anti-tumoral activity and is suitable for both in vitro and in vivo studies, making it a valuable tool for exploring the role of CDK8 in various diseases, including cancer.[2][3]

Quantitative Comparison of CDK8 Inhibitors

The in vitro potency of CDK8 inhibitors is a critical determinant of their therapeutic potential. The following table summarizes key quantitative data for this compound and other notable CDK8 inhibitors.

ParameterThis compoundSenexin ARVU120 (SEL120)BCD-115TSN084
Target(s) CDK8/CDK19CDK8/CDK19CDK8/CDK19CDK8/CDK19CDK8
IC50 (CDK8) 1.1 nM[2][4]280 nM[1]N/AN/AN/A
IC50 (CDK19) 1.7 nM[5]N/AN/AN/AN/A
Cellular pSTAT1 S727 Inhibition (IC50) 3 nM (NK-92 cells)[6]N/AN/AN/AN/A
Inhibition of Proliferation (IC50) 7 nM (MV-4-11b cells)[6]N/AN/AN/AN/A
Clinical Trial Status PreclinicalPreclinicalPhase I/II[7]Phase I[8][9]Phase I[8]

In Vivo Efficacy

In vivo studies are essential to validate the therapeutic potential of CDK8 inhibitors. This compound has demonstrated anti-tumor activity in xenograft models.[3]

CompoundModelDosingKey Findings
This compound MV4-11 mouse xenograft10 mg/kgReduced tumor volume.[5]
This compound B16-F10-luc2 melanoma10 mg/kg, oral, dailyReduced phosphorylation of STAT1S727 by 60% for at least 6 hours; Resulted in tumor growth inhibition.[2][10]
This compound EMT6 mammary carcinoma10 mg/kg, oralCombination with a SMAC mimetic increased survival.[2][10]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of CDK8 inhibitors, it is crucial to visualize the signaling pathways they modulate and the typical experimental workflow for their evaluation.

CDK8_Signaling_Pathway CDK8 Signaling Pathway cluster_mediator Mediator Complex cluster_nucleus Nucleus CDK8 CDK8 CyclinC CyclinC TF Transcription Factors (e.g., STAT1, β-catenin, SMADs) CDK8->TF Phosphorylation MED12 MED12 MED13 MED13 Core_Mediator Core Mediator (Head, Middle, Tail) RNAPII RNA Polymerase II Core_Mediator->RNAPII Recruitment TF->RNAPII Activation Gene Target Genes RNAPII->Gene Transcription CDK8_Inhibitor This compound & Other Inhibitors CDK8_Inhibitor->CDK8 Inhibition

Caption: Simplified diagram of the CDK8 signaling pathway.

The inhibition of CDK8 by compounds like this compound prevents the phosphorylation of key transcription factors, thereby modulating gene expression.[11][12]

Experimental_Workflow In Vitro Efficacy Workflow cluster_phase1 Biochemical Assays cluster_phase2 Cell-Based Assays cluster_phase3 Data Analysis Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen) IC50_EC50 IC50/EC50 Determination Kinase_Assay->IC50_EC50 Binding_Assay Binding Affinity Assay (e.g., Kd determination) Binding_Assay->IC50_EC50 Cell_Viability Cell Viability/Proliferation (e.g., CCK-8, MTT) Cell_Viability->IC50_EC50 Target_Engagement Target Engagement (e.g., Western Blot for pSTAT1) Comparative_Analysis Comparative Analysis Target_Engagement->Comparative_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Gene_Expression->Comparative_Analysis IC50_EC50->Comparative_Analysis

Caption: Generalized workflow for comparing in vitro efficacy of CDK8 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of CDK8 inhibitors.

In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK8.

Materials:

  • Recombinant human CDK8/CycC enzyme

  • Kinase buffer (e.g., containing HEPES, MgCl2, DTT)

  • ATP

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase buffer, CDK8/CycC enzyme, and substrate peptide to the wells of a 384-well plate.

  • Add the diluted test compound to the respective wells. A DMSO control (vehicle) should be included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MV-4-11 cells)

Objective: To determine the effect of a CDK8 inhibitor on the proliferation of a cancer cell line.

Materials:

  • MV-4-11 acute myeloid leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound (this compound)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white plates

Procedure:

  • Seed MV-4-11 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Allow the cells to attach and grow overnight.

  • Treat the cells with serial dilutions of the test compound. Include a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting viability against compound concentration.

Western Blot for Phospho-STAT1 (S727)

Objective: To assess the ability of a CDK8 inhibitor to block the phosphorylation of a downstream target in cells.

Materials:

  • NK-92 cells

  • RPMI-1640 medium

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT1 (S727), anti-total-STAT1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture NK-92 cells and treat with the test compound at various concentrations for a specified time.

  • Harvest the cells and lyse them on ice using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

This compound is a highly potent and selective CDK8/CDK19 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. Its nanomolar potency sets it apart from earlier generation inhibitors like Senexin A. While several CDK8 inhibitors are now advancing into clinical trials, this compound remains a valuable research tool for elucidating the biological functions of CDK8 and for preclinical investigations into its therapeutic potential. The provided data and protocols offer a framework for the comparative evaluation of this compound and other emerging CDK8 inhibitors.

References

A Comparative Guide to CDK8/19 Inhibitors: BI-1347 versus Senexin A in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent CDK8/19 inhibitors, BI-1347 and Senexin A, based on their performance in preclinical cancer models. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Introduction

Cyclin-dependent kinase 8 (CDK8) and its close homolog CDK19 are key components of the Mediator complex, a crucial regulator of transcription.[1] Dysregulation of CDK8/19 activity has been implicated in the progression of various cancers, including colorectal, breast, and hematological malignancies, making them attractive targets for therapeutic intervention.[2][3] This guide focuses on two small molecule inhibitors: this compound, a potent and selective inhibitor, and Senexin A, one of the earliest identified CDK8 inhibitors.

Mechanism of Action

Both this compound and Senexin A are ATP-competitive inhibitors of CDK8 and its paralog CDK19.[4][5] By binding to the kinase domain, they block the phosphorylation of downstream substrates, thereby modulating gene transcription. A key downstream effect of CDK8/19 inhibition is the modulation of STAT1 phosphorylation at serine 727 (S727), which can impact immune cell function.[6][7] Additionally, CDK8/19 inhibition has been shown to affect NF-κB-mediated transcription.[8]

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo performance of this compound and Senexin A based on available experimental data.

In Vitro Efficacy
ParameterThis compoundSenexin AReference(s)
Target(s) CDK8/CDK19CDK8/CDK19[4][5]
CDK8 IC₅₀ 1.1 nM280 nM[5][6]
CDK8 Kd Not explicitly found0.83 µM[5]
CDK19 Kd Not explicitly found0.31 µM[5]
Cell Proliferation IC₅₀ (MV-4-11 leukemia) 7 nMNot available[9]
In Vivo Efficacy
Cancer ModelCompoundDosing RegimenKey FindingsReference(s)
B16-F10-luc2 Melanoma (syngeneic) This compound10 mg/kg, p.o., daily94% Tumor Growth Inhibition (TGI) on day 23; 4-day median survival advantage.[7]
EMT6 Breast Cancer (syngeneic) This compound10 mg/kg, p.o., dailyNo significant increase in median survival as a monotherapy.[7]
EMT6 Breast Cancer (syngeneic) - Combination This compound10 mg/kg, p.o., intermittent (5 days on/5 days off) + SMAC mimeticIncreased median survival to 26 days (vs. 22 days for control).[7]
A549 Lung Carcinoma (xenograft) - Chemosensitization Senexin A20 mg/kg, i.p., daily for 5 days (with doxorubicin)Strongly improved tumor response to doxorubicin.[5]
HER2+ Breast Cancer (immune-competent) Senexin (SNX)631Not specifiedSuppressed tumor growth.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these inhibitors and a general workflow for their evaluation.

CDK8/19 Signaling Pathway

CDK8_Signaling CDK8/19 Signaling Pathway cluster_mediator Mediator Complex cluster_nucleus Nucleus CDK8_19 CDK8/19 Core_Mediator Core Mediator CDK8_19->Core_Mediator associates with TF Transcription Factors (e.g., STAT1, NF-κB) CDK8_19->TF phosphorylates CyclinC Cyclin C MED12 MED12 MED13 MED13 RNAPII RNA Polymerase II Core_Mediator->RNAPII recruits Gene Target Genes TF->Gene binds to promoter RNAPII->Gene initiates transcription Inhibitor This compound or Senexin A Inhibitor->CDK8_19 inhibits

Caption: Simplified diagram of the CDK8/19 signaling pathway within the Mediator complex.

Experimental Workflow for In Vitro Efficacy Comparison

In_Vitro_Workflow In Vitro Efficacy Comparison Workflow cluster_assays Assay Types start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with This compound or Senexin A (Dose-Response) cell_culture->treatment incubation Incubate treatment->incubation assay Perform Assay incubation->assay data_analysis Data Analysis (e.g., IC50 calculation) assay->data_analysis proliferation Proliferation Assay (e.g., CellTiter-Glo) assay->proliferation kinase Kinase Assay (Biochemical) assay->kinase reporter Reporter Assay (e.g., Luciferase) assay->reporter end End data_analysis->end

Caption: Generalized workflow for comparing the in vitro efficacy of CDK8/19 inhibitors.

Experimental Protocols

This compound: STAT1 Phosphorylation Western Blot Protocol

This protocol is a representative method for assessing the effect of this compound on STAT1 phosphorylation.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., NK-92 cells) in appropriate media.

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 6 hours).

    • If applicable, stimulate cells with a cytokine like IFN-γ to induce STAT1 phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT1 (S727) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

Senexin A: NF-κB Luciferase Reporter Assay Protocol

This protocol outlines a common method to measure the effect of Senexin A on NF-κB transcriptional activity.[11]

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Cell Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of Senexin A or DMSO (vehicle control).

    • Pre-treat the cells for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-24 hours.[11][12]

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.[12]

  • Luciferase Assay:

    • Use a dual-luciferase reporter assay system.

    • Add the firefly luciferase substrate to each well and measure the luminescence using a plate reader.

    • Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase.

    • Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the vehicle-treated control.

    • Determine the IC₅₀ value of Senexin A by plotting the normalized activity against the inhibitor concentration.

Conclusion

This compound and Senexin A are both valuable research tools for investigating the role of CDK8/19 in cancer. This compound exhibits significantly higher potency in biochemical assays and has demonstrated monotherapy anti-tumor efficacy in vivo.[6][7] Senexin A, while less potent, has been shown to effectively sensitize cancer cells to chemotherapy and modulate the tumor microenvironment.[5][10] The choice between these inhibitors will depend on the specific experimental context, including the cancer model, the desired potency, and whether the focus is on direct anti-tumor effects or combination therapies. The provided protocols and diagrams offer a framework for designing and interpreting experiments with these compounds.

References

A Comparative Guide to CDK8/19 Inhibitors: BI-1347 vs. Cortistatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent Cyclin-Dependent Kinase 8 and 19 (CDK8/19) inhibitors: BI-1347, a synthetic small molecule, and Cortistatin A, a natural steroidal alkaloid. This comparison is based on publicly available experimental data to assist researchers in selecting the appropriate tool for their studies in oncology and other therapeutic areas.

At a Glance: Key Properties

PropertyThis compoundCortistatin A
Compound Type Synthetic small molecule inhibitorNatural steroidal alkaloid
Primary Targets CDK8, CDK19CDK8, CDK19
Reported In Vitro Potency IC50 = 1.1 nM for CDK8[1][2]IC50 = 1.8 nM (HUVECs)[3]; Kd = 17 nM (CDK8), 10 nM (CDK19)[4]
Key Therapeutic Area (Preclinical) Solid tumors (Melanoma, Breast Cancer)[5][6]Hematological Malignancies (Acute Myeloid Leukemia)[7][8]
Reported Mechanism of Action Inhibition of STAT1 S727 phosphorylation, enhancement of NK-cell cytotoxicity[5][6]Upregulation of super-enhancer-associated genes[8]

In Vitro Efficacy and Selectivity

Both this compound and Cortistatin A are highly potent and selective inhibitors of CDK8 and its paralog CDK19.

This compound demonstrates a half-maximal inhibitory concentration (IC50) of 1.1 nM against CDK8 in cell-free assays.[1][2] It is highly selective for CDK8 and CDK19 over a panel of other kinases.[7] In cellular assays, this compound enhances the production of granzyme B in mouse splenic natural killer (NK) cells at a concentration of 150 nM and increases perforin (B1180081) secretion from NK92MI cells with a half-maximal effective concentration (EC50) of 7.2 nM.[1]

Cortistatin A , originally isolated from the marine sponge Corticium simplex, also exhibits high potency and remarkable selectivity for CDK8 and CDK19.[7] In a broad kinase panel screen, Cortistatin A was found to be highly selective for CDK8 and CDK19.[7] It has a reported binding affinity (Kd) of 17 nM for CDK8 and 10 nM for CDK19.[4] Furthermore, it inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 1.8 nM.[3]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of both compounds in different cancer models.

This compound has shown significant efficacy in solid tumor xenograft models. In a B16-F10 melanoma syngeneic model, oral administration of this compound at 10 mg/kg daily resulted in a tumor growth inhibition of 94% on day 23.[6] This treatment was well-tolerated with minimal impact on body weight.[6][9] Studies in a murine EMT6 breast cancer model showed that an intermittent dosing schedule of this compound (10 mg/kg, 5 days on / 5 days off) increased median survival.[6] Furthermore, this compound has shown synergistic anti-tumor effects when combined with anti-PD-1 antibodies in a colon adenocarcinoma model and with a SMAC mimetic in a breast cancer model.[5][6]

Cortistatin A has demonstrated potent anti-leukemic activity in in vivo models of Acute Myeloid Leukemia (AML).[7][8] It has been shown to inhibit the growth of AML cells in mouse models.[7] The anti-leukemic effects of Cortistatin A are attributed to the inhibition of CDK8/19, which leads to the upregulation of super-enhancer-associated genes.[8] While specific dosing and tumor growth inhibition percentages from these AML models are not as readily available in the reviewed literature, the compound's efficacy in these models is well-established.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both compounds is the inhibition of the kinase activity of CDK8 and CDK19, which are components of the Mediator complex that regulates transcription. However, the downstream consequences of this inhibition appear to differ in the reported studies.

This compound 's anti-tumor activity, particularly in solid tumors, has been linked to its immunomodulatory effects. By inhibiting CDK8/19, this compound suppresses the phosphorylation of STAT1 at serine 727 (S727) in NK cells.[5][6] This leads to an increased production of cytotoxic molecules like perforin and granzyme B, thereby enhancing the tumor-killing capacity of NK cells.[5]

BI1347_Pathway BI1347 This compound CDK8_19 CDK8/19 BI1347->CDK8_19 pSTAT1 pSTAT1 (S727) CDK8_19->pSTAT1 Phosphorylates STAT1 STAT1 GranzymeB_Perforin Granzyme B & Perforin Production pSTAT1->GranzymeB_Perforin Suppresses NK_Cell NK Cell NK_Cell->GranzymeB_Perforin Tumor_Cell_Lysis Tumor Cell Lysis GranzymeB_Perforin->Tumor_Cell_Lysis

Caption: this compound Signaling Pathway

Cortistatin A 's efficacy in AML is associated with its ability to modulate gene expression through the regulation of super-enhancers. Inhibition of CDK8/19 by Cortistatin A leads to a selective and disproportionate upregulation of genes associated with super-enhancers in AML cells, contributing to its anti-leukemic activity.[8]

CortistatinA_Pathway CortistatinA Cortistatin A CDK8_19 CDK8/19 CortistatinA->CDK8_19 Mediator Mediator Complex SuperEnhancers Super-Enhancers CDK8_19->SuperEnhancers Negatively Regulates Mediator->SuperEnhancers Gene_Expression Upregulation of SE-associated Genes SuperEnhancers->Gene_Expression AntiLeukemic_Activity Anti-Leukemic Activity Gene_Expression->AntiLeukemic_Activity

Caption: Cortistatin A Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols for in vivo studies.

This compound In Vivo Xenograft Study
  • Animal Model: B16-F10-luc2 syngeneic melanoma model.[6][9]

  • Compound Administration: this compound was administered via oral gavage at a dose of 10 mg/kg once daily.[6][9]

  • Vehicle: While the specific vehicle for the 10 mg/kg study is not detailed in the provided abstracts, a general protocol for in vivo preparation of this compound suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

  • Monitoring: Tumor growth was monitored regularly, and the effect of the treatment was assessed by measuring tumor volume.[6] Body weight was also monitored to assess toxicity.[6][9]

  • Endpoint: The study evaluated tumor growth inhibition and, in some models, median survival.[6]

BI1347_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., B16-F10 Melanoma) Tumor_Implantation Implant Tumor Cells Animal_Model->Tumor_Implantation Randomization Randomize Mice into Treatment & Control Groups Tumor_Implantation->Randomization BI1347_Prep Prepare this compound Formulation (10 mg/kg in vehicle) Administration Administer this compound (Oral Gavage, Daily) BI1347_Prep->Administration Randomization->Administration Monitoring Monitor Tumor Volume & Body Weight Administration->Monitoring Data_Collection Collect Data at Pre-defined Endpoints Monitoring->Data_Collection TGI_Calculation Calculate Tumor Growth Inhibition (TGI) Data_Collection->TGI_Calculation Survival_Analysis Analyze Survival Data Data_Collection->Survival_Analysis

Caption: In Vivo Xenograft Workflow

Cortistatin A In Vivo AML Study

Detailed protocols for Cortistatin A in vivo studies are less explicitly available in the provided search results. However, based on common practices for AML xenograft models, a general workflow can be inferred.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) are typically used for AML patient-derived xenograft (PDX) models.[10][11][12]

  • Cell Engraftment: Human AML cells are transplanted into the mice, often intravenously, to establish the disease.[12]

  • Compound Administration: Cortistatin A has been noted to have acceptable pharmacokinetic properties for once-daily intraperitoneal dosing in mice.[7]

  • Monitoring: Disease progression is monitored by assessing the percentage of human AML cells (e.g., hCD45+) in the peripheral blood or bone marrow of the mice.[10][12]

  • Endpoint: Efficacy is determined by the reduction in leukemic burden and improvement in survival.

Summary and Conclusion

Both this compound and Cortistatin A are potent and highly selective inhibitors of CDK8 and CDK19, making them valuable tools for cancer research.

This compound is a synthetically accessible small molecule with demonstrated in vivo efficacy in solid tumor models. Its well-characterized immunomodulatory mechanism of action, by enhancing NK cell function, makes it a particularly interesting candidate for combination therapies with immune checkpoint inhibitors. The availability of detailed in vivo protocols and pharmacokinetic data further supports its utility in preclinical research.

Cortistatin A is a complex natural product with potent anti-leukemic activity. Its distinct mechanism of upregulating super-enhancer-associated genes provides a unique avenue for investigating transcriptional regulation in cancer. While its complex structure may pose challenges for large-scale synthesis, its high potency and selectivity make it an invaluable pharmacological probe.

The choice between this compound and Cortistatin A will depend on the specific research question and the cancer type being investigated. For studies focusing on immuno-oncology and solid tumors, this compound offers a well-documented and readily applicable option. For research into the transcriptional dependencies of hematological malignancies like AML, Cortistatin A provides a unique and powerful tool. Further head-to-head comparative studies would be beneficial to fully elucidate the relative advantages of each inhibitor in various contexts.

References

BI-1347: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, Cyclin-Dependent Kinase 19 (CDK19). The information presented is intended to assist researchers in evaluating this compound's suitability for their studies by providing objective performance data and detailed experimental methodologies.

Executive Summary

This compound is a highly selective, orally active small molecule inhibitor of CDK8 and CDK19.[1] Kinase profiling studies have demonstrated its exquisite selectivity, with a more than 300-fold greater potency for CDK8/19 over a large panel of other kinases.[2] This high degree of selectivity minimizes the potential for off-target effects, making this compound a valuable tool for investigating the biological functions of CDK8 and CDK19 in various pathological conditions, including cancer.

Data Presentation: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of other kinases. The data highlights the compound's potent and specific inhibition of CDK8 and CDK19.

Kinase TargetThis compound IC50 (nM)Comparator Compound(s)Comparator IC50 (nM)
Primary Targets
CDK81.1 - 1.8[1][2][3]Cortistatin A[4]15
CDK191.7
Selected Off-Targets
CDK111.7
MLCK531
AURKB809
FLT31360
ICK2390
STK163550
CDK1, 2, 4, 6, 7, 9>1000 (No inhibition observed at 1µM)[2][5]
Broad Kinase Panel
326 Kinase PanelOnly CDK8 and CDK19 inhibited with IC50 < 1µM[2]

Note: IC50 values can vary slightly between different assays and experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A common and robust method for this is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.

In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a widely used method for determining the IC50 values of an inhibitor against a panel of kinases using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate (B84403) group from ATP onto a substrate.

Materials:

  • Purified recombinant kinases (large panel)

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., this compound) stock solution (typically in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP (radiolabeled ATP)

  • Unlabeled ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.

  • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for each respective kinase to ensure accurate IC50 determination.[6]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP is washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any non-incorporated radiolabeled ATP.

  • Signal Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key aspects of the experimental workflow and the signaling context of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Dilution Serial Dilution of this compound Reaction_Setup Reaction Setup in Microplate Compound_Dilution->Reaction_Setup Kinase_Panel Kinase Panel (e.g., 326 kinases) Kinase_Panel->Reaction_Setup Reagents Substrates & [γ-³³P]ATP Incubation Incubation Reagents->Incubation Reaction_Setup->Incubation Termination Reaction Termination & Substrate Capture Incubation->Termination Washing Washing Termination->Washing Detection Scintillation Counting Washing->Detection IC50_Determination IC50 Calculation Detection->IC50_Determination

Caption: Experimental workflow for kinase selectivity profiling.

Signaling_Pathway cluster_downstream Downstream Effects CDK8 CDK8 CyclinC Cyclin C CDK8->CyclinC STAT1 STAT1 Phosphorylation CDK8->STAT1 Transcription Gene Transcription CDK8->Transcription CDK19 CDK19 CDK19->CyclinC CDK19->STAT1 CDK19->Transcription MED12 MED12 CyclinC->MED12 STAT1->Transcription Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle BI1347 This compound BI1347->CDK8 inhibition BI1347->CDK19 inhibition

Caption: Simplified CDK8/19 signaling pathway and the inhibitory action of this compound.

References

Validating the On-Target Effects of BI-1347 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with other known CDK8 inhibitors. We present available quantitative data, detailed experimental protocols for key validation assays, and visualizations to elucidate the underlying signaling pathways and experimental workflows, enabling a thorough validation of this compound's on-target effects in a cellular context.

Introduction to this compound and its Target

This compound is a small molecule inhibitor targeting CDK8 and its closely related paralog, CDK19.[1][2] These kinases are components of the Mediator complex, a crucial transcriptional co-regulator.[1][2] The CDK8/cyclin C module within the Mediator complex regulates gene expression by phosphorylating transcription factors and components of the RNA polymerase II machinery.[1][2] Dysregulation of CDK8 activity has been implicated in various cancers, making it a compelling therapeutic target.[1][2]

A key downstream substrate of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). Specifically, CDK8 phosphorylates STAT1 at serine 727 (S727), a modification that enhances its transcriptional activity.[3][4] Therefore, a primary readout for the cellular activity of a CDK8 inhibitor like this compound is the reduction of phosphorylated STAT1 at S727 (pSTAT1 S727).

Comparative Analysis of CDK8 Inhibitors

This section compares the biochemical and cellular potency of this compound with its structurally similar but significantly less potent negative control, BI-1374, and other notable CDK8 inhibitors.

Quantitative Data Summary
CompoundTarget(s)CDK8 IC50 (nM)Cellular pSTAT1 S727 Inhibition IC50 (nM)Cellular Proliferation IC50 (nM, MV-4-11b cells)Notes
This compound CDK8, CDK19 1.1 - 1.5 [2][5][6]3 [7]7 [7]Potent and selective dual CDK8/19 inhibitor.
BI-1374 CDK8671[2][6][7]>10,000[7]Not availableStructurally related negative control for this compound.
SEL120-34A CDK8Not explicitly stated, potent inhibitor[3][4]Not explicitly stated, inhibits pSTAT1 S727[3][4]Not available in provided contextIn clinical trials for Acute Myeloid Leukemia (AML).[3]
CCT251545 CDK8, CDK19Not explicitly stated, potent inhibitor[8]Not explicitly statedNot available in provided contextA well-characterized CDK8/19 inhibitor.
Senexin B CDK8, CDK19Not explicitly stated, potent inhibitor[9]Not explicitly statedNot available in provided contextUsed to study resistance to EGFR-targeting drugs.[9]

Experimental Protocols for Target Validation

To rigorously validate the on-target effects of this compound in cells, a combination of direct target engagement assays and downstream signaling analysis is recommended.

NanoBRET™ Target Engagement Assay (Direct Target Engagement)

This assay directly measures the binding of this compound to CDK8 in live cells.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CDK8 (donor) and a fluorescently labeled tracer that binds to the kinase active site (acceptor). A compound that binds to CDK8 will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a vector encoding a NanoLuc®-CDK8 fusion protein and a vector for its binding partner, Cyclin C.

  • Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.

  • Assay Setup:

    • Prepare a serial dilution of this compound and competitor compounds.

    • Add the NanoBRET™ tracer to the cells.

    • Add the different concentrations of this compound or control compounds (e.g., BI-1374, DMSO).

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the BRET signal using a luminometer.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, representing the concentration of this compound required to displace 50% of the tracer.

Cellular Thermal Shift Assay (CETSA®) (Target Engagement)

CETSA® assesses target engagement by measuring changes in the thermal stability of CDK8 upon this compound binding.

Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature. CETSA® quantifies the amount of soluble protein remaining after heat treatment.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HCT-116) to 70-80% confluency. Treat the cells with a dose range of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Heat Treatment:

    • Harvest and wash the cells.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Fractionation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble CDK8 in each sample by Western blotting.

  • Data Analysis: Plot the amount of soluble CDK8 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blot for Phospho-STAT1 (S727) (Downstream Signaling)

This assay measures the inhibition of CDK8's downstream kinase activity.

Protocol:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., NK-92, HCT-116) and treat with a dose range of this compound, BI-1374 (negative control), and a vehicle control for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for pSTAT1 (S727) and total STAT1. Calculate the ratio of pSTAT1 to total STAT1 to determine the extent of inhibition.

Visualizing Pathways and Workflows

To further clarify the mechanism of action and experimental procedures, the following diagrams are provided.

CDK8_Signaling_Pathway CDK8 Signaling Pathway cluster_mediator Mediator Complex CDK8 CDK8 CyclinC Cyclin C RNAPII RNA Polymerase II CDK8->RNAPII Phosphorylates STAT1 STAT1 CDK8->STAT1 Phosphorylates MED12 MED12 MED13 MED13 Core_Mediator Core Mediator Subunits pSTAT1_S727 pSTAT1 (S727) Gene_Expression Target Gene Expression pSTAT1_S727->Gene_Expression Promotes BI_1347 This compound BI_1347->CDK8 Inhibits

Caption: this compound inhibits CDK8 kinase activity within the Mediator complex, preventing phosphorylation of STAT1.

Target_Validation_Workflow Target Validation Workflow for this compound cluster_direct Direct Target Engagement cluster_phenotype Phenotypic Outcome Start Start: Treat Cells with this compound NanoBRET NanoBRET Assay (Live Cells) Start->NanoBRET CETSA CETSA (Thermal Stability Shift) Start->CETSA Western_Blot Western Blot (pSTAT1 S727 levels) Start->Western_Blot Proliferation Cell Proliferation Assay Western_Blot->Proliferation NK_Cell_Activity NK Cell Activity Assay (Perforin/Granzyme B) Western_Blot->NK_Cell_Activity

Caption: A multi-assay workflow to validate the on-target effects of this compound in cells.

By employing these comparative analyses and detailed experimental protocols, researchers can effectively validate the cellular target engagement of this compound and objectively assess its performance against alternative CDK8 inhibitors. This comprehensive approach is crucial for advancing our understanding of CDK8 biology and the therapeutic potential of its inhibitors.

References

A Comparative Analysis of BI-1347: A Potent and Selective CDK8/19 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of BI-1347, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). We will analyze its dose-response profile, mechanism of action, and comparative efficacy against other relevant compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

This compound is a small molecule inhibitor that targets the kinase activity of CDK8 and its close homolog, CDK19.[1] These kinases are components of the Mediator complex, a crucial multiprotein assembly that links gene-specific transcriptional regulators to the RNA polymerase II (Pol II) machinery, thereby controlling gene expression.[2][3] By inhibiting the CDK8/CDK19 kinase module, this compound can modulate transcription.[2]

One of the key downstream effects of CDK8 inhibition is the enhancement of Natural Killer (NK) cell activity.[2][3] This is achieved by suppressing the phosphorylation of STAT1 at serine 727 (STAT1S727), which in turn escalates the production and secretion of cytotoxic molecules like perforin (B1180081) and granzyme B, promoting tumor surveillance and cell killing.[4][5]

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_nucleus Nucleus cluster_cell_response Cellular Response CDK8_CyclinC CDK8 / Cyclin C Kinase Module RNAPII RNA Polymerase II CDK8_CyclinC->RNAPII Phosphorylation STAT1 STAT1 CDK8_CyclinC->STAT1 p-STAT1 (S727) Mediator_Core Core Subunits (Head, Middle, Tail) Mediator_Core->RNAPII TF Transcription Factors TF->Mediator_Core DNA Gene Transcription RNAPII->DNA NK_Activation NK Cell Activation STAT1->NK_Activation Suppression Perforin Perforin / Granzyme B Secretion NK_Activation->Perforin Tumor_Lysis Tumor Cell Lysis Perforin->Tumor_Lysis BI1347 This compound BI1347->CDK8_CyclinC Inhibition

Simplified CDK8 signaling pathway and the inhibitory action of this compound.

Quantitative Dose-Response Profile of this compound

This compound demonstrates potent activity across biochemical and cellular assays. Its inhibitory concentration (IC50) and effective concentration (EC50) values highlight its efficacy at the nanomolar level.

ParameterAssay TypeCell Line / SystemValueReference
IC50 CDK8 Kinase InhibitionCell-free1.0 - 1.8 nM[2][4][5][6]
IC50 CDK19 Kinase InhibitionCell-free1.7 nM[1]
IC50 Cell ProliferationMV-4-11 (AML)7 nM[3]
EC50 Perforin SecretionNK-92 (Human NK)7.2 - 10 nM[3][4]

Comparative Efficacy Analysis

To contextualize the potency of this compound, its activity is compared with other known CDK8 inhibitors and a designated negative control compound, BI-1374.

CompoundTarget(s)CDK8 IC50 (Cell-free)Key CharacteristicsReference
This compound CDK8/CDK19~1.4 nM Potent, selective, and orally bioavailable dual inhibitor.[1][5]
Senexin A CDK8/CDK19280 nMA well-characterized but less potent CDK8 inhibitor.[7]
BI-1374 CDK8671 nMStructurally related negative control with significantly lower potency.[2][3]

Experimental Protocols

Reproducible experimental design is critical for evaluating kinase inhibitors. Below are detailed protocols for key assays used to determine the dose-response characteristics of compounds like this compound.

This biochemical assay quantifies the direct inhibitory effect of a compound on CDK8 kinase activity.

Materials:

  • Recombinant CDK8 enzyme

  • Kinase tracer solution

  • Europium-labeled anti-tag antibody

  • Test compounds (this compound, comparators) serially diluted in DMSO

  • Assay buffer (e.g., 1x Kinase Buffer A)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a 3x working solution of the test compound by diluting the DMSO stock in the assay buffer.

  • Enzyme/Antibody Mix: Prepare a 3x mixture of the CDK8 enzyme and the Eu-anti-tag antibody in assay buffer.

  • Tracer Solution: Prepare a 3x solution of the kinase tracer in assay buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3x test compound solution, followed by 5 µL of the 3x enzyme/antibody mixture. Finally, add 5 µL of the 3x tracer solution to each well.[7]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[7]

  • Data Acquisition: Read the plate using a TR-FRET compatible reader, with excitation at 340 nm and emission measurements at 615 nm and 665 nm.[7]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot this ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

This cell-based assay measures the effect of the inhibitor on the proliferation of cancer cell lines where CDK8 is implicated.

Materials:

  • Cancer cell line (e.g., MV-4-11)

  • Complete cell culture medium

  • Test compounds serially diluted in culture medium

  • Cell Counting Kit-8 (CCK-8) solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).[7]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.[7]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot this percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Inhibition Assay (e.g., TR-FRET) Selectivity Kinase Selectivity Panel Kinase_Assay->Selectivity Confirm Selectivity Proliferation Cell Proliferation (e.g., CCK-8) Kinase_Assay->Proliferation Test Cellular Potency Target_Engagement Target Engagement (e.g., p-STAT1 Western Blot) Proliferation->Target_Engagement Validate Mechanism Functional Functional Assays (e.g., Perforin Secretion) Target_Engagement->Functional Assess Function PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Functional->PK_PD Advance to In Vivo Efficacy Xenograft Efficacy Studies PK_PD->Efficacy

General workflow for the preclinical evaluation of a kinase inhibitor.

References

Head-to-Head Comparison: BI-1347 and CCT251545 as Potent and Selective CDK8/CDK19 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19 has emerged as a promising strategy. Both kinases are key components of the Mediator complex, playing crucial roles in transcriptional regulation, and have been implicated in the progression of various cancers. This guide provides a detailed, data-driven comparison of two prominent CDK8/CDK19 inhibitors: BI-1347 and CCT251545, intended for researchers, scientists, and drug development professionals.

Biochemical and Cellular Potency

This compound and CCT251545 are both highly potent inhibitors of CDK8 and CDK19. The following tables summarize their key quantitative data from various biochemical and cellular assays.

Compound Target IC50 (nM) Assay Type
This compound CDK81[1]Cell-free assay[2]
CDK8/cyclinC1[1][3]Not specified
CDK81.1[2][4][5]Not specified
CDK81.4[6]Not specified
CDK191.7[6]Not specified
CCT251545 CDK87[7]Reporter Displacement Assay[7]
CDK196[7]Reporter Displacement Assay[7]
WNT Signaling5[8][9][10]7dF3 cells[8][9]

Table 1: Biochemical Potency of this compound and CCT251545

Compound Cell Line Parameter Potency (nM)
This compound MV-4-11bProliferation Inhibition (IC50)7[3]
NK-92pSTAT1 S727 Inhibition (IC50)3[11]
NK-92Perforin Secretion (EC50)10[3]
CCT251545 7dF3WNT Signaling Inhibition (IC50)5[9]
COLO205-F1756 clone 4WNT Pathway Activity (IC50)35[10]
SW620pSTAT1-Ser727 Reduction (IC50)9[7]

Table 2: Cellular Activity of this compound and CCT251545

Mechanism of Action and Signaling Pathways

Both this compound and CCT251545 function as ATP-competitive inhibitors of CDK8 and CDK19.[7] These kinases are integral to the Mediator complex, which acts as a bridge between transcription factors and RNA polymerase II, thereby regulating gene expression.[1][3] By inhibiting CDK8/19, these compounds can modulate the transcription of key genes involved in various signaling pathways, most notably the WNT and STAT signaling pathways.

The WNT signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[10] CCT251545 was initially discovered through a phenotypic screen for inhibitors of WNT pathway activity.[7] Both compounds have been shown to downregulate WNT pathway-regulated gene expression.[10][12]

Furthermore, CDK8 and CDK19 are known to phosphorylate STAT1 on serine 727 (S727), a modification that can influence its transcriptional activity.[12][13] Both this compound and CCT251545 have been demonstrated to inhibit the phosphorylation of STAT1 at this site, providing a valuable pharmacodynamic biomarker for their target engagement in cells and in vivo.[4][12][13]

Signaling_Pathway cluster_mediator Mediator Complex cluster_inhibitors Inhibitors cluster_pathways Signaling Pathways CDK8_CDK19 CDK8 / CDK19 CyclinC Cyclin C MED12 MED12 MED13 MED13 WNT WNT Signaling CDK8_CDK19->WNT Modulates STAT1 STAT1 CDK8_CDK19->STAT1 Phosphorylates RNA_Pol_II RNA Polymerase II CDK8_CDK19->RNA_Pol_II Regulates BI1347 This compound BI1347->CDK8_CDK19 Inhibit CCT251545 CCT251545 CCT251545->CDK8_CDK19 Inhibit Transcription Gene Transcription WNT->Transcription pSTAT1 pSTAT1 (S727) STAT1->pSTAT1 RNA_Pol_II->Transcription pSTAT1->Transcription

Caption: CDK8/19 Inhibition by this compound and CCT251545 modulates WNT and STAT1 signaling pathways, impacting gene transcription.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound and CCT251545.

CDK8/CDK19 Reporter Displacement Assay (for CCT251545)

This assay is based on the competitive displacement of a fluorescently labeled reporter probe that binds to the ATP-binding site of CDK8 or CDK19.[12]

  • Assay Principle: A reporter probe with a fast binding kinetic signature is designed to selectively target the ATP binding site of CDK8 or CDK19. Binding of this probe results in an optical signal.

  • Competition: The test compound (CCT251545) is added at increasing concentrations.

  • Signal Measurement: Competitive displacement of the reporter probe by the compound leads to a quantifiable loss of the optical signal.

  • Data Analysis: The IC50 value is determined by plotting the loss of signal against the compound concentration.

Cellular WNT Signaling Assay (for CCT251545)

This cell-based assay measures the inhibition of the WNT signaling pathway.[9]

  • Cell Line: 7dF3 cells, which are engineered with a WNT-responsive reporter system (e.g., luciferase), are used.[9]

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of CCT251545.[9]

  • Incubation: The cells are incubated for a defined period (e.g., 2 or 6 hours).[9]

  • Lysis and Readout: Cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of the reporter signal.

STAT1 Phosphorylation Assay

This assay is used to determine the extent of target engagement by measuring the inhibition of STAT1 phosphorylation at Ser727.

  • Cell Culture and Treatment: A suitable cell line (e.g., NK-92 for this compound or SW620 for CCT251545) is treated with the inhibitor for a specific duration.[7][11]

  • Cell Lysis: Cells are harvested and lysed to extract proteins.

  • Western Blotting or ELISA: The levels of phosphorylated STAT1 (pSTAT1 S727) and total STAT1 are quantified using specific antibodies.

  • Data Analysis: The ratio of pSTAT1 to total STAT1 is calculated and normalized to the vehicle-treated control to determine the IC50 of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay (Reporter Displacement) cluster_cellular Cellular Assay (WNT Signaling) cluster_target_engagement Target Engagement Assay (pSTAT1) A1 Incubate CDK8/19 with Reporter Probe A2 Add Inhibitor (this compound or CCT251545) A1->A2 A3 Measure Signal (Fluorescence) A2->A3 A4 Calculate IC50 A3->A4 B1 Seed WNT Reporter Cell Line B2 Treat with Inhibitor B1->B2 B3 Measure Reporter Activity (e.g., Luciferase) B2->B3 B4 Calculate IC50 B3->B4 C1 Treat Cells with Inhibitor C2 Lyse Cells and Extract Proteins C1->C2 C3 Quantify pSTAT1 and Total STAT1 C2->C3 C4 Determine IC50 C3->C4

Caption: Workflow for biochemical, cellular, and target engagement assays used to characterize CDK8/19 inhibitors.

In Vivo Efficacy

Both this compound and CCT251545 have demonstrated in vivo anti-tumor activity in xenograft models.

  • This compound: Treatment with this compound resulted in tumor growth inhibition in a xenograft model.[1][3] In an MV4-11 mouse xenograft model, this compound administered at 10 mg/kg reduced tumor volume.[6]

  • CCT251545: CCT251545 has shown good oral pharmacokinetics and has been effective in inhibiting the growth of MMTV-WNT-1 breast cancers and SW620 human colorectal cancer xenografts.[7]

Selectivity

Both compounds are reported to be highly selective for CDK8 and CDK19.

  • This compound: It is selective for CDK8 and CDK19 over a panel of 318 other kinases when tested at a concentration of 1 µM.[6]

  • CCT251545: This inhibitor demonstrates over 100-fold selectivity for CDK8 and CDK19 compared to 291 other kinases.[10][12]

Summary and Conclusion

This compound and CCT251545 are both potent, selective, and orally bioavailable inhibitors of CDK8 and CDK19. While both compounds effectively inhibit their targets and show promise in preclinical models, subtle differences in their biochemical potencies and the historical context of their discovery (phenotypic screen for CCT251545 vs. targeted design for this compound) may offer different advantages for specific research applications.

The choice between these two inhibitors may depend on the specific biological question being addressed, the cancer type under investigation, and the desired experimental system. The detailed data and protocols provided in this guide aim to facilitate an informed decision for researchers in the field of cancer biology and drug discovery.

References

Confirming BI-1347 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its homolog CDK19, with other relevant alternatives. We present supporting experimental data, detailed methodologies for key in vivo experiments, and visualizations to elucidate its mechanism of action and target engagement.

This compound: In Vivo Target Engagement and Anti-Tumor Activity

This compound is an orally active and selective dual inhibitor of CDK8 and CDK19 with a reported IC50 of 1.1 nM for CDK8.[1][2] Its in vivo efficacy is attributed to the modulation of downstream signaling pathways, leading to anti-tumoral effects. A key pharmacodynamic biomarker for assessing this compound's target engagement in vivo is the phosphorylation of STAT1 at serine 727 (pSTAT1 S727).[3]

Quantitative Data Summary

The following tables summarize the in vivo activity and pharmacokinetic properties of this compound and a comparator compound.

Table 1: In Vivo Pharmacodynamic and Anti-Tumor Efficacy of this compound

ParameterThis compoundCompound 2Vehicle Control
Dose and Schedule 10 mg/kg, oral gavage, once daily75 mg/kg, single dose-
Tumor Model EMT6 mammary carcinomaC57BL/6 mice (for PD)EMT6 mammary carcinoma
Pharmacodynamic Marker Reduced pSTAT1S727 by ~60% for at least 6hSignificant reduction in pSTAT1S727 at 6h-
Anti-Tumor Efficacy Lower tumor burden on day 23 and 29Not ReportedProgressive tumor growth
Body Weight Effect MinimalNot Reported-

Source: Data compiled from Hofmann, M.H., et al. (2020).[3]

Table 2: Comparative In Vitro and In Vivo Properties of CDK8/19 Inhibitors

PropertyThis compoundCompound 2
CDK8 IC50 (nmol/L) 1.41.8
Metabolic Stability Higher in vitro and in vivoLower
Mouse Bioavailability (p.o.) ExcellentReduced
Mouse Clearance (%QH) 14 (i.v.)10 (i.v.)

Source: Data compiled from Hofmann, M.H., et al. (2020).[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a murine xenograft model.

Protocol:

  • Cell Culture: Murine EMT6 mammary carcinoma cells are cultured in appropriate media until they reach the desired confluence for implantation.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Implantation: 1 x 106 EMT6 cells in 100 µL of sterile PBS are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups.

    • Treatment Group: this compound is administered orally via gavage at a dose of 10 mg/kg, once daily.

    • Control Group: An equivalent volume of the vehicle solution is administered following the same schedule.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight is also measured regularly to assess toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumor tissues can be harvested for further analysis.

Western Blot for pSTAT1 S727 (Pharmacodynamic Marker)

Objective: To determine the in vivo target engagement of this compound by measuring the phosphorylation of its downstream target, STAT1.

Protocol:

  • Animal Treatment: C57BL/6 mice are treated with a single oral dose of this compound (e.g., 10 mg/kg) or vehicle.

  • Tissue/Cell Collection: At various time points post-treatment (e.g., 2, 6, 24 hours), spleens are harvested, and splenocytes are isolated.

  • Protein Extraction: Total protein is extracted from the isolated splenocytes using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-STAT1 (Ser727).

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: The bands corresponding to pSTAT1 S727 are quantified using densitometry software. To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total STAT1 or a housekeeping protein (e.g., β-actin or GAPDH). The ratio of pSTAT1 to total STAT1 is then calculated.

Visualizations

Signaling Pathway of CDK8/19 Inhibition

The following diagram illustrates the proposed mechanism of action of this compound. CDK8 and CDK19 are part of the Mediator complex, which regulates transcription by RNA Polymerase II. Inhibition of CDK8/19 by this compound leads to a decrease in the phosphorylation of STAT1 at S727, which is associated with its anti-tumor effects.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Regulation CDK8_CDK19 CDK8 / CDK19 CyclinC Cyclin C RNA_Pol_II RNA Polymerase II CDK8_CDK19->RNA_Pol_II Regulates STAT1 STAT1 CDK8_CDK19->STAT1 Phosphorylates MED12 MED12 MED13 MED13 Transcription_Factors Transcription Factors (e.g., STAT1) Transcription_Factors->RNA_Pol_II BI1347 This compound BI1347->CDK8_CDK19 Inhibits pSTAT1_S727 pSTAT1 (S727) STAT1->pSTAT1_S727 Phosphorylation Gene_Expression Altered Gene Expression pSTAT1_S727->Gene_Expression Anti_Tumor_Effect Anti-Tumor Effect Gene_Expression->Anti_Tumor_Effect

Caption: this compound inhibits CDK8/19, leading to reduced STAT1 phosphorylation and anti-tumor effects.

Experimental Workflow for In Vivo Target Engagement

This diagram outlines the key steps in assessing the in vivo target engagement and efficacy of a CDK8/19 inhibitor like this compound.

In_Vivo_Workflow cluster_animal_study Animal Study cluster_analysis Analysis Tumor_Implantation 1. Tumor Cell Implantation (e.g., EMT6) Tumor_Growth 2. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 3. Randomization Tumor_Growth->Randomization Treatment 4. Treatment (this compound or Vehicle) Randomization->Treatment Tumor_Measurement 5. Tumor Volume Measurement Treatment->Tumor_Measurement Tissue_Harvest 6. Tissue Harvest (Tumor, Spleen) Treatment->Tissue_Harvest Efficacy_Evaluation 8. Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation PD_Analysis 7. Pharmacodynamic Analysis (pSTAT1) Tissue_Harvest->PD_Analysis PD_Analysis->Efficacy_Evaluation

References

Safety Operating Guide

Navigating the Disposal of BI-1347: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

I. Understanding the Compound: BI-1347 Profile

A comprehensive understanding of a compound's properties is the first step toward safe disposal. Below is a summary of key data for this compound, compiled from available research and supplier information.

PropertyValueSource
Molecular Formula C₂₂H₂₀N₄O[1][2]
Molecular Weight 356.42 g/mol [1]
Appearance Solid[3]
Solubility - Soluble in DMSO (≥ 120 mg/mL) - Sparingly soluble in Ethanol (0.1-1 mg/mL)[2][3][4]
Target CDK8 Inhibitor (IC₅₀ = 1.1 nM)[1][4]

II. Experimental Protocols: General Chemical Waste Disposal

In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous chemical. The following step-by-step procedures are based on general guidelines for laboratory chemical waste disposal.

1. Waste Identification and Classification:

  • Treat all waste containing this compound (solid compound, solutions, contaminated labware) as hazardous chemical waste.

  • Consult your institution's EHS guidelines for specific waste stream classification.

2. Waste Segregation:

  • Crucially, do not mix incompatible waste streams. [1]

  • Keep this compound waste separate from other chemical waste unless their compatibility is confirmed.

  • Solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) should be collected in a designated organic solvent waste container.[5]

3. Waste Collection and Container Management:

  • Use only approved, chemically resistant, and leak-proof containers for waste collection.[1]

  • Ensure containers are properly labeled with the words "Hazardous Waste" and the full chemical name ("this compound").[6]

  • Keep waste containers securely closed except when adding waste.[1]

  • Store waste containers in a designated and well-ventilated satellite accumulation area.

4. Disposal of Contaminated Materials:

  • Solid Waste: Unused or expired this compound powder should be disposed of in its original container or a securely sealed waste container labeled as hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in an appropriate hazardous waste container. Do not dispose of solutions down the drain.[3]

  • Contaminated Labware: Disposable items (e.g., pipette tips, gloves, vials) contaminated with this compound should be collected in a designated solid hazardous waste container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][6] After rinsing, the container can be disposed of as regular waste, with the label defaced.[2]

5. Requesting Waste Pickup:

  • Once a waste container is full, or before it exceeds the accumulation time limit set by your institution, contact your EHS department to schedule a waste pickup.[1]

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

BI1347_Disposal_Workflow cluster_prep Preparation & Identification cluster_segregation Segregation & Collection cluster_disposal Final Disposal Steps cluster_consult Critical Consultation start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify segregate Segregate Waste Streams (e.g., Solid vs. Liquid, Organic vs. Aqueous) identify->segregate consult_ehs ALWAYS CONSULT Your Institution's EHS Department for Specific Guidance identify->consult_ehs container Select Appropriate & Labeled Hazardous Waste Container segregate->container segregate->consult_ehs store Store in Satellite Accumulation Area container->store container->consult_ehs pickup Request EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance based on standard laboratory safety practices. It is not a substitute for a formal Safety Data Sheet (SDS) or the specific protocols established by your institution's Environmental Health and Safety (EHS) department. Always prioritize your local EHS guidelines for all chemical waste disposal.

References

Personal protective equipment for handling BI-1347

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of BI-1347, a potent and selective CDK8 inhibitor.

This document provides crucial safety and logistical information for the handling of this compound in a laboratory setting. Given that this compound is intended for research use only, adherence to strict safety protocols is paramount to ensure the well-being of all personnel.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), a cautious approach to personal protection is mandatory. The following PPE is required at all times when handling this compound in solid or solution form:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesDouble-gloving is recommended when handling the pure compound or concentrated solutions.
Body Protection Laboratory CoatA fully buttoned lab coat must be worn to protect against splashes.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to prevent accidental exposure.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below:

PropertyValue
Molecular Formula C₂₂H₂₀N₄O[1]
Molecular Weight 356.42 g/mol [2]
Appearance Solid
Solubility Soluble in DMSO[1]
Storage Store at -20°C for up to 1 year, or at -80°C for up to 2 years.[3]
Step-by-Step Handling Procedure
  • Preparation: Before handling this compound, ensure that the chemical fume hood is operational and that all necessary PPE is correctly worn.

  • Weighing: When weighing the solid compound, use a microbalance within the fume hood. Use appropriate weighing paper or a container to avoid contamination of the balance.

  • Solution Preparation: To prepare a stock solution, slowly add the desired solvent (e.g., DMSO) to the vial containing the pre-weighed this compound. Cap the vial and vortex until the solid is completely dissolved.

  • Use in Experiments: When using this compound in experiments, always handle the solutions within the fume hood. Use calibrated pipettes for accurate measurement.

  • Post-Handling: After use, securely cap all containers of this compound. Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate laboratory disinfectant.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes empty vials, contaminated weighing paper, and gloves.
Liquid Waste Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Any needles or syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.

Emergency Procedures

In the event of an emergency involving this compound, follow these procedures immediately:

Emergency SituationAction
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. If the spill is large, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates a typical experimental workflow for an in vitro kinase assay to determine the IC₅₀ of this compound against CDK8.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare this compound stock solution in DMSO B Prepare serial dilutions of this compound A->B D Add this compound dilutions to assay plate B->D C Prepare CDK8 enzyme and substrate solution E Add CDK8 enzyme and substrate C->E D->E F Add ATP to initiate reaction E->F G Incubate at room temperature F->G H Add detection reagent G->H I Measure luminescence H->I J Calculate % inhibition I->J K Determine IC50 value J->K

Caption: A typical workflow for determining the IC₅₀ of this compound in an in vitro kinase assay.

References

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